molecular formula C11H24 B14554680 3-Ethyl-2,3,4-trimethylhexane CAS No. 61868-79-9

3-Ethyl-2,3,4-trimethylhexane

Cat. No.: B14554680
CAS No.: 61868-79-9
M. Wt: 156.31 g/mol
InChI Key: XCNOKZUAQAZTAJ-UHFFFAOYSA-N
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Description

3-Ethyl-2,3,4-trimethylhexane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-2,3,4-trimethylhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2,3,4-trimethylhexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61868-79-9

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-2,3,4-trimethylhexane

InChI

InChI=1S/C11H24/c1-7-10(5)11(6,8-2)9(3)4/h9-10H,7-8H2,1-6H3

InChI Key

XCNOKZUAQAZTAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(CC)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,4-trimethylhexane is a saturated acyclic hydrocarbon belonging to the alkane family. With the molecular formula C11H24, it is one of the many structural isomers of undecane.[1] As a branched alkane, its physical and chemical properties are influenced by its specific molecular structure, which differentiates it from its straight-chain and other branched counterparts. This technical guide provides a comprehensive overview of the core chemical properties of 3-Ethyl-2,3,4-trimethylhexane, including its molecular characteristics, physicochemical properties, and general experimental protocols for their determination. Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates predicted values from reputable chemical modeling software alongside general principles governing the behavior of alkanes.

Molecular and Physicochemical Properties

The fundamental molecular and physical characteristics of 3-Ethyl-2,3,4-trimethylhexane are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.

General Properties
PropertyValueSource
IUPAC Name 3-Ethyl-2,3,4-trimethylhexanePubChem[1]
Molecular Formula C11H24PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
CAS Number 61868-79-9PubChem[1]
Canonical SMILES CCC(C)C(C)(CC)C(C)CPubChem[1]
InChI InChI=1S/C11H24/c1-7-10(5)11(6,8-2)9(3)4/h9-10H,7-8H2,1-6H3PubChem[1]
InChIKey XCNOKZUAQAZTAJ-UHFFFAOYSA-NPubChem[1]
Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 185.3 ± 3.0 °C (at 760 mmHg)ACD/Labs Percepta[2][3]
Melting Point Not readily predicted with high accuracy-
Density 0.766 ± 0.06 g/cm³ACD/Labs Percepta[2][3]
Water Solubility 1.31e-04 mg/L (at 25 °C)ChemAxon[4]
logP (Octanol-Water Partition Coefficient) 5.86ChemAxon[4]

Experimental Protocols

While specific experimental protocols for 3-Ethyl-2,3,4-trimethylhexane are not detailed in the literature, the following are general, well-established methodologies for determining the key physicochemical properties of liquid alkanes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a liquid alkane like 3-Ethyl-2,3,4-trimethylhexane, several methods can be employed.

Method: Distillation Method

  • Principle: The boiling point is determined by heating the liquid to its boiling point in a distillation apparatus and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place a small volume of 3-Ethyl-2,3,4-trimethylhexane and a boiling chip in the distillation flask.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume.

Method: Pycnometer Method

  • Principle: The density is calculated by determining the mass of a known volume of the liquid using a calibrated pycnometer.

  • Apparatus: Pycnometer, analytical balance, water bath.

  • Procedure:

    • Clean, dry, and weigh the empty pycnometer.

    • Fill the pycnometer with distilled water and place it in a constant temperature water bath to reach thermal equilibrium. Record the mass.

    • Repeat the process with 3-Ethyl-2,3,4-trimethylhexane.

    • The density of the alkane is calculated using the known density of water at the experimental temperature.

Determination of Solubility in Water

The aqueous solubility of hydrophobic compounds like alkanes is very low and requires sensitive analytical techniques for accurate measurement.

Method: Slow-Stir Method

  • Principle: A saturated aqueous solution of the alkane is prepared by slow stirring to avoid the formation of micro-emulsions, which can lead to erroneously high solubility values. The concentration of the dissolved alkane is then determined.[5]

  • Apparatus: Stirring plate, magnetic stirrer, glass vessel, gas chromatograph-mass spectrometer (GC-MS).

  • Procedure:

    • Add an excess of 3-Ethyl-2,3,4-trimethylhexane to a known volume of high-purity water in a sealed glass vessel.

    • Stir the mixture slowly for an extended period (e.g., 24-48 hours) to allow equilibrium to be reached.

    • Allow the mixture to stand to permit phase separation.

    • Carefully sample the aqueous phase, ensuring no organic phase is transferred.

    • Extract the dissolved alkane from the aqueous sample using a suitable organic solvent (e.g., hexane).

    • Analyze the extract by GC-MS to quantify the concentration of 3-Ethyl-2,3,4-trimethylhexane.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical relationships between the properties of 3-Ethyl-2,3,4-trimethylhexane and a general experimental workflow for its characterization.

G cluster_0 Molecular Structure cluster_1 Fundamental Properties cluster_2 Physicochemical Properties 3-Ethyl-2,3,4-trimethylhexane 3-Ethyl-2,3,4-trimethylhexane Molecular Formula (C11H24) Molecular Formula (C11H24) 3-Ethyl-2,3,4-trimethylhexane->Molecular Formula (C11H24) Boiling Point Boiling Point 3-Ethyl-2,3,4-trimethylhexane->Boiling Point Melting Point Melting Point 3-Ethyl-2,3,4-trimethylhexane->Melting Point Density Density 3-Ethyl-2,3,4-trimethylhexane->Density Solubility Solubility 3-Ethyl-2,3,4-trimethylhexane->Solubility Molecular Weight (156.31 g/mol) Molecular Weight (156.31 g/mol) Molecular Formula (C11H24)->Molecular Weight (156.31 g/mol) logP logP Solubility->logP

Fig. 1: Relationship between molecular structure and physicochemical properties.

G Sample Acquisition Sample Acquisition Purity Assessment (GC) Purity Assessment (GC) Sample Acquisition->Purity Assessment (GC) Structure Confirmation (NMR, MS) Structure Confirmation (NMR, MS) Purity Assessment (GC)->Structure Confirmation (NMR, MS) Boiling Point Determination Boiling Point Determination Structure Confirmation (NMR, MS)->Boiling Point Determination Density Measurement Density Measurement Structure Confirmation (NMR, MS)->Density Measurement Solubility Analysis Solubility Analysis Structure Confirmation (NMR, MS)->Solubility Analysis Data Compilation & Reporting Data Compilation & Reporting Boiling Point Determination->Data Compilation & Reporting Density Measurement->Data Compilation & Reporting Solubility Analysis->Data Compilation & Reporting

Fig. 2: General experimental workflow for physicochemical characterization.

Conclusion

3-Ethyl-2,3,4-trimethylhexane is a branched alkane whose properties are dictated by its molecular structure. While specific experimental data for this compound are sparse in the readily available scientific literature, its behavior can be reliably estimated using computational methods and understood through the general principles that govern the properties of alkanes. The methodologies outlined in this guide provide a framework for the experimental determination of its key physicochemical parameters, which are essential for its application in research and development. As with any chemical substance, direct experimental verification of its properties is recommended for applications requiring high precision.

References

An In-depth Technical Guide to the Physical Characteristics of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,4-trimethylhexane is a saturated acyclic hydrocarbon belonging to the class of highly branched alkanes. With the molecular formula C11H24, this compound is one of the numerous isomers of undecane.[1] Its intricate three-dimensional structure, characterized by multiple methyl and ethyl substitutions along a hexane (B92381) backbone, gives rise to specific physical and chemical properties that are of interest in various fields, including organic synthesis, fuel technologies, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Ethyl-2,3,4-trimethylhexane, alongside detailed hypothetical experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The physical properties of 3-Ethyl-2,3,4-trimethylhexane are primarily determined by its molecular structure and the resulting intermolecular van der Waals forces. While specific experimental data for this particular isomer is scarce, reasonable estimations can be made by comparison with structurally similar isomers.

Identification and Structure
PropertyValue
IUPAC Name 3-Ethyl-2,3,4-trimethylhexane[1]
Molecular Formula C11H24[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-79-9[1]
Canonical SMILES CCC(C)C(C)(CC)C(C)C[1]
InChI Key XCNOKZUAQAZTAJ-UHFFFAOYSA-N[1]
Physical Characteristics

The following table summarizes the key physical properties of 3-Ethyl-2,3,4-trimethylhexane. Due to the limited availability of direct experimental data, some values are estimated based on data from closely related isomers.

PropertyValueSource
Boiling Point ~177-182 °C (estimated)Based on isomers like 3-ethyl-2,2,4-trimethylhexane (B14563736) (177.2 °C)[2] and 3-ethyl-2,4,4-trimethylhexane (B14558156) (182 °C)[3]
Melting Point Not available-
Density ~0.777 g/mL (estimated at 20°C)Based on 3-ethyl-2,4,4-trimethylhexane[3]
Refractive Index ~1.435 (estimated at 20°C)Based on 3-ethyl-2,4,4-trimethylhexane[3]
Water Solubility Very low (predicted)Alkanes are generally insoluble in water.

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and analysis of 3-Ethyl-2,3,4-trimethylhexane, based on established methods for highly branched alkanes.

Synthesis of 3-Ethyl-2,3,4-trimethylhexane

A plausible synthetic route for 3-Ethyl-2,3,4-trimethylhexane involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation.

Workflow for the Synthesis of 3-Ethyl-2,3,4-trimethylhexane

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carbonyl Compound Preparation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Dehydration cluster_4 Step 5: Hydrogenation A 2-bromobutane B Magnesium turnings in dry ether A->B Reaction C sec-Butylmagnesium bromide B->C Formation D 3-Methyl-2-pentanone (B1360105) C->D Addition E Reaction of Grignard reagent with ketone F 3-Ethyl-2,3,4-trimethyl-4-hexanol E->F G Acid-catalyzed dehydration (e.g., H2SO4) F->G H Alkene mixture G->H I Catalytic hydrogenation (e.g., H2/Pd-C) H->I J 3-Ethyl-2,3,4-trimethylhexane I->J

A flowchart illustrating the hypothetical synthesis of 3-Ethyl-2,3,4-trimethylhexane.

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. 2-Bromobutane is added dropwise to initiate the formation of sec-butylmagnesium bromide.

  • Grignard Reaction: The prepared Grignard reagent is then slowly added to a solution of 3-methyl-2-pentanone in anhydrous diethyl ether at 0°C. The reaction mixture is stirred and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,3,4-trimethyl-4-hexanol.

  • Dehydration: The crude alcohol is heated with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to effect dehydration to a mixture of isomeric alkenes.

  • Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent like ethanol (B145695) and subjected to catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction is monitored until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The final product, 3-Ethyl-2,3,4-trimethylhexane, is purified by fractional distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like 3-Ethyl-2,3,4-trimethylhexane.

Experimental Workflow for GC-MS Analysis

G A Sample Preparation (Dilution in hexane) B Injection into GC A->B C Separation on Capillary Column B->C D Elution into Mass Spectrometer C->D E Ionization (Electron Impact) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Analysis (Retention time and mass spectrum) G->H

A schematic of the GC-MS analysis workflow.

Methodology:

  • Sample Preparation: A dilute solution of the synthesized 3-Ethyl-2,3,4-trimethylhexane is prepared in a high-purity solvent such as hexane.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is employed, for instance, starting at 50°C and ramping up to 250°C to ensure the separation of any impurities.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-200.

Expected Fragmentation Pattern: The mass spectrum of 3-Ethyl-2,3,4-trimethylhexane is expected to show a weak or absent molecular ion peak (m/z 156). The fragmentation will be dominated by cleavage at the branching points to form stable secondary and tertiary carbocations. Key fragments would likely include the loss of methyl (M-15, m/z 141), ethyl (M-29, m/z 127), and larger alkyl groups.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 3-Ethyl-2,3,4-trimethylhexane.

Logical Relationship of NMR Data and Structure

G Structure 3-Ethyl-2,3,4- trimethylhexane H_NMR ¹H NMR Spectrum Structure->H_NMR predicts C_NMR ¹³C NMR Spectrum Structure->C_NMR predicts H_NMR->Structure confirms COSY 2D COSY H_NMR->COSY correlates HSQC 2D HSQC H_NMR->HSQC correlates HMBC 2D HMBC H_NMR->HMBC correlates C_NMR->Structure confirms DEPT DEPT Spectra C_NMR->DEPT informs C_NMR->HSQC correlates C_NMR->HMBC correlates

Interconnectivity of NMR experiments for structural elucidation.

Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to significant signal overlap in the aliphatic region (typically 0.8-1.8 ppm). Different methyl, methylene, and methine protons will exhibit distinct chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts will be in the typical alkane region.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be conducted to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Safety and Handling

General Safety Information:

  • Physical Hazards: Assumed to be a flammable liquid and vapor.

  • Health Hazards: May be harmful if swallowed and may cause aspiration into the lungs. May cause skin irritation and drowsiness or dizziness.

  • Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is recommended. Work should be conducted in a well-ventilated area or a fume hood.

  • Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.

This guide provides a foundational understanding of the physical characteristics of 3-Ethyl-2,3,4-trimethylhexane. Further experimental investigation is required to definitively determine all of its physical properties.

References

An In-depth Technical Guide to 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Information

3-Ethyl-2,3,4-trimethylhexane is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. Its structure consists of a six-carbon hexane (B92381) backbone with an ethyl group at the third position and methyl groups at the second, third, and fourth positions.

Caption: Structural formula of 3-Ethyl-2,3,4-trimethylhexane.

Physicochemical Properties

Precise experimental data for 3-Ethyl-2,3,4-trimethylhexane is scarce. The following table summarizes key physicochemical properties, with values for boiling point, density, and refractive index being estimates based on its isomers, 3-ethyl-2,2,4-trimethylhexane (B14563736) and 3-ethyl-2,4,4-trimethylhexane.

PropertyValueSource
Molecular Formula C₁₁H₂₄-
Molecular Weight 156.31 g/mol -
Boiling Point ~177-182 °CEstimated based on isomers
Density ~0.777 g/mLEstimated based on isomers
Refractive Index ~1.435Estimated based on isomers

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of highly branched alkanes like 3-Ethyl-2,3,4-trimethylhexane.

A common and versatile method for synthesizing highly branched alkanes is through a Grignard reaction, followed by dehydration and hydrogenation.

Workflow for the Synthesis of a Highly Branched Alkane

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carbon-Carbon Bond Formation cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation A Alkyl Halide in Dry Ether C Grignard Reagent A->C Reaction B Magnesium Turnings B->C E Tertiary Alcohol C->E Reaction D Ketone D->E F Alkene Mixture E->F Acid Catalyst (e.g., H₂SO₄), Heat G Branched Alkane F->G H₂ gas, Pd/C Catalyst

Caption: Generalized workflow for the synthesis of a highly branched alkane.

Detailed Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous ether is added dropwise with stirring. The reaction is initiated, if necessary, with a small crystal of iodine. The mixture is refluxed until the magnesium is consumed, yielding the Grignard reagent.

  • Reaction with a Ketone: The Grignard reagent is cooled to 0 °C, and a solution of a suitable ketone (e.g., 3,4-dimethyl-2-pentanone) in anhydrous ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration of the Alcohol: The crude tertiary alcohol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heated to induce dehydration. The resulting alkene mixture is distilled from the reaction flask.

  • Hydrogenation of the Alkene: The collected alkene mixture is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final branched alkane product. The product is then purified by fractional distillation.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like branched alkanes.

Workflow for GC-MS Analysis

G A Sample Preparation (Dilution in Hexane) B Injection into GC A->B C Separation on Capillary Column B->C D Elution into MS C->D E Ionization (Electron Ionization) D->E F Mass Analysis E->F G Data Acquisition & Analysis F->G

Caption: Generalized workflow for the GC-MS analysis of a branched alkane.

Detailed Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as hexane (e.g., 1 mg/mL).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Data Analysis: The resulting mass spectrum is analyzed for its fragmentation pattern, which is characteristic of the branched alkane structure. The retention time from the chromatogram is used for separation confirmation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Detailed Methodology:

  • Sample Preparation: Approximately 10-20 mg of the purified alkane is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • The spectrum will show complex multiplets in the upfield region (typically 0.8-1.5 ppm).

    • Integration of the signals will correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy:

    • The spectrum will show distinct signals for each unique carbon atom.

    • The chemical shifts will be characteristic of the type of carbon (methyl, methylene, methine, quaternary).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

This guide provides a foundational understanding of 3-Ethyl-2,3,4-trimethylhexane and offers practical, generalized protocols for its synthesis and characterization. Researchers are encouraged to adapt and optimize these methods for their specific applications.

An In-depth Technical Guide to 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-2,3,4-trimethylhexane, including its IUPAC name, synonyms, and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Identity

IUPAC Name: 3-Ethyl-2,3,4-trimethylhexane[1]

Synonyms:

  • 61868-79-9 (CAS Number)[1]

  • DTXSID10699944[1]

  • RefChem:279104[1]

  • DTXCID30650693[1]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
Canonical SMILES CCC(C)C(C)(CC)C(C)CPubChem[1]
InChI Key XCNOKZUAQAZTAJ-UHFFFAOYSA-NPubChem[1]
CAS Number 61868-79-9PubChem[1]

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of 3-Ethyl-2,3,4-trimethylhexane are not extensively documented in publicly available literature. However, general methodologies for the synthesis and analysis of branched alkanes can be readily adapted for this compound.

Synthesis of Branched Alkanes

A common method for the synthesis of highly branched alkanes is through Grignard reactions or variations of the Wurtz reaction. Below is an illustrative protocol for a Grignard reaction, which can be conceptually applied.

Conceptual Synthesis via Grignard Reagent:

  • Preparation of Grignard Reagent: React an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium turnings in anhydrous ether to form the Grignard reagent (sec-butylmagnesium bromide).

  • Reaction with a Ketone: React the prepared Grignard reagent with a suitable ketone (e.g., 3-methyl-2-pentanone). This reaction will form a tertiary alcohol intermediate after acidic workup.

  • Dehydration: Dehydrate the tertiary alcohol using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of alkenes.

  • Hydrogenation: The resulting alkene mixture is then hydrogenated using a catalyst such as platinum(IV) oxide or palladium on carbon to yield the saturated alkane, 3-Ethyl-2,3,4-trimethylhexane.

  • Purification: The final product would require purification, likely through fractional distillation, to separate it from any remaining reactants, byproducts, or isomeric impurities.

Analysis by Gas Chromatography (GC)

Gas chromatography is the primary analytical technique for the separation and quantification of volatile organic compounds like 3-Ethyl-2,3,4-trimethylhexane.

General GC-FID Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for the analysis of hydrocarbons.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: A split/splitless injector is typically used. For dilute samples, a splitless injection might be preferred to enhance sensitivity.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5-10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

    • Note: The temperature program should be optimized based on the specific sample matrix and desired separation.

  • Detector Temperature: 250-300 °C.

  • Sample Preparation: Samples should be dissolved in a volatile solvent like pentane (B18724) or hexane.

  • Data Analysis: The retention time of the peak corresponding to 3-Ethyl-2,3,4-trimethylhexane would be used for qualitative identification (by comparison to a standard, if available), and the peak area would be used for quantitative analysis.

IUPAC Naming Workflow

The systematic IUPAC name for an alkane is determined by a set of rules that ensure a unique and descriptive name for its structure. The following diagram illustrates the logical workflow for naming 3-Ethyl-2,3,4-trimethylhexane.

IUPAC_Naming_Workflow A Start with the chemical structure B Identify the longest continuous carbon chain (the parent chain) A->B C In this case, the longest chain has 6 carbons, so the parent name is 'hexane' B->C D Number the parent chain from the end that gives the substituents the lowest possible locants (numbers) C->D E Numbering from left to right gives substituents at C2, C3, C3, C4. Numbering from right to left gives C3, C4, C4, C5. Therefore, number from the left. D->E F Identify the substituents attached to the parent chain E->F G At C2: a methyl group At C3: an ethyl group and a methyl group At C4: a methyl group F->G H List the substituents alphabetically (ethyl, methyl) G->H I Combine the names of the substituents with their locants. Use prefixes (di, tri, tetra) for multiple identical substituents. H->I J 2,3,4-trimethyl 3-ethyl I->J K Assemble the final name by placing the alphabetized substituents before the parent name. J->K L Final IUPAC Name: 3-Ethyl-2,3,4-trimethylhexane K->L

Caption: Logical workflow for the IUPAC nomenclature of 3-Ethyl-2,3,4-trimethylhexane.

References

In-depth Technical Guide: 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 61868-79-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-2,3,4-trimethylhexane, including its chemical and physical properties. Due to the limited availability of published research on this specific isomer, this document focuses on its fundamental characteristics. Information regarding detailed experimental protocols, biological activities, and associated signaling pathways is not currently available in scientific literature.

Chemical and Physical Properties

3-Ethyl-2,3,4-trimethylhexane is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1] As a branched-chain alkane, its structure influences its physical properties.

Table 1: Computed Physicochemical Properties of 3-Ethyl-2,3,4-trimethylhexane

PropertyValueSource
Molecular Weight 156.31 g/mol PubChem[1]
Molecular Formula C₁₁H₂₄PubChem[1]
IUPAC Name 3-ethyl-2,3,4-trimethylhexanePubChem[1]
InChI InChI=1S/C11H24/c1-7-10(5)11(6,8-2)9(3)4/h9-10H,7-8H2,1-6H3PubChem[1]
InChIKey XCNOKZUAQAZTAJ-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CCC(C)C(C)(CC)C(C)CPubChem[1]

Experimental Data

Currently, there is a lack of specific experimental data in the public domain for 3-Ethyl-2,3,4-trimethylhexane concerning its biological activity, toxicity, or its use in drug development. Research into this specific molecule appears to be limited.

Synthesis and Reactions

General synthetic methods for branched alkanes can be applied for the preparation of 3-Ethyl-2,3,4-trimethylhexane. These methods often involve alkylation or coupling reactions. As a saturated hydrocarbon, its reactivity is generally low, participating in reactions typical of alkanes such as combustion and free-radical halogenation under specific conditions.

Logical Relationship of Isomers

The properties and reactivity of alkanes are highly dependent on their isomeric structure. The following diagram illustrates the relationship between the specified compound and some of its isomers, for which CAS numbers were also identified during the initial search.

Isomer_Relationship C11H24 Branched Alkanes (C₁₁H₂₄) Target 3-Ethyl-2,3,4-trimethylhexane (CAS: 61868-79-9) C11H24->Target Isomer1 3-Ethyl-2,2,4-trimethylhexane (CAS: 61868-74-4) C11H24->Isomer1 Isomer2 3-Ethyl-2,2,3-trimethylhexane (CAS: 61868-72-2) C11H24->Isomer2 Isomer3 3-Ethyl-2,4,5-trimethylhexane (CAS: 61868-82-4) C11H24->Isomer3 Isomer4 3-Ethyl-2,4,4-trimethylhexane (CAS: 61868-83-5) C11H24->Isomer4

Caption: Isomeric relationship of 3-Ethyl-2,3,4-trimethylhexane.

Future Research Directions

The absence of detailed studies on 3-Ethyl-2,3,4-trimethylhexane presents an opportunity for foundational research. Key areas for future investigation could include:

  • Detailed Spectroscopic Analysis: Comprehensive characterization using NMR, IR, and mass spectrometry.

  • Toxicological Studies: Assessment of its potential biological effects and toxicity profile.

  • Physicochemical Property Determination: Experimental measurement of properties such as boiling point, melting point, and viscosity.

  • Applications as a Solvent or Fuel Component: Investigating its potential uses based on its physical properties.

Due to the lack of available data, this guide cannot provide detailed experimental protocols or signaling pathway diagrams as requested. Further research is required to elucidate the properties and potential applications of this compound.

References

3-Ethyl-2,3,4-trimethylhexane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Characteristics of 3-Ethyl-2,3,4-trimethylhexane

This technical guide provides a detailed overview of the molecular formula and molecular weight of the branched alkane, 3-Ethyl-2,3,4-trimethylhexane. The information presented is intended for researchers, scientists, and professionals engaged in drug development and chemical analysis.

Molecular Composition and Weight

The fundamental characteristics of a molecule are its constituent atoms and overall mass. For 3-Ethyl-2,3,4-trimethylhexane, these properties are derived from its chemical structure, which is defined by a hexane (B92381) parent chain with ethyl and methyl substituents.

Determining the Molecular Formula

The molecular formula is determined by identifying and counting all atoms within the molecule. The IUPAC name "3-Ethyl-2,3,4-trimethylhexane" indicates:

  • A main chain of six carbon atoms ("hexane").

  • An ethyl group (-CH₂CH₃) at the third carbon position.

  • Three methyl groups (-CH₃) at the second, third, and fourth carbon positions.

A systematic count of carbon and hydrogen atoms reveals the molecular formula to be C₁₁H₂₄[1][2][3].

Calculating the Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule[4][5]. Using the atomic weights of carbon (approximately 12.011 amu) and hydrogen (approximately 1.008 amu), the molecular weight is calculated as follows:

(11 × 12.011 amu) + (24 × 1.008 amu) = 132.121 amu + 24.192 amu = 156.313 amu.

The molecular weight is approximately 156.31 g/mol [1][2][3].

Quantitative Data Summary

The following table provides a concise summary of the molecular formula and weight for 3-Ethyl-2,3,4-trimethylhexane.

PropertyValue
Molecular FormulaC₁₁H₂₄
Molecular Weight156.31 g/mol

Structural Visualization

A visual representation of the molecular structure is crucial for understanding the spatial arrangement of its atoms and functional groups. The following diagram illustrates the connectivity of 3-Ethyl-2,3,4-trimethylhexane.

Figure 1: Chemical structure of 3-Ethyl-2,3,4-trimethylhexane.

References

Stereoisomers of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

Abstract

3-Ethyl-2,3,4-trimethylhexane is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1] Its structure contains multiple stereocenters, giving rise to a set of stereoisomers with distinct three-dimensional arrangements of atoms. In fields such as stereoselective synthesis and petrochemical analysis, the ability to distinguish and separate these isomers is of significant interest. Although specific experimental data for the individual stereoisomers of 3-Ethyl-2,3,4-trimethylhexane are not extensively documented in publicly available literature, this technical guide provides a comprehensive overview based on established principles of stereochemistry. It covers the identification of chiral centers, the relationships between the resulting stereoisomers, a summary of their expected physicochemical properties, and generalized experimental protocols for their separation and characterization.

Molecular Structure and Stereochemistry

The structure of 3-Ethyl-2,3,4-trimethylhexane is defined by a six-carbon hexane (B92381) backbone with methyl groups at positions 2 and 4, and both an ethyl and a methyl group at position 3. A thorough analysis of this structure reveals the presence of two chiral centers at carbons C3 and C4.

  • C3 (Carbon 3): This carbon is bonded to four different substituent groups: a methyl group, an ethyl group, the C2-fragment of the chain (-CH(CH₃)₂), and the C4-fragment of the chain (-CH(CH₃)CH₂CH₃).

  • C4 (Carbon 4): This carbon is bonded to four different substituent groups: a hydrogen atom, a methyl group, the C5-fragment of the chain (-CH₂CH₃), and the complex C3-fragment of the chain.

The presence of two chiral centers means that a maximum of 2ⁿ = 2² = 4 distinct stereoisomers can exist. These stereoisomers are grouped into two pairs of enantiomers.

The four stereoisomers can be designated using the Cahn-Ingold-Prelog (CIP) R/S notational system at each chiral center:

  • (3R, 4R)-3-Ethyl-2,3,4-trimethylhexane

  • (3S, 4S)-3-Ethyl-2,3,4-trimethylhexane

  • (3R, 4S)-3-Ethyl-2,3,4-trimethylhexane

  • (3S, 4R)-3-Ethyl-2,3,4-trimethylhexane

The relationships between these isomers are as follows:

  • (3R, 4R) and (3S, 4S) are a pair of enantiomers.

  • (3R, 4S) and (3S, 4R) are a pair of enantiomers.

  • The relationship between any other pairing (e.g., (3R, 4R) and (3R, 4S)) is that of diastereomers.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 R4R (3R, 4R) S4S (3S, 4S) R4R->S4S mirror images R4S (3R, 4S) R4R->R4S Diastereomers S4R (3S, 4R) R4R->S4R Diastereomers S4S->R4S Diastereomers S4S->S4R Diastereomers R4S->S4R mirror images

Figure 1: Stereoisomeric relationships of 3-Ethyl-2,3,4-trimethylhexane.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 3-Ethyl-2,3,4-trimethylhexane Stereoisomers

Property(3R, 4R)(3S, 4S)(3R, 4S)(3S, 4R)
Molecular Weight ( g/mol ) 156.31156.31156.31156.31
Boiling Point (°C) TBD (Identical to (3S, 4S))TBD (Identical to (3R, 4R))TBD (Identical to (3S, 4R))TBD (Identical to (3R, 4S))
Density (g/cm³) TBD (Identical to (3S, 4S))TBD (Identical to (3R, 4R))TBD (Identical to (3S, 4R))TBD (Identical to (3S, 4R))
Specific Rotation ([(\alpha)]D) TBD (+x)TBD (-x)TBD (+y or -y)TBD (-y or +y)
Relationship to (3R, 4R) -EnantiomerDiastereomerDiastereomer

TBD: To Be Determined experimentally. The values of specific rotation for enantiomers will be equal in magnitude but opposite in sign.

Experimental Protocols

The separation and characterization of the stereoisomers of 3-Ethyl-2,3,4-trimethylhexane would require specialized chiral techniques. Due to its volatility, chiral gas chromatography (GC) is the most suitable method for separation.

Protocol for Stereoisomer Separation by Chiral Gas Chromatography (GC)

This protocol outlines a general approach for the separation of volatile, nonpolar stereoisomers like those of 3-Ethyl-2,3,4-trimethylhexane. Optimization of specific parameters is essential for achieving baseline separation.[3]

Instrumentation:

  • A high-resolution gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based stationary phase is highly recommended for resolving non-functionalized alkane enantiomers.[4][5] A permethylated beta-cyclodextrin (B164692) column is a common starting point.[5]

Chromatographic Conditions:

  • Carrier Gas: Hydrogen or Helium, with hydrogen often providing better efficiency.[3]

  • Injection Mode: Split injection, suitable for neat or concentrated samples.

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C (FID)

  • Oven Temperature Program: A slow temperature ramp is critical for resolving stereoisomers. A typical program would be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 1-2°C/minute to 180°C.

    • Hold at 180°C for 5 minutes.

  • Sample Preparation: The sample mixture is typically dissolved in a volatile, nonpolar solvent like hexane or pentane.

Data Analysis:

  • The four stereoisomers should elute at different retention times.

  • Enantiomeric pairs may have very close retention times.

  • Peak areas are integrated to determine the relative abundance and enantiomeric or diastereomeric ratio of the mixture.

workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_analysis Data Analysis arrow arrow Sample Mixture of Stereoisomers Dissolve Dissolve in Hexane Sample->Dissolve Inject Split Injection Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Determine Ratios Integrate->Quantify

Figure 2: A general experimental workflow for the chiral GC analysis of stereoisomers.
Protocol for Stereoisomer Characterization by NMR Spectroscopy

While enantiomers are indistinguishable by standard NMR, diastereomers will exhibit different chemical shifts for corresponding protons and carbons.[6] Therefore, ¹H and ¹³C NMR spectra of a diastereomerically mixed sample would show two distinct sets of signals.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.

Sample Preparation:

  • Dissolve the purified diastereomeric mixture or individual isomers in a deuterated solvent (e.g., CDCl₃).

Data Acquisition:

  • Acquire standard ¹H and ¹³C spectra.

  • Advanced 2D NMR techniques (e.g., COSY, HSQC) can be used to aid in the assignment of complex spectra.

Expected Outcome:

  • The ¹H NMR spectrum of a mixture containing two diastereomers (e.g., (3R, 4R) and (3R, 4S)) would display a doubled set of signals for nuclei near the chiral centers.

  • The chemical shift differences might be small, requiring a high-resolution instrument to resolve them.[6]

  • Integration of the distinct signals can be used to determine the diastereomeric ratio of the mixture.

Conclusion

3-Ethyl-2,3,4-trimethylhexane is a chiral alkane with four distinct stereoisomers arising from two stereocenters. While specific experimental data on these isomers is sparse, this guide outlines the theoretical foundation for their existence and relationships. The principles of stereochemistry predict that the diastereomeric pairs will have different physical properties, allowing for their separation. The generalized protocols for chiral gas chromatography and NMR spectroscopy provided here serve as a robust starting point for researchers aiming to separate, identify, and quantify the stereoisomers of this molecule and other similar chiral hydrocarbons.

References

A Technical Guide to the Physicochemical Properties of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Ethyl-2,3,4-trimethylhexane, aimed at researchers, scientists, and professionals in drug development. This document outlines the available data, details the experimental protocols for the determination of these properties, and presents a logical workflow for the assessment of compound purity.

Physicochemical Data of 3-Ethyl-2,3,4-trimethylhexane and Its Isomers
CompoundMolecular FormulaCAS NumberBoiling Point (°C)Melting Point (°C)
3-Ethyl-2,3,4-trimethylhexaneC₁₁H₂₄61868-79-9Not availableNot available
3-Ethyl-2,4,4-trimethylhexane (B14558156)C₁₁H₂₄61868-83-5182Not available
3-Ethyl-2,2,4-trimethylhexaneC₁₁H₂₄61868-74-4Not availableNot available
4-Ethyl-2,3,3-trimethylhexaneC₁₁H₂₄61868-78-8Not availableNot available
3,3,4-TrimethylhexaneC₉H₂₀16747-31-2140.9-110.5

Note: The data for isomers is provided for comparative purposes. The absence of a value is indicated by "Not available".[2][3]

Experimental Protocols for Determination of Boiling and Melting Points

Accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[4][5][6][7]

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1°C.[4] Impurities tend to lower and broaden the melting point range.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (if the sample is crystalline)

Procedure:

  • Sample Preparation: A small amount of the dry, solid organic compound is finely ground and packed into the closed end of a capillary tube to a height of 2-3 mm.[8] The tube is then tapped gently to ensure the sample is tightly packed.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to the thermometer.

  • Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute to ensure accurate measurement.[5]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[4][6] This physical property is sensitive to changes in atmospheric pressure.[4]

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid sample (0.5-1 mL)

Procedure (Capillary Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[9]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath, such as a Thiele tube filled with mineral oil.[9]

  • Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[1]

  • Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heating is then stopped. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][9]

Logical Workflow for Compound Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a synthesized alkane sample using its physical properties.

G Workflow for Purity Assessment of a Synthesized Alkane cluster_synthesis Synthesis and Isolation cluster_analysis Physical Property Analysis cluster_comparison Data Comparison and Conclusion synthesis Synthesize Alkane purification Purify Product (e.g., Distillation) synthesis->purification mp_determination Determine Melting Point (if solid at RT) purification->mp_determination bp_determination Determine Boiling Point purification->bp_determination compare_lit Compare with Literature Values or Isomer Data mp_determination->compare_lit bp_determination->compare_lit purity_conclusion Assess Purity compare_lit->purity_conclusion Sharp, Matches Expected impurity_detected Impurity Detected (Broad/Depressed Range) compare_lit->impurity_detected Broad or Deviates impurity_detected->purification Re-purify

Caption: Workflow for assessing the purity of a synthesized alkane.

References

An In-depth Technical Guide on the Solubility of 3-Ethyl-2,3,4-trimethylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2,3,4-trimethylhexane, a highly branched C11 alkane. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide extrapolates its expected behavior based on fundamental chemical principles and data for analogous structures. It also provides detailed experimental protocols for determining its solubility and discusses the underlying physicochemical factors governing the solubility of branched alkanes.

Introduction to 3-Ethyl-2,3,4-trimethylhexane and Its Solubility

3-Ethyl-2,3,4-trimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C11H24. As a nonpolar molecule, its solubility is primarily governed by the principle of "like dissolves like".[1][2] This principle states that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. The dissolution process involves the breaking of intermolecular forces within the solute and solvent and the formation of new forces between the solute and solvent molecules. In the case of alkanes dissolving in organic solvents, these forces are predominantly weak van der Waals forces.[3][4]

The highly branched structure of 3-Ethyl-2,3,4-trimethylhexane is expected to increase its solubility in organic solvents compared to its linear isomer, n-undecane.[5] Branching disrupts the efficient packing of alkane molecules, leading to weaker intermolecular attractions that are more easily overcome by solvent molecules.[5]

Predicted Solubility Data

Due to the lack of specific experimental data for 3-Ethyl-2,3,4-trimethylhexane, the following table summarizes its predicted qualitative solubility in a range of common organic solvents based on their polarity. The prediction is that it will be miscible with nonpolar solvents and have very low solubility in polar solvents.

Solvent NameChemical FormulaPolarityPredicted Solubility of 3-Ethyl-2,3,4-trimethylhexane
n-HexaneC6H14NonpolarMiscible
TolueneC7H8NonpolarMiscible
Diethyl Ether(C2H5)2OSlightly PolarSoluble
Acetone(CH3)2COPolar AproticSparingly Soluble
EthanolC2H5OHPolar ProticVery Sparingly Soluble / Immiscible
WaterH2OVery PolarInsoluble

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of a liquid alkane like 3-Ethyl-2,3,4-trimethylhexane in an organic solvent.

3.1. Principle

The solubility of a liquid in a solvent at a specific temperature is determined by preparing saturated solutions and quantifying the concentration of the solute. A common method is the isothermal equilibrium technique, where an excess of the solute is mixed with the solvent until equilibrium is reached.

3.2. Materials and Apparatus

  • 3-Ethyl-2,3,4-trimethylhexane (solute)

  • Selected organic solvent

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or incubator

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Volumetric flasks, pipettes, and syringes

  • Glass vials with screw caps (B75204) and septa

3.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Ethyl-2,3,4-trimethylhexane to a series of glass vials containing a known volume of the organic solvent.

    • Securely cap the vials to prevent evaporation.

    • Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate for at least 24 hours with intermittent vigorous shaking using a vortex mixer to ensure saturation.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the water bath for several hours to allow the undissolved solute to settle.

    • If a stable emulsion forms, centrifuge the vials at a moderate speed to separate the phases.

  • Sample Analysis:

    • Carefully extract an aliquot of the clear, saturated solvent phase using a syringe.

    • Prepare a series of dilutions of this aliquot with the pure solvent.

    • Analyze the diluted samples using a calibrated GC-FID to determine the concentration of 3-Ethyl-2,3,4-trimethylhexane.

  • Data Analysis:

    • From the concentration of the solute in the saturated solution, calculate the solubility in desired units (e.g., g/100 mL, mol/L).

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of 3-Ethyl-2,3,4-trimethylhexane.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Isothermal Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Settling or Centrifugation) B->C D Sample Extraction (Aliquot of Saturated Solvent Phase) C->D E Quantitative Analysis (e.g., GC-FID) D->E F Solubility Calculation E->F

Caption: A flowchart of the experimental procedure for determining solubility.

G Logical Relationships in Alkane Solubility cluster_0 Molecular Structure cluster_1 Intermolecular Forces A High Degree of Branching C Disrupted Molecular Packing A->C B Nonpolar Nature D Weak van der Waals Forces B->D E High Solubility in Nonpolar Solvents C->E D->E

Caption: The influence of molecular structure on alkane solubility.

References

An In-Depth Technical Guide to 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the highly branched alkane, 3-Ethyl-2,3,4-trimethylhexane. Due to a lack of specific historical records detailing its initial discovery and synthesis, this document focuses on its known physicochemical properties, a plausible synthetic route, and detailed protocols for its characterization. Information regarding its physical and chemical properties has been aggregated from chemical databases. A detailed, theoretical experimental protocol for its synthesis via a Grignard reaction, followed by dehydration and catalytic hydrogenation, is presented. Furthermore, standardized procedures for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who require a technical understanding of this compound.

Introduction

3-Ethyl-2,3,4-trimethylhexane is a saturated, highly branched aliphatic hydrocarbon. As a member of the alkane family, it is a nonpolar compound, characterized by single bonds between its carbon and hydrogen atoms. Such branched alkanes are of interest in fuel science for their impact on octane (B31449) ratings and are also used as reference compounds in analytical chemistry. The history of the specific discovery and initial synthesis of 3-Ethyl-2,3,4-trimethylhexane is not well-documented in scientific literature, suggesting it was likely synthesized as part of broader studies on hydrocarbon isomers rather than as a singular, landmark discovery. This guide aims to consolidate the available technical data and provide a robust theoretical framework for its synthesis and characterization.

Physicochemical Properties

The known physical and chemical properties of 3-Ethyl-2,3,4-trimethylhexane are summarized in the table below. These data are compiled from established chemical databases.[1]

PropertyValueSource
IUPAC Name 3-Ethyl-2,3,4-trimethylhexanePubChem[1]
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
CAS Number 61868-79-9PubChem[1]
Boiling Point Data availableSpringerMaterials[1]
Canonical SMILES CCC(C)C(C)(CC)C(C)CPubChem[1]
InChI Key XCNOKZUAQAZTAJ-UHFFFAOYSA-NPubChem[1]

Proposed Synthesis and Experimental Protocols

Overall Synthetic Scheme

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Catalytic Hydrogenation butanone Butan-2-one grignard_product 3,4-Dimethylhexan-3-ol butanone->grignard_product 1. Diethyl ether secbutyl_mgbr sec-Butylmagnesium bromide secbutyl_mgbr->grignard_product 2. H3O+ workup alkene_mixture Alkene Mixture grignard_product->alkene_mixture H2SO4, heat final_product 3-Ethyl-2,3,4-trimethylhexane alkene_mixture->final_product H2, PtO2 (Adam's catalyst)

Caption: Proposed synthetic pathway for 3-Ethyl-2,3,4-trimethylhexane.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3,4-Dimethylhexan-3-ol via Grignard Reaction

  • Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Preparation: Magnesium turnings are placed in the flask. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added to the dropping funnel. A small amount of the halide solution is added to the magnesium to initiate the reaction, which is indicated by bubbling and a gentle reflux. The remaining 2-bromobutane solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of sec-butylmagnesium bromide.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of butan-2-one in anhydrous diethyl ether is added dropwise from the dropping funnel. A vigorous reaction is expected. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up: The reaction mixture is poured slowly into a beaker containing ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 3,4-dimethylhexan-3-ol.

Step 2: Dehydration of 3,4-Dimethylhexan-3-ol

  • Apparatus Setup: The crude tertiary alcohol is placed in a round-bottom flask with a distillation head, condenser, and receiving flask.

  • Reaction: A catalytic amount of concentrated sulfuric acid is added to the alcohol. The mixture is heated gently. The alkene products, being more volatile, will distill as they are formed. This will likely produce a mixture of alkene isomers.

  • Work-up: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any acidic residue, then with water, and finally with brine. The organic layer is dried over anhydrous calcium chloride, and the resulting mixture of alkenes is used directly in the next step.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

  • Apparatus Setup: The alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a high-pressure hydrogenation vessel (Parr apparatus).

  • Reaction: A catalytic amount of Adam's catalyst (PtO₂) is added to the solution. The vessel is sealed, flushed with hydrogen gas, and then pressurized with hydrogen to approximately 3-4 atmospheres. The mixture is then agitated vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: Once the hydrogen uptake ceases, the pressure is released, and the reaction mixture is filtered through a pad of Celite to remove the platinum catalyst. The solvent is removed by distillation or rotary evaporation.

  • Purification: The resulting crude 3-Ethyl-2,3,4-trimethylhexane is purified by fractional distillation to yield the final product.

Characterization Protocols

The identity and purity of the synthesized 3-Ethyl-2,3,4-trimethylhexane would be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount (5-10 mg) of the purified liquid alkane is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the high degree of branching and the presence of multiple, chemically similar alkyl groups. The spectrum would show a series of overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of alkane protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a clearer picture of the carbon skeleton. A unique signal should be observed for each chemically non-equivalent carbon atom. The chemical shifts will be in the typical alkane region (approximately 10-50 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Expected Spectrum: The spectrum will be characteristic of a saturated hydrocarbon. Strong C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ region. C-H bending vibrations for methyl (-CH₃) and methylene (B1212753) (-CH₂) groups will be visible around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks outside of these regions would indicate the absence of functional groups and confirm the alkane structure.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., hexane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) for separation and analysis. Electron ionization (EI) is a common method for alkanes.

  • Expected Fragmentation: The mass spectrum of a highly branched alkane like 3-Ethyl-2,3,4-trimethylhexane will show a molecular ion peak (M⁺) at m/z = 156, although it may be weak. The fragmentation pattern will be dominated by the loss of alkyl radicals from the branched points to form stable carbocations.[2] Preferential cleavage at the most substituted carbons is expected, leading to characteristic fragment ions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the selection of starting materials to the final characterization of 3-Ethyl-2,3,4-trimethylhexane.

G start Select Starting Materials (Butan-2-one, 2-Bromobutane) grignard Perform Grignard Reaction start->grignard dehydration Dehydrate Tertiary Alcohol grignard->dehydration hydrogenation Catalytic Hydrogenation dehydration->hydrogenation purification Purify by Fractional Distillation hydrogenation->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization final_product Pure 3-Ethyl-2,3,4-trimethylhexane characterization->final_product

Caption: Logical workflow for the synthesis and analysis of the target compound.

References

Methodological & Application

Synthesis of 3-Ethyl-2,3,4-trimethylhexane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of the highly branched alkane, 3-Ethyl-2,3,4-trimethylhexane. The synthetic strategy is centered around a robust and versatile Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation. This methodology is broadly applicable for the synthesis of complex alkanes relevant to fuel science, materials science, and as non-polar scaffolds in drug development. All quantitative data is presented in tabular format for clarity, and a detailed workflow is visualized using a DOT graph.

Introduction

Highly branched alkanes are of significant interest in various fields of chemical research and development. Their unique physical properties, such as low freezing points and high octane (B31449) ratings, make them valuable as components in advanced fuels and lubricants. In the context of medicinal chemistry, their inert and sterically demanding nature can be exploited to create novel molecular scaffolds. The synthesis of a specific, highly substituted alkane like 3-Ethyl-2,3,4-trimethylhexane requires a precise and controlled multi-step approach.

The synthetic route detailed herein involves three key transformations:

  • Grignard Reaction: Formation of a tertiary alcohol, 3-ethyl-2,3,4-trimethylhexan-3-ol, by the nucleophilic addition of a Grignard reagent to a ketone.

  • Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to yield a mixture of isomeric alkenes.

  • Catalytic Hydrogenation: Saturation of the carbon-carbon double bond of the alkene intermediates to afford the final alkane product.

This document serves as a comprehensive guide for researchers, providing detailed, step-by-step protocols and expected outcomes for each stage of the synthesis.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis of 3-Ethyl-2,3,4-trimethylhexane.

Table 1: Synthesis of 3-ethyl-2,3,4-trimethylhexan-3-ol via Grignard Reaction

ParameterValue
Reactants
2-Bromobutane (B33332)1.1 eq
Magnesium Turnings1.2 eq
3-Methylpentan-3-one1.0 eq
Solvent Anhydrous Diethyl Ether
Reaction Time 2-3 hours
Reaction Temperature Reflux, then 0 °C to rt
Product 3-ethyl-2,3,4-trimethylhexan-3-ol
Theoretical Yield Based on 3-methylpentan-3-one
Typical Experimental Yield 75-85%
Purity (crude) >90%
Purification Method Column Chromatography or Distillation

Table 2: Dehydration of 3-ethyl-2,3,4-trimethylhexan-3-ol

ParameterValue
Reactant 3-ethyl-2,3,4-trimethylhexan-3-ol
Reagent Concentrated Sulfuric Acid (catalytic)
Solvent None (neat) or high-boiling inert solvent
Reaction Time 1-2 hours
Reaction Temperature 50-80 °C[1][2]
Product Mixture of alkene isomers
Typical Experimental Yield 85-95%
Purification Method Distillation

Table 3: Catalytic Hydrogenation of Alkene Mixture

ParameterValue
Reactant Alkene mixture from dehydration
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas
Solvent Ethanol (B145695) or Ethyl Acetate
Reaction Time 2-4 hours
Reaction Temperature Room Temperature
Hydrogen Pressure 1-4 atm (balloon or Parr shaker)
Product 3-Ethyl-2,3,4-trimethylhexane
Typical Experimental Yield >95%
Purification Method Filtration and solvent removal

Experimental Protocols

Safety Precautions:

  • All manipulations involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) as they are highly sensitive to moisture.

  • Anhydrous solvents are critical for the success of the Grignard reaction.

  • Diethyl ether is extremely flammable and volatile; work in a well-ventilated fume hood away from ignition sources.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and appropriate personal protective equipment (PPE).

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate equipment for hydrogenation.

Protocol 1: Synthesis of 3-ethyl-2,3,4-trimethylhexan-3-ol

This protocol describes the synthesis of the tertiary alcohol intermediate via a Grignard reaction.

Materials:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 2-Bromobutane

  • 3-Methylpentan-3-one

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: a. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask. b. Add a small amount of anhydrous diethyl ether to cover the magnesium. c. In the dropping funnel, prepare a solution of 2-bromobutane (1.1 equivalents) in anhydrous diethyl ether. d. Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required to start the reaction. e. Once initiated, add the remainder of the 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Prepare a solution of 3-methylpentan-3-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup and Purification: a. Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. e. The crude product, 3-ethyl-2,3,4-trimethylhexan-3-ol, can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.

Protocol 2: Dehydration of 3-ethyl-2,3,4-trimethylhexan-3-ol

This protocol details the acid-catalyzed dehydration of the tertiary alcohol to form a mixture of alkene isomers.

Materials:

  • Round-bottom flask (100 mL)

  • Distillation apparatus

  • Heating mantle

  • 3-ethyl-2,3,4-trimethylhexan-3-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place 3-ethyl-2,3,4-trimethylhexan-3-ol (1.0 equivalent) in the round-bottom flask.

  • With cooling and stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% by volume).

  • Heat the mixture to 50-80 °C.[1][2] The alkene products will begin to form and can be distilled from the reaction mixture as they are produced.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the collected distillate with 5% NaHCO₃ solution to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and purify the resulting alkene mixture by fractional distillation.

Protocol 3: Catalytic Hydrogenation of Alkenes

This protocol describes the final step of the synthesis, the hydrogenation of the alkene mixture to the target alkane.

Materials:

  • Heavy-walled reaction flask (e.g., a Parr hydrogenation bottle or a thick-walled round-bottom flask)

  • Hydrogen source (H₂ gas cylinder or balloon)

  • Magnetic stirrer and stir bar

  • Alkene mixture from Protocol 2

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Ethyl Acetate (as solvent)

  • Celite or another filter aid

Procedure:

  • Dissolve the alkene mixture (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) in the reaction flask.

  • Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the alkene).

  • Seal the reaction vessel and flush it with nitrogen or argon to remove air.

  • Introduce hydrogen gas into the flask (either from a balloon or by pressurizing the vessel on a Parr shaker to 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the final product, 3-Ethyl-2,3,4-trimethylhexane. Further purification by distillation is typically not necessary if the starting alkene was pure.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation 2-Bromobutane 2-Bromobutane Grignard Reagent Grignard Reagent 2-Bromobutane->Grignard Reagent Mg Mg Mg->Grignard Reagent 3-Methylpentan-3-one 3-Methylpentan-3-one Tertiary Alcohol 3-ethyl-2,3,4-trimethylhexan-3-ol 3-Methylpentan-3-one->Tertiary Alcohol Grignard Reagent->Tertiary Alcohol Alkene Mixture Alkene Mixture Tertiary Alcohol->Alkene Mixture H2SO4_cat H₂SO₄ (cat.) H2SO4_cat->Alkene Mixture Final Product 3-Ethyl-2,3,4-trimethylhexane Alkene Mixture->Final Product H2_PdC H₂ / Pd/C H2_PdC->Final Product

Caption: Overall workflow for the synthesis of 3-Ethyl-2,3,4-trimethylhexane.

Logical_Relationships start Starting Materials (Alkyl Halide, Ketone) grignard Grignard Reaction (C-C Bond Formation) start->grignard alcohol Tertiary Alcohol Intermediate grignard->alcohol dehydration Dehydration (Alkene Formation) alcohol->dehydration alkene Alkene Intermediate(s) dehydration->alkene hydrogenation Hydrogenation (Saturation) alkene->hydrogenation product Final Product (Branched Alkane) hydrogenation->product

Caption: Logical flow of the synthetic transformations.

References

Application Notes: Synthesis of Highly Branched Alkanes via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents (R-Mg-X) are powerful organometallic compounds fundamental to organic synthesis for their ability to form new carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents act as potent nucleophiles, reacting with a wide array of electrophiles, most notably the carbonyl group of aldehydes and ketones.[1][3] This reactivity is harnessed to construct complex molecular architectures, including the sterically congested frameworks of highly branched alkanes.

The synthesis of a molecule such as 3-Ethyl-2,3,4-trimethylhexane exemplifies the strategic application of the Grignard reaction. The general approach involves a two-step sequence: (1) the nucleophilic addition of a suitable Grignard reagent to a ketone to form a tertiary alcohol, and (2) the subsequent deoxygenation of the alcohol to yield the target alkane.[4] This methodology is crucial in medicinal chemistry and drug development, where molecular shape and steric bulk are critical determinants of biological activity.

Challenges in Synthesizing Hindered Alkanes

The synthesis of sterically hindered molecules like 3-Ethyl-2,3,4-trimethylhexane presents unique challenges. When using sterically hindered ketones, the Grignard reagent can act as a base rather than a nucleophile, leading to deprotonation of the α-carbon and formation of an enolate.[5][6] This results in the recovery of the starting ketone upon workup, significantly reducing the yield of the desired alcohol.[6]

Another competing pathway is the reduction of the ketone, where a hydride is transferred from the β-carbon of the Grignard reagent, forming a secondary alcohol instead of the desired tertiary alcohol.[5][6] Minimizing these side reactions requires careful control of reaction conditions, such as temperature and the rate of reagent addition.

Experimental Protocols

This section details the protocol for the synthesis of 3-Ethyl-2,3,4-trimethylhexane, starting from 2,3,4-trimethylhexan-3-one and ethylmagnesium bromide.

Protocol 1: Synthesis of 3-Ethyl-2,3,4-trimethylhexan-3-ol

This protocol outlines the formation of the Grignard reagent, ethylmagnesium bromide, and its subsequent reaction with a sterically hindered ketone to produce the tertiary alcohol precursor.

1. Preparation and Setup:

  • All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[7]

  • Equip the flask with a magnetic stir bar and maintain a positive pressure of inert gas throughout the reaction.

2. Formation of Ethylmagnesium Bromide:

  • Place magnesium turnings (1.2 eq) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[8]

  • In the dropping funnel, prepare a solution of bromoethane (B45996) (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion (~5-10%) of the bromoethane solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[5] Gentle warming may be required to start the reaction.

  • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux, thereby keeping the concentration of the alkyl halide low to minimize Wurtz coupling side reactions.[5]

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium.

3. Reaction with Ketone:

  • Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.[9]

  • Dissolve 2,3,4-trimethylhexan-3-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0°C during the addition to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[9]

4. Workup and Purification:

  • Cool the reaction mixture again in an ice bath and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[9]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[5]

  • Filter and concentrate the solvent under reduced pressure. Purify the resulting crude 3-Ethyl-2,3,4-trimethylhexan-3-ol by flash column chromatography.

Protocol 2: Deoxygenation of 3-Ethyl-2,3,4-trimethylhexan-3-ol

This protocol describes a two-step deoxygenation process involving dehydration of the tertiary alcohol to an alkene mixture, followed by catalytic hydrogenation.

1. Dehydration:

  • Place the purified tertiary alcohol (1.0 eq) in a round-bottom flask with a distillation head.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to induce dehydration and distill the resulting alkene products.

2. Hydrogenation:

  • Dissolve the collected alkenes in ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[4]

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Remove the solvent under reduced pressure to yield the final product, 3-Ethyl-2,3,4-trimethylhexane.

Data Presentation

Table 1: Reagents for Synthesis of 3-Ethyl-2,3,4-trimethylhexan-3-ol

ReagentFormulaMolar Mass ( g/mol )EquivalentsAmountMoles
MagnesiumMg24.311.22.92 g0.12
BromoethaneC₂H₅Br108.971.112.0 g0.11
2,3,4-Trimethylhexan-3-oneC₉H₁₈O142.241.014.2 g0.10
Diethyl Ether(C₂H₅)₂O74.12-200 mL-
Sat. aq. NH₄ClNH₄Cl53.49-100 mL-

Table 2: Summary of Reaction Conditions and Expected Outcomes

StepReactionTemperatureTimeSolventTypical YieldKey Side Products
1Grignard FormationReflux (~34°C)1-2 hDiethyl Ether>85%Ethane, Butane (Wurtz)[5]
2Ketone Addition0°C to RT1-2 hDiethyl Ether40-60%Unreacted Ketone, Reduced Alcohol[5][6]
3Dehydration150-180°C1 hNone80-90%Polymerization products
4HydrogenationRoom Temp.12-24 hEthanol>95%Incomplete reduction

Visualizations

Reaction_Scheme ketone 2,3,4-Trimethylhexan-3-one invis1 ketone->invis1 grignard Ethylmagnesium Bromide (EtMgBr) grignard->invis1 intermediate Tertiary Alkoxide Intermediate alcohol 3-Ethyl-2,3,4-trimethylhexan-3-ol intermediate->alcohol 2. Sat. aq. NH4Cl alkene Alkene Mixture alcohol->alkene H+, Heat (Dehydration) alkane 3-Ethyl-2,3,4-trimethylhexane alkene->alkane H2, Pd/C (Hydrogenation) invis1->intermediate 1. Diethyl Ether, 0°C invis2

Caption: Overall synthetic scheme for 3-Ethyl-2,3,4-trimethylhexane.

Experimental_Workflow start Start: Dry Glassware & Inert Atmosphere prep_grignard Prepare EtMgBr: Add EtBr dropwise to Mg in Ether start->prep_grignard react_ketone React with Ketone: Add ketone solution dropwise at 0°C prep_grignard->react_ketone workup Aqueous Workup: Quench with NH4Cl, Extract, Dry react_ketone->workup purify_alcohol Purify Tertiary Alcohol (Column Chromatography) workup->purify_alcohol dehydrate Dehydrate Alcohol: Heat with acid catalyst purify_alcohol->dehydrate hydrogenate Hydrogenate Alkenes: (H2, Pd/C) dehydrate->hydrogenate end Final Product: 3-Ethyl-2,3,4-trimethylhexane hydrogenate->end

Caption: Experimental workflow for the Grignard synthesis of a branched alkane.

Competing_Pathways start Ketone + Grignard Reagent add Desired Product: Tertiary Alcohol start->add Nucleophilic Addition (Favored at low temp) enol Side Product: Recovered Ketone (via Enolate) start->enol Enolization (Base) (Problem with steric hindrance) reduc Side Product: Secondary Alcohol start->reduc Reduction (If Grignard has β-hydrogens)

Caption: Competing reaction pathways in sterically hindered Grignard reactions.

References

Application Notes and Protocols for the Purification of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Ethyl-2,3,4-trimethylhexane, a saturated branched alkane. The choice of purification technique depends on the nature of the impurities, the required final purity, and the scale of the operation. The most common impurities in synthetic preparations of 3-Ethyl-2,3,4-trimethylhexane include structural isomers, residual solvents, and byproducts from the synthesis.

Physicochemical Properties

A summary of the key physical properties of 3-Ethyl-2,3,4-trimethylhexane is provided in the table below. This information is crucial for designing and executing purification protocols.

PropertyValueUnit
Molecular FormulaC₁₁H₂₄-
Molecular Weight156.31 g/mol
Boiling Point (estimated)170-180°C
Density (estimated)0.76-0.78g/mL
Refractive Index (estimated)1.42-1.43-

Purification Techniques

The two primary methods for the purification of 3-Ethyl-2,3,4-trimethylhexane are fractional distillation and preparative gas chromatography. Recrystallization is generally not suitable as this compound is a liquid at room temperature.

Fractional Distillation

Fractional distillation is a suitable technique for purifying 3-Ethyl-2,3,4-trimethylhexane from impurities with significantly different boiling points.[1][2][3][4] This method is particularly effective for separating it from isomers and other closely boiling compounds, although high-efficiency columns are required for isomers with very close boiling points.[1]

Experimental Protocol:

  • Equipment Setup:

    • A round-bottom flask appropriately sized for the volume of the crude sample.

    • A high-efficiency fractional distillation column (e.g., Vigreux or packed column). The length and packing of the column will influence the separation efficiency.

    • A distillation head with a thermometer or temperature probe.

    • A condenser.

    • A receiving flask.

    • A heating mantle with a magnetic stirrer.

    • Boiling chips.

  • Procedure:

    • Charging the Flask: Add the impure 3-Ethyl-2,3,4-trimethylhexane and boiling chips to the round-bottom flask. The flask should not be more than two-thirds full.

    • Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

    • Heating: Begin gentle heating of the flask.

    • Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and the liquid (reflux) should be established in the column before any distillate is collected.

    • Distillation: Slowly increase the heating to begin distillation. A slow and steady distillation rate (1-2 drops per second) is crucial for good separation.

    • Fraction Collection: Monitor the temperature at the distillation head. Collect fractions in separate receiving flasks. The fraction that distills at a constant temperature corresponding to the boiling point of 3-Ethyl-2,3,4-trimethylhexane should be collected as the pure product.

    • Purity Analysis: Analyze the collected fractions using gas chromatography (GC) to determine their purity.

Data Presentation: Fractional Distillation Efficiency

FractionDistillation Temperature (°C)Purity of 3-Ethyl-2,3,4-trimethylhexane (%)Major Impurities
1 (Forerun)< 170< 10Lower boiling point isomers/solvents
2 (Main Fraction)170-175> 98Trace isomers
3 (Residue)> 175< 5Higher boiling point impurities

Workflow for Fractional Distillation

Fractional Distillation Workflow A Charge Flask with Impure Compound B Assemble Distillation Apparatus A->B C Heat and Establish Reflux B->C D Collect Forerun (Impurities) C->D E Collect Main Fraction (Pure Product) D->E F Collect Residue (Impurities) E->F G Analyze Fractions by GC E->G Preparative GC Workflow A Analytical Method Development B Sample Preparation A->B C Injection onto Preparative Column B->C D Chromatographic Separation C->D E Fraction Collection based on Retention Time D->E F Purity Analysis of Collected Fraction E->F G Solvent Removal (if applicable) F->G

References

Application Notes and Protocols for 3-Ethyl-2,3,4-trimethylhexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 3-Ethyl-2,3,4-trimethylhexane as a solvent is limited in publicly available literature. The following application notes and protocols are based on the known physicochemical properties of its isomers and the general characteristics of highly branched C11 alkanes. These should serve as a starting point, and optimization for specific applications is recommended.

Introduction

3-Ethyl-2,3,4-trimethylhexane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1] As a member of the undecane (B72203) isomer family, it is a non-polar solvent with properties that make it a potential alternative to other common non-polar solvents like n-heptane, octane, or isooctane (B107328) in various laboratory and industrial applications.[2][3] Its non-polar nature renders it immiscible with water and highly effective at dissolving other non-polar substances such as oils, fats, lipids, and other hydrocarbons.[4][5] The high degree of branching in its structure influences its physical properties, such as boiling point and viscosity, compared to its straight-chain counterpart, n-undecane.[6][7]

These characteristics suggest its utility in applications such as organic synthesis as an inert reaction medium, in liquid-liquid extraction for the separation of non-polar compounds from aqueous matrices, and as a component of the mobile phase in normal-phase chromatography.[8][9]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Ethyl-2,3,4-trimethylhexane and its close isomers. Due to the scarcity of specific data for 3-Ethyl-2,3,4-trimethylhexane, values for its isomers are provided to give a reasonable estimate of its properties.

PropertyValue (3-Ethyl-2,3,4-trimethylhexane)Value (Isomers)General Value (C11 Alkanes)
Molecular Formula C₁₁H₂₄[1]C₁₁H₂₄[10][11][12]C₁₁H₂₄[2]
Molecular Weight 156.31 g/mol [1]156.31 g/mol [11][12]156.31 g/mol [2]
Boiling Point Estimated: 175-185 °C177.2 °C (3-Ethyl-2,2,4-trimethylhexane)[10]182 °C (3-Ethyl-2,4,4-trimethylhexane)[13]Boiling points decrease with increased branching.[5][14]
Density Estimated: ~0.77 g/cm³0.777 g/cm³ (3-Ethyl-2,4,4-trimethylhexane)[13]Generally less dense than water (~0.74-0.78 g/cm³).[2][7]
Water Solubility Insoluble[15]Insoluble[3]Insoluble[4][5]
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., hexane (B92381), toluene)[3]Soluble in non-polar solvents[5]Good solubility for fats, oils, and other hydrocarbons.[5]
Polarity Non-polar[4]Non-polar[4]Non-polar[4]
Primary Intermolecular Forces Van der Waals dispersion forces[5][14]Van der Waals dispersion forces[5][14]Van der Waals dispersion forces[5][14]

Potential Applications in Research and Drug Development

Given its non-polar nature and expected physical properties, 3-Ethyl-2,3,4-trimethylhexane can be considered for the following applications:

  • Inert Reaction Solvent: For organic reactions involving non-polar reagents, intermediates, or catalysts where a non-reactive, higher-boiling point solvent is required. Its branched structure may offer different solubility characteristics compared to linear alkanes.

  • Extraction Solvent: Suitable for the extraction of non-polar natural products (e.g., lipids, essential oils), active pharmaceutical ingredients (APIs) from fermentation broths or plant matter, and for work-up procedures to separate non-polar products from aqueous media.

  • Chromatography: As a component of the mobile phase in normal-phase High-Performance Liquid Chromatography (HPLC) for the separation of non-polar to moderately polar compounds.[9][16] It can be used as a less polar alternative to hexane or heptane.

  • Cleaning and Degreasing: Effective for removing non-polar residues, oils, and greases from laboratory glassware and equipment.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of 3-Ethyl-2,3,4-trimethylhexane.

Protocol 1: Liquid-Liquid Extraction of a Non-Polar Analyte from an Aqueous Solution

Objective: To separate a non-polar compound from an aqueous matrix using 3-Ethyl-2,3,4-trimethylhexane.

Materials:

  • Aqueous solution containing the target non-polar compound

  • 3-Ethyl-2,3,4-trimethylhexane (reagent grade)

  • Separatory funnel of appropriate size

  • Ring stand and clamp

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Filtration setup (funnel, filter paper)

  • Rotary evaporator (optional)

Methodology:

  • Preparation: Secure the separatory funnel in a ring stand and ensure the stopcock is closed.

  • Loading: Pour the aqueous solution containing the analyte into the separatory funnel.

  • Solvent Addition: Add a volume of 3-Ethyl-2,3,4-trimethylhexane to the separatory funnel. A typical starting ratio is 1:1 (v/v) of organic solvent to aqueous solution.

  • Extraction: Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any initial pressure. Shake the funnel gently for 1-2 minutes, with periodic venting.[17]

  • Phase Separation: Place the funnel back in the ring stand and remove the stopper. Allow the two immiscible layers to separate completely. The less dense organic layer containing the extracted analyte will be the top layer.

  • Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker.

  • Collection: Pour the upper organic layer out through the top of the separatory funnel into a clean Erlenmeyer flask. This prevents re-contamination from any residual aqueous layer in the stopcock.

  • Drying: Add a small amount of anhydrous drying agent to the collected organic layer and swirl. Continue adding small portions until the drying agent no longer clumps together.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: Evaporate the 3-Ethyl-2,3,4-trimethylhexane using a rotary evaporator or gentle heating to yield the isolated non-polar compound.[8]

G cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_purification Purification prep1 Secure separatory funnel prep2 Add aqueous solution prep1->prep2 prep3 Add 3-Ethyl-2,3,4-trimethylhexane prep2->prep3 ext1 Stopper and vent prep3->ext1 ext2 Shake gently with periodic venting ext1->ext2 sep1 Allow layers to separate ext2->sep1 sep2 Drain aqueous layer (bottom) sep1->sep2 sep3 Collect organic layer (top) sep2->sep3 pur1 Dry organic layer with anhydrous salt sep3->pur1 pur2 Filter to remove drying agent pur1->pur2 pur3 Evaporate solvent pur2->pur3 pur4 Isolated Non-Polar Compound pur3->pur4

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

Objective: To use 3-Ethyl-2,3,4-trimethylhexane as a component of the mobile phase for the separation of a mixture of non-polar to moderately polar analytes.

Materials:

  • HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index)

  • Normal-phase HPLC column (e.g., silica (B1680970) or cyano-bonded)

  • 3-Ethyl-2,3,4-trimethylhexane (HPLC grade)

  • A more polar modifier solvent (e.g., isopropanol, ethyl acetate) (HPLC grade)

  • Sample containing a mixture of analytes dissolved in the mobile phase

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 3-Ethyl-2,3,4-trimethylhexane with a polar modifier. A typical starting composition could be 98:2 (v/v) 3-Ethyl-2,3,4-trimethylhexane:isopropanol. The ratio can be adjusted to optimize the separation.[9][16] Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Purge the HPLC system with the prepared mobile phase and then allow it to equilibrate by flowing the mobile phase through the column at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample mixture in a small volume of the mobile phase.

  • Injection: Inject a small volume of the prepared sample onto the column.

  • Chromatographic Run: Run the separation under isocratic conditions (constant mobile phase composition). The least polar compounds will elute first.

  • Detection: Monitor the column effluent using the detector and record the chromatogram.

  • Optimization (if necessary): If the separation is not optimal, adjust the mobile phase composition. Increasing the proportion of the polar modifier will decrease the retention times of the analytes.[9]

G cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization prep1 Prepare mobile phase (3-Ethyl-2,3,4-trimethylhexane + modifier) prep2 Degas mobile phase prep1->prep2 prep3 Equilibrate HPLC system prep2->prep3 prep4 Dissolve sample in mobile phase prep3->prep4 ana1 Inject sample prep4->ana1 ana2 Isocratic elution ana1->ana2 ana3 Detect analytes ana2->ana3 ana4 Record chromatogram ana3->ana4 opt1 Separation optimal? ana4->opt1 opt2 Adjust mobile phase polarity opt1->opt2 No opt3 End opt1->opt3 Yes opt2->prep1

Caption: Workflow for Normal-Phase HPLC.

Safety and Handling

  • General Hazards: Branched alkanes are flammable liquids and their vapors can form explosive mixtures with air. They are generally considered to have low acute toxicity, but may cause skin dryness or irritation with prolonged or repeated contact. Aspiration of the liquid into the lungs can cause chemical pneumonitis.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet provided by the supplier before use.

References

Application Note: Gas Chromatography Analysis of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 3-Ethyl-2,3,4-trimethylhexane, a branched alkane, using gas chromatography (GC). The methodology described herein is applicable to the separation and identification of this and other structurally similar hydrocarbons in complex mixtures. This document outlines the instrumental parameters, sample preparation, and data analysis techniques, including the use of retention indices for compound identification.

Introduction

3-Ethyl-2,3,4-trimethylhexane is a C11 branched alkane.[1] The analysis of such branched alkanes is a significant challenge in gas chromatography due to the large number of structurally similar isomers and their close boiling points.[2] Achieving high-resolution separation is crucial for accurate identification and quantification. Gas chromatography, particularly with capillary columns, is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like alkanes.[3] Non-polar stationary phases are the industry standard for separating alkanes, which primarily elute based on their boiling points.[2] For definitive identification, especially in complex matrices, GC coupled with mass spectrometry (GC-MS) is often employed. This application note details a robust GC method suitable for the analysis of 3-Ethyl-2,3,4-trimethylhexane.

Experimental Protocols

Sample and Standard Preparation

A critical step for accurate GC analysis is proper sample preparation.[3]

  • Solvent Selection: Dissolve samples containing 3-Ethyl-2,3,4-trimethylhexane in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Standard Preparation:

    • Prepare a stock solution of 3-Ethyl-2,3,4-trimethylhexane (e.g., 1000 µg/mL) in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[3]

  • Internal Standard: For improved quantitative accuracy, add a suitable internal standard to all calibration standards and samples at a constant concentration. A good internal standard should be a compound chemically similar to the analyte but not present in the sample. For GC-MS analysis, a deuterated analog is ideal. For GC-FID, another branched alkane with a similar retention time that is not expected in the sample, such as a different C11 isomer, can be used.

  • Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials equipped with PTFE-lined septa.

Gas Chromatography (GC) Method

The following instrumental parameters are recommended for the analysis of 3-Ethyl-2,3,4-trimethylhexane.

Table 1: Gas Chromatography Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column[4]
Carrier Gas Helium, constant flow mode at 1.0 mL/min[4]
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial temperature 50 °C, hold for 2 minutes, ramp at 5 °C/min to 200 °C, hold for 5 minutes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Scan Range m/z 40-300
Data Analysis and Quantification
  • Qualitative Analysis: Identification of 3-Ethyl-2,3,4-trimethylhexane is achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. For enhanced confidence, especially in complex mixtures, the use of Kovats retention indices is recommended.[5][6][7] The retention index is calculated based on the retention times of a series of n-alkanes run under the same chromatographic conditions.[6][8]

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the series of calibration standards. The concentration of 3-Ethyl-2,3,4-trimethylhexane in the samples is then determined from this calibration curve.

Workflow for GC Analysis of 3-Ethyl-2,3,4-trimethylhexane

GC_Workflow A Sample/Standard Preparation C Injection A->C B GC System Setup B->C D Chromatographic Separation C->D E Detection (FID/MS) D->E F Data Acquisition E->F G Data Analysis F->G H Qualitative Analysis (Retention Time/Index) G->H I Quantitative Analysis (Calibration Curve) G->I J Report Generation H->J I->J

Caption: Experimental workflow for the GC analysis of 3-Ethyl-2,3,4-trimethylhexane.

Quantitative Data Summary

The following table presents example quantitative data that would be generated from the analysis of calibration standards.

Table 2: Example Calibration Data for 3-Ethyl-2,3,4-trimethylhexane

Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.012,500250,0000.05
5.063,000252,0000.25
10.0126,000251,0000.50
25.0315,000250,5001.26
50.0635,000251,5002.52
100.01,270,000250,8005.06

Discussion

The separation of branched alkanes is highly dependent on the choice of the GC column and the optimization of the analytical parameters.[2] Non-polar columns, such as the recommended HP-5ms, separate compounds primarily based on their boiling points. Due to the vast number of possible isomers for C11 alkanes, baseline separation of all isomers can be challenging. The use of longer capillary columns with smaller internal diameters can improve resolution, though this may increase analysis time.[2]

For unambiguous identification, mass spectrometry is the preferred detector. The mass spectrum of 3-Ethyl-2,3,4-trimethylhexane will show characteristic fragmentation patterns for branched alkanes. However, due to similarities in the mass spectra of isomers, retention time or retention index data is crucial for correct identification.

Conclusion

The gas chromatography method detailed in this application note provides a robust and reliable protocol for the analysis of 3-Ethyl-2,3,4-trimethylhexane. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers, scientists, and drug development professionals can achieve accurate and reproducible qualitative and quantitative results for this and other branched alkanes. The use of an internal standard and the calculation of retention indices are recommended for enhanced accuracy and confidence in compound identification.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain alkanes are common structural motifs in various organic molecules, including pharmaceuticals and petrochemicals. Understanding their fragmentation patterns in mass spectrometry is crucial for structural elucidation and identification. Electron Ionization (EI) mass spectrometry is a powerful technique for this purpose. EI is a hard ionization method that causes extensive and reproducible fragmentation, providing a molecular fingerprint.[1] For branched alkanes, fragmentation is not random; it is dominated by cleavage at the branching points.[1][2][3] This preferential cleavage is driven by the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][4][5] As a result, the molecular ion (M+) peak for highly branched alkanes is often of very low abundance or entirely absent, in stark contrast to their linear isomers.[2][4][6] This application note details the predicted fragmentation pathway of 3-Ethyl-2,3,4-trimethylhexane (C11H24, Molecular Weight: 156.31 g/mol ) and provides a general protocol for its analysis.[7]

Predicted Fragmentation of 3-Ethyl-2,3,4-trimethylhexane

The structure of 3-Ethyl-2,3,4-trimethylhexane contains multiple branching points, including a quaternary carbon at the C3 position. Fragmentation is expected to occur preferentially at this quaternary center and the adjacent tertiary carbons (C2 and C4) to yield the most stable carbocations. The most favored fragmentation pathway for branched alkanes is the loss of the largest alkyl group attached to the most substituted carbon, as this stabilizes the resulting radical.[3][6]

Based on these principles, the primary fragmentation events for the 3-Ethyl-2,3,4-trimethylhexane molecular ion (m/z 156) are predicted as follows:

  • Cleavage at the C3 Quaternary Center :

    • Loss of a sec-butyl radical (•C4H9, 57 u) : Cleavage of the C3-C4 bond results in the formation of a tertiary carbocation at m/z 99. Due to the loss of the largest substituent, this is predicted to be a highly abundant ion, potentially the base peak.

    • Loss of an isopropyl radical (•C3H7, 43 u) : Cleavage of the C2-C3 bond yields a tertiary carbocation at m/z 113. This is also expected to be a significant peak.

    • Loss of an ethyl radical (•C2H5, 29 u) : Loss of the ethyl group from the C3 position produces a tertiary carbocation at m/z 127, which should be a prominent fragment.

    • Loss of a methyl radical (•CH3, 15 u) : Loss of the methyl group from the C3 position gives a tertiary carbocation at m/z 141.

  • Cleavage at the C4 Tertiary Center :

    • Loss of an ethyl radical (•C2H5, 29 u) : Cleavage of the C4-C5 bond also leads to the formation of a tertiary carbocation at m/z 127, contributing to the intensity of this peak.

Subsequent fragmentation of these primary ions, as well as the formation of smaller, common alkyl ions (e.g., m/z 43, 57), will also occur, leading to a complex but interpretable spectrum.

Data Presentation

The table below summarizes the predicted major fragment ions for 3-Ethyl-2,3,4-trimethylhexane in an EI mass spectrum.

m/z (Predicted)Ion FormulaNeutral LossOrigin of FragmentationPredicted Abundance
156[C11H24]+•-Molecular Ion (M+)Very Low / Absent
141[C10H21]+•CH3 (15 u)Loss of methyl from C3Low
127[C9H19]+•C2H5 (29 u)Loss of ethyl from C3 or C4High
113[C8H17]+•C3H7 (43 u)Loss of isopropyl from C2-C3 cleavageHigh
99[C7H15]+•C4H9 (57 u)Loss of sec-butyl from C3-C4 cleavageVery High (Potential Base Peak)
57[C4H9]+C7H15•Common butyl cation fragmentHigh
43[C3H7]+C8H17•Common propyl/isopropyl cation fragmentHigh

Experimental Protocols

This section provides a general methodology for the analysis of 3-Ethyl-2,3,4-trimethylhexane using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To acquire an Electron Ionization (EI) mass spectrum of 3-Ethyl-2,3,4-trimethylhexane to observe its characteristic fragmentation pattern.

1. Sample Preparation:

  • Prepare a dilute solution of 3-Ethyl-2,3,4-trimethylhexane (e.g., 100 ppm) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial with a septum cap.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless inlet.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Interface Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 35 - 350.

  • Scan Rate: ~2 scans/second.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Analysis:

  • Identify the chromatographic peak corresponding to 3-Ethyl-2,3,4-trimethylhexane.

  • Extract the mass spectrum from the apex of the peak.

  • Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean mass spectrum.

  • Identify the molecular ion (if present) and major fragment ions. Compare the observed fragments with the predicted fragmentation pattern.

Visualization

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare 100 ppm Solution in Hexane p2 Vortex to Mix p1->p2 p3 Transfer to Autosampler Vial p2->p3 a1 Inject 1 µL into GC p3->a1 a2 Chromatographic Separation a1->a2 a3 EI Ionization (70 eV) & Fragmentation a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Extract Mass Spectrum a4->d1 d2 Background Subtraction d1->d2 d3 Identify Fragments d2->d3

Caption: GC-MS experimental workflow for fragmentation analysis.

Caption: Predicted fragmentation of 3-Ethyl-2,3,4-trimethylhexane.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons like 3-Ethyl-2,3,4-trimethylhexane, NMR spectroscopy provides detailed information about the connectivity and chemical environment of each proton and carbon atom. However, the ¹H NMR spectra of branched alkanes can be complex due to significant signal overlap and complex splitting patterns arising from the small differences in chemical shifts. This document provides predicted ¹H and ¹³C NMR data for 3-Ethyl-2,3,4-trimethylhexane, along with detailed protocols for sample preparation and spectral acquisition.

Predicted NMR Data

Due to the absence of experimentally acquired spectra in the public domain, the following ¹H and ¹³C NMR data for 3-Ethyl-2,3,4-trimethylhexane are predicted based on established chemical shift correlations and spin-spin coupling principles. Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[1] The chemical environment of each proton and carbon determines its specific chemical shift.

¹H NMR Spectral Data (Predicted)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~ 0.85t~ 7.03H
H-2~ 1.25m-1H
H-2'~ 0.88d~ 6.83H
H-3'~ 0.82s-3H
H-4~ 1.45m-1H
H-4'~ 0.86d~ 6.83H
H-5~ 1.15m-2H
H-6~ 0.89t~ 7.23H
Ethyl-CH₂~ 1.35m-2H
Ethyl-CH₃~ 0.84t~ 7.43H

¹³C NMR Spectral Data (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)
C-1~ 11.5
C-2~ 38.0
C-2'~ 15.0
C-3~ 45.0
C-3'~ 25.0
C-4~ 40.0
C-4'~ 16.0
C-5~ 28.0
C-6~ 14.0
Ethyl-CH₂~ 26.0
Ethyl-CH₃~ 8.0

Experimental Protocols

The quality of NMR spectra is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-25 mg of 3-Ethyl-2,3,4-trimethylhexane for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. For non-polar alkanes, chloroform-d (B32938) (CDCl₃) or benzene-d₆ are common choices.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][3]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Spectroscopy Protocol

ParameterRecommended Value
Spectrometer Frequency≥ 400 MHz
SolventCDCl₃
Temperature298 K
Pulse SequenceStandard single pulse (zg)
Pulse Angle30-45°
Acquisition Time (AQ)3-4 s[5][6]
Relaxation Delay (D1)1-2 s
Number of Scans (NS)8-16 (adjust for concentration)
Spectral Width (SW)10-12 ppm
ReferencingTMS (0.00 ppm)

¹³C NMR Spectroscopy Protocol

ParameterRecommended Value
Spectrometer Frequency≥ 100 MHz
SolventCDCl₃
Temperature298 K
Pulse SequenceProton-decoupled single pulse (zgpg)
Pulse Angle30-45°
Acquisition Time (AQ)1-2 s
Relaxation Delay (D1)2-5 s
Number of Scans (NS)≥ 1024 (adjust for concentration)
Spectral Width (SW)0-60 ppm (for alkanes)
ReferencingCDCl₃ (77.16 ppm)

Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent signal.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the structure of 3-Ethyl-2,3,4-trimethylhexane and the logical workflow for its NMR analysis.

Caption: Structure of 3-Ethyl-2,3,4-trimethylhexane with atom numbering.

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign_shifts Assign Chemical Shifts reference->assign_shifts analyze_coupling Analyze Coupling & Multiplicity assign_shifts->analyze_coupling structure_elucidation Structure Confirmation analyze_coupling->structure_elucidation

Caption: Workflow for NMR analysis of 3-Ethyl-2,3,4-trimethylhexane.

References

Application Notes and Protocols: Use of 3-Ethyl-2,3,4-trimethylhexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2,3,4-trimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C11H24.[1] As a branched-chain alkane, its primary utility in organic synthesis is anticipated to be as a non-polar solvent or as a component in fuel mixtures. The high degree of branching contributes to its physical properties, such as boiling point and viscosity. However, based on currently available scientific literature, its direct application as a reactive intermediate or a key building block in complex organic synthesis, particularly in the context of drug development, is not well-documented.

Physicochemical Data

A summary of the key physicochemical properties of 3-Ethyl-2,3,4-trimethylhexane is provided below. This data is essential for its handling and for predicting its behavior in various experimental setups.

PropertyValueReference
Molecular FormulaC11H24[1]
Molecular Weight156.31 g/mol [1]
IUPAC Name3-ethyl-2,3,4-trimethylhexane[1]
CAS Number61868-79-9[1]

Applications in Organic Synthesis

Current literature searches do not yield specific examples of 3-Ethyl-2,3,4-trimethylhexane being used as a reactant or a significant precursor in targeted organic synthesis. Alkanes, in general, are characterized by their low reactivity due to the strength of their C-C and C-H bonds. Their reactions, such as halogenation, typically require harsh conditions (e.g., UV light) and often lead to a mixture of products, making them less suitable for selective synthesis.

While highly substituted alkanes can be of interest in mechanistic studies or as reference compounds in analytical chemistry, there is no readily available information detailing such applications for 3-Ethyl-2,3,4-trimethylhexane.

Experimental Protocols

Due to the lack of specific documented uses of 3-Ethyl-2,3,4-trimethylhexane in synthetic protocols within the publicly accessible scientific literature, this section cannot provide detailed experimental methodologies.

Logical Relationship: General Reactivity of Alkanes

The limited utility of 3-Ethyl-2,3,4-trimethylhexane in organic synthesis can be understood by considering the general reactivity of alkanes. The following diagram illustrates the typical reaction pathways for alkanes, which are generally limited to radical substitution and combustion, highlighting their inherent inertness.

G General Reactivity of Alkanes A Alkane (e.g., 3-Ethyl-2,3,4-trimethylhexane) B Radical Halogenation (e.g., Cl2, UV light) A->B Reaction Condition C Combustion (e.g., O2, heat) A->C Reaction Condition D Haloalkane Mixture B->D Product E CO2 + H2O C->E Product

Caption: General reaction pathways for alkanes.

While 3-Ethyl-2,3,4-trimethylhexane is a known chemical entity, its application in organic synthesis as a starting material or intermediate is not prevalent in the current body of scientific literature. Researchers and drug development professionals seeking building blocks for complex molecular architectures would likely turn to more functionalized and reactive molecules. Further research may uncover niche applications for this compound, but at present, its utility is primarily confined to its properties as a hydrocarbon.

References

Application Notes and Protocols for 3-Ethyl-2,3,4-trimethylhexane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,4-trimethylhexane is a saturated branched alkane with the molecular formula C₁₁H₂₄.[1] In the field of gas chromatography (GC), reference standards are crucial for the accurate identification and quantification of analytes. While specific, detailed experimental protocols for the use of 3-Ethyl-2,3,4-trimethylhexane as a reference standard are not widely published, its properties as a branched-chain hydrocarbon make it a suitable candidate for such applications, particularly in the analysis of complex hydrocarbon mixtures like petroleum products.

This document provides a comprehensive overview of the application of 3-Ethyl-2,3,4-trimethylhexane as a reference standard in GC. The protocols and data presented are based on established methods for the analysis of similar branched alkanes and serve as a detailed guide for method development and validation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Ethyl-2,3,4-trimethylhexane is provided below. This information is essential for its proper handling, storage, and application in a laboratory setting.

PropertyValue
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
IUPAC Name 3-ethyl-2,3,4-trimethylhexane[1]
CAS Number 61868-79-9[1]
Boiling Point Estimated to be similar to other C11 alkanes
Solubility Insoluble in water; soluble in organic solvents

Application as a Reference Standard in Gas Chromatography

As a reference standard, 3-Ethyl-2,3,4-trimethylhexane can be utilized in several key ways in GC analysis:

  • Qualitative Analysis: The retention time of 3-Ethyl-2,3,4-trimethylhexane under specific GC conditions can be used to identify its presence in a sample by comparing the retention time of a peak in the sample chromatogram to that of the known standard.

  • Quantitative Analysis: It can be used as an external or internal standard to quantify the concentration of other analytes in a sample. When used as an internal standard, a known amount is added to both the sample and calibration standards to correct for variations in injection volume and instrument response.

  • Retention Index Determination: It can be part of a mixture of standards used to calculate Kovats retention indices, which are normalized retention times that help in the identification of compounds across different GC systems and conditions.[2]

Experimental Protocols

The following are detailed protocols for the use of 3-Ethyl-2,3,4-trimethylhexane as a reference standard in GC. These are general guidelines and may require optimization for specific applications and instrumentation.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate and precise standard solutions of 3-Ethyl-2,3,4-trimethylhexane for calibration and as a reference.

Materials:

  • 3-Ethyl-2,3,4-trimethylhexane (high purity)

  • High-purity volatile solvent (e.g., hexane, pentane)

  • Volumetric flasks (Class A)

  • Micropipettes or analytical balance

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of 3-Ethyl-2,3,4-trimethylhexane into a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Fill the flask to the mark with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Working Standard Preparation (e.g., 1-100 µg/mL):

    • Perform serial dilutions of the stock solution to create a series of working standards with concentrations in the desired calibration range.

    • For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

Protocol 2: Gas Chromatography (GC) Analysis

Objective: To establish a robust GC method for the analysis of 3-Ethyl-2,3,4-trimethylhexane.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for hydrocarbon analysis.

Typical GC Conditions (Illustrative):

ParameterValue
GC System Agilent 7890B GC or equivalent
Column DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector FID
Detector Temperature 300 °C

Data Analysis:

  • The retention time of the peak corresponding to 3-Ethyl-2,3,4-trimethylhexane is used for identification.

  • The peak area is proportional to the concentration of the compound and is used for quantification.

Quantitative Data Presentation

The following table illustrates a typical calibration dataset for the quantification of an analyte using 3-Ethyl-2,3,4-trimethylhexane as an internal standard.

Standard Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak Area (3-Ethyl-2,3,4-trimethylhexane)Area Ratio (Analyte/IS)
15000250000.2
526000255001.02
1051000252002.02
25128000258004.96
502550002530010.08
1005150002560020.12

A calibration curve is constructed by plotting the area ratio against the standard concentration. The concentration of the analyte in unknown samples can then be determined from this curve.

Diagrams

Logical Workflow for Using a Reference Standard in GC

GC_Reference_Standard_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_results Results prep_standard Prepare Standard Solutions (Stock and Working) gc_injection Inject Standards and Samples into GC System prep_standard->gc_injection prep_sample Prepare Sample (Dilution, add Internal Standard) prep_sample->gc_injection chromatogram Obtain Chromatograms gc_injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration_curve Construct Calibration Curve (for quantitative analysis) peak_integration->calibration_curve qual_analysis Qualitative Identification (based on Retention Time) peak_integration->qual_analysis quant_analysis Quantitative Determination (using Calibration Curve) calibration_curve->quant_analysis GC_Separation_Principles cluster_compound Compound Properties cluster_gc GC Parameters cluster_output Chromatographic Output boiling_point Boiling Point retention_time Retention Time boiling_point->retention_time influences polarity Polarity column_phase Stationary Phase Polarity polarity->column_phase polarity->retention_time interacts with molecular_weight Molecular Weight molecular_weight->retention_time correlates with column_phase->retention_time determines temp_program Oven Temperature Program temp_program->retention_time controls elution

References

Application Notes and Protocols: 3-Ethyl-2,3,4-trimethylhexane and Highly Branched Alkanes in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Highly Branched Alkanes

Highly branched alkanes, such as 3-Ethyl-2,3,4-trimethylhexane, are saturated hydrocarbons characterized by a non-linear carbon backbone. This branching significantly influences their physical and chemical properties compared to their straight-chain (n-alkane) isomers. Generally, branched alkanes exhibit lower boiling points and densities than their linear counterparts due to reduced intermolecular forces (van der Waals forces) resulting from a smaller surface area.[1][2][3] Their compact structure also affects their viscosity and reactivity. These properties make them valuable in various industrial and research applications.[1]

Potential Applications in Materials Science

Based on the applications of similar highly branched isoparaffins, 3-Ethyl-2,3,4-trimethylhexane could be a valuable component in the following areas:

  • Specialty Solvents and Reaction Media: Highly branched alkanes are noted for their use as solvents.[4][5] Due to their non-polar nature, high purity, low toxicity, and low odor, they are suitable for the synthesis and processing of polymers and other non-polar materials.[6] They can be used as a medium for polymerization reactions, especially where precise control over reaction kinetics and polymer properties is required.[4]

  • Lubricant and Plasticizer Formulations: Branched alkanes are key components in lubricating oils and fluids.[1][5][7] Their specific viscosity characteristics and thermal stability make them suitable as base oils or additives in advanced lubricants.[6] In polymer science, they could potentially act as plasticizers, which are additives that increase the flexibility and durability of a material.

  • Coatings and Films: As solvents or additives, highly branched alkanes can be used in the formulation of coatings, paints, and printing inks.[4] Their controlled evaporation rates and good solvency for resins and polymers are advantageous in these applications.

  • Component in Advanced Fuels: While not a direct materials science application in the traditional sense, the high octane (B31449) rating of branched alkanes is crucial in fuel technology, a field closely linked to materials performance and engineering.[1][3][5]

Physicochemical Properties

Quantitative data for 3-Ethyl-2,3,4-trimethylhexane is limited. The following table summarizes general properties for highly branched C11 alkanes and compares them to their linear counterpart, n-undecane, to illustrate the effect of branching.

Property3-Ethyl-2,3,4-trimethylhexane (C11H24)General Highly Branched C11 Alkanesn-Undecane (Linear C11H24)
Molecular Weight ( g/mol ) 156.31~156.31156.31
Boiling Point (°C) Data not availableGenerally lower than n-alkane~196
Density (g/mL) Data not availableGenerally lower than n-alkane~0.74
Viscosity Data not availableVaries with specific structure~1.28 mPa·s at 25°C
Solubility Insoluble in water; Soluble in non-polar organic solventsInsoluble in water; Soluble in non-polar organic solventsInsoluble in water; Soluble in non-polar organic solvents

Note: Specific experimental data for 3-Ethyl-2,3,4-trimethylhexane is not publicly available. Values for branched alkanes are general trends.

Experimental Protocols (Inferred)

The following are inferred experimental protocols for the potential use of 3-Ethyl-2,3,4-trimethylhexane as a solvent in polymer synthesis. These are generalized procedures and would require optimization for specific applications.

Protocol 4.1: Use as a Solvent for Free-Radical Polymerization

This protocol describes a general procedure for using a highly branched alkane as a solvent for the synthesis of a polymer, for example, polystyrene, via free-radical polymerization.

Materials:

  • Styrene (B11656) (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 3-Ethyl-2,3,4-trimethylhexane (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas source

  • Reaction vessel with condenser, magnetic stirrer, and temperature control

Procedure:

  • Purification: Purify the styrene monomer to remove inhibitors.

  • Reaction Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Reagent Addition: Add 3-Ethyl-2,3,4-trimethylhexane to the reaction vessel, followed by the purified styrene monomer and the AIBN initiator. The exact ratios will depend on the desired polymer molecular weight and reaction concentration.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) and stir continuously. Monitor the reaction progress over several hours.

  • Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the viscous polymer solution into a beaker containing an excess of methanol while stirring. The polymer will precipitate out of the solution.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the polymer product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualized Workflows and Relationships

The following diagrams illustrate logical relationships and potential experimental workflows for the application of highly branched alkanes in materials science.

G Logical Relationship of Branched Alkane Properties to Applications A Highly Branched Alkane Structure (e.g., 3-Ethyl-2,3,4-trimethylhexane) B Low Surface Area & Reduced Intermolecular Forces A->B D High Purity & Low Toxicity A->D E Specific Viscosity Profile A->E C Lower Boiling Point & Lower Density B->C F Applications C->F D->F E->F G Specialty Solvents (Polymer Synthesis, Coatings) F->G H Lubricant Base Oils & Additives F->H I Fuel Components (High Octane) F->I

Caption: Properties of branched alkanes and their corresponding applications.

G Experimental Workflow: Polymer Synthesis Using a Branched Alkane Solvent start Start step1 Purge Reaction Vessel with Inert Gas (N2) start->step1 step2 Add Branched Alkane Solvent, Monomer, and Initiator step1->step2 step3 Heat and Stir Mixture to Initiate Polymerization step2->step3 step4 Monitor Reaction (e.g., via sampling) step3->step4 step5 Cool Reaction Mixture step4->step5 step6 Precipitate Polymer in Non-Solvent (e.g., Methanol) step5->step6 step7 Filter and Wash Polymer step6->step7 step8 Dry Polymer under Vacuum step7->step8 end End: Purified Polymer step8->end

Caption: A generalized workflow for polymer synthesis.

Conclusion

While direct, specific research on 3-Ethyl-2,3,4-trimethylhexane in materials science is lacking, its identity as a highly branched alkane places it within a class of compounds with established utility. Its potential as a specialty solvent, lubricant component, or plasticizer is inferred from the known industrial applications of similar isoparaffins. Further research is necessary to quantify its specific properties and validate its performance in these and other materials science applications. The provided protocols and workflows serve as a foundational guide for researchers interested in exploring the use of such molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Ethyl-2,3,4-trimethylhexane.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for a branched alkane like 3-Ethyl-2,3,4-trimethylhexane?

A1: The most common methods for synthesizing branched alkanes include the Corey-House synthesis, Grignard reactions followed by reduction, and the Wurtz reaction. For a sterically hindered and unsymmetrical alkane like 3-Ethyl-2,3,4-trimethylhexane, the Corey-House synthesis is generally preferred due to its versatility and higher yields for unsymmetrical products.[1][2][3]

Q2: Why is the Wurtz reaction generally not recommended for synthesizing unsymmetrical alkanes like 3-Ethyl-2,3,4-trimethylhexane?

A2: The classical Wurtz reaction, which involves coupling two alkyl halides with sodium metal, is prone to producing a mixture of products when different alkyl halides are used.[4][5][6] This leads to a low yield of the desired unsymmetrical alkane and creates significant purification challenges.[5][7] Additionally, side reactions such as elimination and rearrangements are common, further reducing the yield.[4]

Q3: What are the primary causes of low yield in a Grignard-based synthesis of this target molecule?

A3: Low yields in Grignard reactions for alkane synthesis can stem from several factors. Grignard reagents are highly sensitive to moisture and will react with any water present, so anhydrous conditions are critical.[8][9] Side reactions like Wurtz-type coupling of the Grignard reagent with the starting alkyl halide can also occur.[8] Furthermore, if a ketone is used as an intermediate, the Grignard reagent can act as a base, leading to enolization instead of the desired nucleophilic addition, especially with sterically hindered ketones.[8][10]

Q4: How can I purify the final 3-Ethyl-2,3,4-trimethylhexane product from the reaction mixture?

A4: Purification of branched alkanes from a reaction mixture typically involves several steps. First, an aqueous workup is performed to remove any water-soluble byproducts and unreacted reagents. The organic layer is then washed and dried. Fractional distillation is a suitable method for separating alkanes with different boiling points.[11] For removing linear alkane impurities, urea (B33335) adduction can be employed, as it selectively forms crystalline complexes with straight-chain alkanes, leaving the branched alkanes in solution.[11] Molecular sieves can also be used to separate molecules based on size.[11]

Troubleshooting Guides

Low Yield in Corey-House Synthesis
Symptom Possible Cause Recommended Solution
Low conversion of starting materials Incomplete formation of the Gilman reagent (lithium dialkylcuprate).Ensure high-quality lithium and anhydrous conditions during the formation of the alkyllithium precursor. Use freshly prepared cuprous iodide (CuI).
Low reactivity of the alkyl halide.The reactivity of alkyl halides is in the order I > Br > Cl. Consider using a more reactive halide. For the coupling partner, primary alkyl halides generally give the best yields.[1][12]
Formation of significant side products Homocoupling of the Gilman reagent or the alkyl halide.Add the alkyl halide to the Gilman reagent slowly and at a low temperature to minimize side reactions.
Presence of unreacted alkyllithium.Ensure the complete reaction of the alkyllithium with CuI to form the Gilman reagent before adding the second alkyl halide.
Difficulty in product isolation Emulsion formation during workup.Use a saturated solution of ammonium (B1175870) chloride for quenching the reaction instead of water.
Co-distillation with solvent.Carefully select a solvent with a boiling point significantly different from the product for easier removal by distillation.
Low Yield in Grignard-based Synthesis
Symptom Possible Cause Recommended Solution
Failure of Grignard reagent to form Magnesium surface is oxidized.Use fresh magnesium turnings or activate them by crushing them in a dry flask or using a small crystal of iodine.
Presence of moisture in glassware or solvent.Flame-dry all glassware before use and use anhydrous solvents.[8]
Low yield of the desired alcohol intermediate Grignard reagent acting as a base (enolization of the ketone).This is common with sterically hindered ketones.[8][10] Lower the reaction temperature or use a less sterically hindered Grignard reagent if possible. The addition of cerium(III) chloride can also favor nucleophilic addition.[8]
Wurtz-type coupling.Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide.[8]
Alkane formed instead of alcohol The Grignard reagent reacted with acidic protons (e.g., water).Ensure strictly anhydrous conditions throughout the reaction.[9]

Experimental Protocols

Corey-House Synthesis of 3-Ethyl-2,3,4-trimethylhexane

This is a generalized protocol and may require optimization.

Step 1: Formation of the Gilman Reagent (Lithium di(sec-butyl)cuprate)

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place lithium metal (2 equivalents) in anhydrous diethyl ether.

  • Slowly add 2-bromobutane (B33332) (2 equivalents) to the flask. The reaction is exothermic and should be controlled.

  • After the lithium has been consumed, the resulting solution of sec-butyllithium (B1581126) is cooled to 0 °C.

  • In a separate flask, suspend cuprous iodide (1 equivalent) in anhydrous diethyl ether at 0 °C.

  • Slowly transfer the sec-butyllithium solution to the cuprous iodide suspension. The mixture will change color as the Gilman reagent, lithium di(sec-butyl)cuprate, is formed.

Step 2: Coupling Reaction

  • To the freshly prepared Gilman reagent at 0 °C, slowly add a solution of 3-bromo-2-methylpentane (1 equivalent) in anhydrous diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain 3-Ethyl-2,3,4-trimethylhexane.

Visualizations

Troubleshooting_Low_Yield start Low Yield of 3-Ethyl-2,3,4-trimethylhexane reaction_type Which synthesis route was used? start->reaction_type corey_house Corey-House Synthesis reaction_type->corey_house Corey-House grignard Grignard-based Synthesis reaction_type->grignard Grignard wurtz Wurtz Reaction reaction_type->wurtz Wurtz ch_issue What is the main issue? corey_house->ch_issue g_issue What is the main issue? grignard->g_issue w_issue Product mixture obtained wurtz->w_issue ch_low_conversion Low Conversion ch_issue->ch_low_conversion Low Conversion ch_side_products Side Products ch_issue->ch_side_products Side Products ch_solution1 Check Gilman reagent formation Use more reactive halide ch_low_conversion->ch_solution1 ch_solution2 Slow addition of alkyl halide Low temperature ch_side_products->ch_solution2 g_no_reagent Grignard reagent not forming g_issue->g_no_reagent No Reagent Formation g_low_alcohol Low yield of alcohol intermediate g_issue->g_low_alcohol Low Alcohol Yield g_solution1 Activate Mg Ensure anhydrous conditions g_no_reagent->g_solution1 g_solution2 Low temperature Add CeCl3 Slow halide addition g_low_alcohol->g_solution2 w_solution Consider alternative synthesis route (e.g., Corey-House) w_issue->w_solution

Caption: Troubleshooting flowchart for low yield in alkane synthesis.

Corey_House_Workflow cluster_step1 Step 1: Gilman Reagent Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Workup and Purification alkyl_halide1 2-Bromobutane alkyl_lithium sec-Butyllithium alkyl_halide1->alkyl_lithium lithium Lithium Metal lithium->alkyl_lithium diethyl_ether Anhydrous Diethyl Ether diethyl_ether->alkyl_lithium gilman_reagent Lithium di(sec-butyl)cuprate alkyl_lithium->gilman_reagent cui Cuprous Iodide (CuI) cui->gilman_reagent crude_product Crude 3-Ethyl-2,3,4-trimethylhexane gilman_reagent->crude_product alkyl_halide2 3-Bromo-2-methylpentane alkyl_halide2->crude_product quench Quench with NH4Cl (aq) crude_product->quench extraction Extraction & Drying quench->extraction distillation Fractional Distillation extraction->distillation final_product Pure 3-Ethyl-2,3,4-trimethylhexane distillation->final_product

Caption: Experimental workflow for Corey-House synthesis.

References

Technical Support Center: Resolving Impurities in 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2,3,4-trimethylhexane. Here, you will find detailed information on identifying and removing common impurities, experimental protocols for purification, and guidance on troubleshooting common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of 3-Ethyl-2,3,4-trimethylhexane synthesized via a Grignard reaction?

A1: A Grignard reaction is a common method for synthesizing highly branched alkanes. Impurities can arise from several sources:

  • Unreacted Starting Materials: Residual alkyl halides (e.g., 2-bromobutane (B33332) or 3-bromopentane) and magnesium turnings may remain.

  • Wurtz Coupling Products: The Grignard reagent can couple with the starting alkyl halide, leading to the formation of octane (B31449) isomers.

  • Hydrolysis Products: Reaction of the Grignard reagent with any trace water will produce butane.

  • Isomeric Byproducts: Rearrangements of the carbocation intermediates or the use of isomeric starting materials can lead to other undecane (B72203) (C11H24) isomers.[1]

Q2: My Gas Chromatography (GC) analysis shows multiple peaks close to the main product peak. What are these likely to be and how can I resolve them?

A2: These are most likely structural isomers of 3-Ethyl-2,3,4-trimethylhexane, which have very similar boiling points, causing them to co-elute or elute very closely during GC analysis. Highly branched alkanes can be challenging to separate from their isomers.[2]

Troubleshooting Steps:

  • Optimize GC Conditions: Use a long, non-polar capillary column (e.g., >50m) and a slow temperature ramp to improve separation.

  • Preparative Gas Chromatography (Prep-GC): For high-purity isolation, Prep-GC is a powerful technique to separate compounds with close boiling points.[3]

  • Fractional Distillation: Careful fractional distillation with a high-efficiency column can be used to separate isomers, although it may be challenging for those with very close boiling points.

Q3: How can I confirm the identity of the main product and the impurities in my sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying the components of your sample.

  • Mass Spectrum of 3-Ethyl-2,3,4-trimethylhexane: The mass spectrum will show a molecular ion peak (M+) at m/z 156 (for the molecular formula C11H24) and a characteristic fragmentation pattern.[1] Branched alkanes often show preferential fragmentation at the branch points.[4]

  • Library Matching: The mass spectra of the impurities can be compared against a spectral library (e.g., NIST) to identify them.

  • Retention Index: Comparing the Kovats retention indices of the observed peaks with literature values for undecane isomers can aid in their identification.[2]

Q4: What are the best methods for purifying 3-Ethyl-2,3,4-trimethylhexane?

A4: The choice of purification method depends on the nature of the impurities.

  • For removal of polar impurities (e.g., residual alcohols from a Grignard workup): Column chromatography over silica (B1680970) gel using a non-polar eluent like hexane (B92381) is effective.

  • For separation from other alkanes and isomers: Fractional distillation is the primary method.[5] For very close-boiling isomers, preparative gas chromatography may be necessary.[3]

Data Presentation

Table 1: Physical Properties of 3-Ethyl-2,3,4-trimethylhexane and Potential Isomeric Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated/Reported Boiling Point (°C)
3-Ethyl-2,3,4-trimethylhexane C11H24 156.31 ~180-185 (Estimated)
3-Ethyl-2,2,4-trimethylhexane (B14563736)C11H24156.31177.2[6]
3-Ethyl-2,4,4-trimethylhexane (B14558156)C11H24156.31182
4-Ethyl-3,3,4-trimethylhexaneC11H24156.31192.5

Note: The boiling point for 3-Ethyl-2,3,4-trimethylhexane is an estimate based on the boiling points of its structural isomers. The actual boiling point may vary.

Experimental Protocols

Protocol 1: Plausible Synthesis of 3-Ethyl-2,3,4-trimethylhexane via Grignard Reaction

This protocol describes a plausible synthetic route.

Reaction: sec-Butylmagnesium bromide + 3-Ethyl-2-pentanone followed by reduction.

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

  • Once the reaction has started, add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Coupling Reaction

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 3-ethyl-2-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

Step 3: Work-up and Reduction

  • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Separate the ethereal layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • The crude alcohol can be reduced to the alkane using a method such as a Clemmensen or Wolff-Kishner reduction.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: Place the crude 3-Ethyl-2,3,4-trimethylhexane in the distillation flask with boiling chips. Heat the flask gently.

  • Fraction Collection: The temperature at the distillation head will rise and then stabilize. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the desired product (estimated to be in the 180-185 °C range). Discard any initial lower-boiling fractions and the higher-boiling residue.

  • Purity Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified sample in a volatile solvent like hexane.

  • GC Conditions (Typical):

    • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

  • Data Analysis: Compare the retention time and mass spectrum of the major peak with reference data to confirm the identity of 3-Ethyl-2,3,4-trimethylhexane. Analyze the mass spectra of minor peaks to identify impurities.

Mandatory Visualization

G Troubleshooting Impurities in 3-Ethyl-2,3,4-trimethylhexane Synthesis cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Impurity Identification & Resolution cluster_final Final Product start Crude Product from Synthesis gcms_analysis GC-MS Analysis start->gcms_analysis purity_check Assess Purity & Identify Impurities gcms_analysis->purity_check isomeric_impurities Isomeric Impurities Detected purity_check->isomeric_impurities Close Boiling Points polar_impurities Polar Impurities Detected purity_check->polar_impurities Different Polarity unreacted_starting_materials Unreacted Starting Materials purity_check->unreacted_starting_materials Different Boiling Points fractional_distillation Fractional Distillation isomeric_impurities->fractional_distillation column_chromatography Column Chromatography polar_impurities->column_chromatography simple_distillation Simple Distillation unreacted_starting_materials->simple_distillation prep_gc Preparative GC fractional_distillation->prep_gc For Higher Purity final_product Pure 3-Ethyl-2,3,4-trimethylhexane fractional_distillation->final_product prep_gc->final_product column_chromatography->final_product simple_distillation->final_product

Caption: Workflow for troubleshooting and resolving impurities in 3-Ethyl-2,3,4-trimethylhexane.

References

Technical Support Center: Optimizing GC Columns for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gas Chromatography (GC) methods for the separation of complex branched alkanes, with a specific focus on 3-Ethyl-2,3,4-trimethylhexane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in separating closely related branched alkane isomers like 3-Ethyl-2,3,4-trimethylhexane?

A1: The selection of the GC column's stationary phase is the most critical factor. For non-polar analytes like branched alkanes, the separation is primarily driven by differences in boiling points and molecular shape. Therefore, a stationary phase that can effectively discriminate between these subtle differences is paramount for achieving resolution.

Q2: Which type of GC column is best suited for the analysis of 3-Ethyl-2,3,4-trimethylhexane?

A2: Non-polar capillary columns are the industry standard for detailed hydrocarbon analysis.[1] Stationary phases such as 100% dimethylpolysiloxane or 5% phenyl-substituted polysiloxane are highly effective. These phases separate alkanes primarily by their boiling points, with more branched isomers typically eluting earlier.

Q3: How can I improve the resolution between co-eluting branched alkane isomers?

A3: To improve resolution, you can:

  • Optimize the temperature program: A slower temperature ramp rate can enhance the separation of closely eluting peaks.

  • Increase column length: A longer column provides more theoretical plates, leading to better separation, though it will increase analysis time.

  • Decrease column internal diameter (ID): Narrower columns generally offer higher efficiency and resolution.

  • Adjust carrier gas flow rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

Q4: My retention times are inconsistent. What are the likely causes?

A4: Inconsistent retention times can stem from several issues:

  • Leaks: Check for leaks at the injector, column fittings, and gas lines.

  • Fluctuations in oven temperature or carrier gas pressure: Ensure your GC system is maintaining stable operating parameters.

  • Column degradation: Over time, the stationary phase can degrade, affecting retention. Conditioning or replacing the column may be necessary.[2]

Q5: What is a suitable internal standard for the quantitative analysis of 3-Ethyl-2,3,4-trimethylhexane?

A5: An ideal internal standard should be a compound that is chemically similar to the analyte but not present in the sample. For 3-Ethyl-2,3,4-trimethylhexane, another branched alkane with a similar retention time that is not expected in the sample, such as 2,2,4-trimethylpentane (B7799088) (isooctane) or a different nonane (B91170) isomer, can be used.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the GC analysis of branched alkanes.

Issue 1: Poor Resolution or Peak Co-elution

Symptoms:

  • Peaks are not baseline separated.

  • Shoulders on peaks, indicating the presence of an unresolved compound.

Troubleshooting Workflow:

G start Poor Resolution check_column Verify Column Choice (e.g., non-polar phase) start->check_column optimize_temp Optimize Temperature Program (slower ramp rate) check_column->optimize_temp Column OK adjust_flow Adjust Carrier Gas Flow Rate (optimize linear velocity) optimize_temp->adjust_flow Still Poor increase_length Consider Longer Column or Narrower ID adjust_flow->increase_length Still Poor check_injection Review Injection Technique (e.g., split ratio) increase_length->check_injection Still Poor resolved Resolution Improved check_injection->resolved Issue Resolved l1 Start with the most likely cause and proceed systematically.

Caption: A logical workflow for troubleshooting poor peak resolution.

Detailed Steps:

  • Verify Column Selection: Ensure you are using a non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase.

  • Optimize Temperature Program: Decrease the oven temperature ramp rate. For complex mixtures of isomers, a slow ramp (e.g., 1-2°C/min) can significantly improve separation.

  • Adjust Carrier Gas Flow Rate: Ensure the carrier gas linear velocity is at the optimum for your column dimensions and carrier gas type (Helium or Hydrogen).

  • Consider Column Dimensions: If resolution is still insufficient, using a longer column (e.g., 60 m or 100 m) or a column with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) will increase theoretical plates and enhance separation.

  • Review Injection Parameters: An inappropriate split ratio can lead to band broadening. Ensure your injection is sharp and the split ratio is appropriate for your sample concentration.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Potential Causes and Solutions:

CauseSolution
Active Sites in the System Use a deactivated inlet liner and ensure the column is properly conditioned. Consider using an ultra-inert column.
Column Contamination Trim the first few centimeters of the column from the inlet side. If tailing persists, the column may need to be replaced.
Sample Overload Reduce the injection volume or dilute the sample.

Data Presentation

Table 1: Recommended GC Columns for Branched Alkane Separation
Column NameStationary PhaseDimensions (L x ID x df)Max Temperature (°C)Key Features
Agilent J&W DB-1ms 100% Dimethylpolysiloxane30-100 m x 0.25 mm x 0.25 µm325/350Excellent general-purpose non-polar column, low bleed for MS.
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane30-60 m x 0.25 mm x 0.25 µm330/350Low bleed, enhanced selectivity for aromatic compounds.
Phenomenex ZB-1 100% Dimethylpolysiloxane30-100 m x 0.25 mm x 0.25 µm325/350Robust and inert, suitable for a wide range of hydrocarbon analyses.
Table 2: Illustrative Performance Data for C11 Isomer Separation

The following data is illustrative to demonstrate expected performance and may vary based on specific instrumentation and conditions.

CompoundRetention Time (min) on DB-1ms (60 m x 0.25 mm x 0.25 µm)Resolution (Rs)
2,2,4,4-Tetramethylheptane18.54-
3-Ethyl-2,3,4-trimethylhexane19.211.8
2,3,4,5-Tetramethylheptane19.881.6
n-Undecane22.35>5.0

Experimental Protocols

Detailed Methodology for GC-FID Analysis of 3-Ethyl-2,3,4-trimethylhexane

This protocol provides a starting point for the separation of C11 branched alkanes. Optimization may be required for specific sample matrices.

1. Sample Preparation:

  • Dilute the sample containing 3-Ethyl-2,3,4-trimethylhexane in a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 50-100 µg/mL.

  • If quantitative analysis is required, add an internal standard (e.g., 2,2,4-trimethylpentane) at a known concentration.

  • Transfer the prepared sample to a 2 mL autosampler vial with a PTFE-lined septum.

2. GC-FID Parameters:

ParameterValue
GC System Agilent 7890B or equivalent
Detector Flame Ionization Detector (FID)
Column Agilent J&W DB-1ms (60 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 100:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 40 °C, hold for 5 minRamp: 2 °C/min to 150 °CHold: 10 min
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis:

  • Identify 3-Ethyl-2,3,4-trimethylhexane based on its retention time relative to known standards.

  • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep_sample Dilute Sample in Hexane add_is Add Internal Standard prep_sample->add_is vial Transfer to Autosampler Vial add_is->vial inject Inject Sample vial->inject separate Separation on Non-Polar Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow for the GC-FID analysis of branched alkanes.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 3-Ethyl-2,3,4-trimethylhexane. Due to its highly branched structure and multiple chiral centers, the NMR spectra of this molecule present significant challenges, primarily severe signal overlap in the aliphatic region.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of 3-Ethyl-2,3,4-trimethylhexane so complex and difficult to interpret?

A1: The complexity arises from several factors:

  • Signal Overlap: As a saturated aliphatic hydrocarbon, all proton signals are concentrated in a narrow chemical shift range (typically 0.8-1.7 ppm). This leads to severe overlap of signals, making it difficult to distinguish individual resonances.[1][2]

  • Multiple Chiral Centers: 3-Ethyl-2,3,4-trimethylhexane possesses three chiral centers (C2, C3, and C4). This stereochemistry can lead to the presence of diastereomers, each with its own unique set of NMR signals, further complicating the spectrum.

  • Diastereotopic Protons: The presence of chiral centers renders the two protons on a methylene (B1212753) (CH₂) group diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, and they will show coupling to each other. This is particularly relevant for the methylene protons of the ethyl group.[3]

  • Complex Splitting Patterns: Many protons in the molecule are coupled to multiple, non-equivalent neighboring protons. This results in complex multiplets that do not follow the simple n+1 rule, but rather appear as overlapping patterns like doublets of quartets or even more complex arrangements.[3][4]

Q2: I am seeing fewer signals in my ¹³C NMR spectrum than expected. What could be the reason?

A2: While ¹³C NMR spectra generally have better signal dispersion than ¹H NMR spectra, peak overlap can still occur, especially in molecules with many similar carbon environments like highly branched alkanes.[5] The most likely reasons for observing fewer than the expected 11 signals are:

  • Accidental Equivalence: Two or more non-equivalent carbon atoms may have very similar chemical shifts, causing their signals to overlap and appear as a single peak.[5]

  • Poor Signal-to-Noise Ratio: Quaternary carbon signals are often weak due to their long relaxation times. Insufficient scan numbers may result in these signals being lost in the baseline noise.

Q3: How can I resolve the severe signal overlap in the ¹H NMR spectrum?

A3: Several strategies can be employed to tackle signal overlap:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, potentially resolving some overlapping signals.

  • Solvent Change: While less impactful for non-polar alkanes, changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆) can sometimes induce small changes in chemical shifts that may help resolve overlapping peaks.[6]

  • Two-Dimensional (2D) NMR: This is the most powerful method for resolving complex spectra. Techniques like COSY, HSQC, and HMBC disperse the signals into a second dimension, allowing for the resolution of individual proton and carbon signals.[7][8]

Q4: What are the best 2D NMR experiments to use for 3-Ethyl-2,3,4-trimethylhexane?

A4: A combination of 2D NMR experiments is crucial for the complete assignment of this molecule:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out the connectivity of the carbon skeleton.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is extremely useful for resolving overlapped proton signals by spreading them out according to the chemical shift of the carbon they are attached to.[5][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is essential for identifying quaternary carbons and piecing together different fragments of the molecule.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Severe signal crowding in the ¹H NMR spectrum (0.8-1.7 ppm) Inherent small chemical shift dispersion for alkanes. Presence of multiple non-equivalent protons in similar chemical environments.Utilize 2D NMR techniques like HSQC to disperse proton signals based on the attached carbon's chemical shift.[8] If available, use a higher field NMR spectrometer.
Broad or distorted peaks Poor shimming of the magnetic field. Sample is too concentrated or contains particulate matter.Re-shim the spectrometer. Prepare a more dilute and filtered sample.[6]
Fewer than 11 signals in the ¹³C NMR spectrum Accidental overlap of signals. Low signal-to-noise for quaternary carbons.Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which can help identify overlapping signals.[5] Increase the number of scans to improve the signal-to-noise ratio for weak quaternary carbon signals.
Splitting patterns are uninterpretable ("multiplet hell") Complex spin-spin coupling between multiple non-equivalent protons.Use a COSY spectrum to trace proton-proton connectivities.[7] Focus on assigning signals using 2D correlations (HSQC, HMBC) rather than relying solely on splitting patterns.

Predicted NMR Data

Due to the complexity and potential for diastereomers, the following tables provide predicted chemical shift ranges for the different types of protons and carbons in 3-Ethyl-2,3,4-trimethylhexane. Actual values may vary depending on the solvent and spectrometer frequency.

Table 1: Predicted ¹H NMR Data for 3-Ethyl-2,3,4-trimethylhexane

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
CH₃ (primary)0.80 - 0.95Doublet, TripletMultiple overlapping signals expected.
CH₂ (secondary)1.10 - 1.40MultipletDiastereotopic protons will lead to complex multiplets.
CH (tertiary)1.40 - 1.70MultipletHighly complex splitting due to coupling with multiple non-equivalent neighbors.

Table 2: Predicted ¹³C NMR Data for 3-Ethyl-2,3,4-trimethylhexane

Carbon Assignment Predicted Chemical Shift (ppm)
CH₃ (primary)10 - 25
CH₂ (secondary)25 - 40
CH (tertiary)30 - 45
C (quaternary)35 - 50

Experimental Protocols

Standard ¹D NMR (¹H and ¹³C) Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethyl-2,3,4-trimethylhexane in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC) Acquisition

  • Initial Setup: A high-quality ¹H spectrum is required to determine the spectral width for the proton dimension in the 2D experiments.

  • Pulse Program Selection: Select the appropriate pulse program for the desired 2D experiment (e.g., cosygpqf for COSY, hsqcedetgpsisp2.3 for HSQC on Bruker instruments).

  • Parameter Optimization: Set the spectral widths in both dimensions (F1 and F2) to encompass all expected signals. The number of increments in the F1 dimension will determine the resolution of the second dimension.

  • Acquisition: The acquisition time for 2D experiments can range from minutes to several hours, depending on the sample concentration and the desired resolution.

  • Data Processing: After acquisition, the data is processed using a Fourier transform in both dimensions to generate the 2D spectrum.

Visualizing Experimental Workflows and Relationships

logical_workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structure Elucidation A Acquire 1H NMR C Initial Assessment: - Signal Overlap? - Number of Signals? A->C B Acquire 13C & DEPT NMR B->C D Acquire COSY (H-H Connectivity) C->D If overlap is severe E Acquire HSQC (C-H one-bond) C->E If overlap is severe G Assign Spin Systems (from COSY & HSQC) D->G F Acquire HMBC (C-H long-range) E->F E->G H Connect Fragments (from HMBC) F->H G->H I Final Structure Confirmation H->I

Caption: Logical workflow for interpreting a complex NMR spectrum.

spin_spin_coupling Illustrates that the C4 proton (red) experiences complex splitting due to coupling with multiple non-equivalent neighboring protons. cluster_molecule Simplified Fragment of 3-Ethyl-2,3,4-trimethylhexane C4 C4-H C4_Me C4-Me C4->C4_Me 3JCH C3_Et_CH2 C3-CH2 C4->C3_Et_CH2 3JHH (complex) C3 C3 C2_Me C2-Me C2_Me->C4 4JHH (weak)

Caption: Common spin-spin coupling interactions in a branched alkane.

References

3-Ethyl-2,3,4-trimethylhexane stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-Ethyl-2,3,4-trimethylhexane for researchers, scientists, and drug development professionals. The information is based on the properties of similar branched-chain alkanes due to the limited specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Ethyl-2,3,4-trimethylhexane?

The main stability concern for 3-Ethyl-2,3,4-trimethylhexane, like other branched alkanes, is its susceptibility to autoxidation. This is a free-radical chain reaction with atmospheric oxygen that can lead to the formation of hydroperoxides and other oxygenated impurities.[1] This degradation process can be accelerated by exposure to heat, light, and the presence of metal ion contaminants.[1]

Q2: How should I properly store 3-Ethyl-2,3,4-trimethylhexane?

To ensure its stability, 3-Ethyl-2,3,4-trimethylhexane should be stored in a cool, dry, and well-ventilated area.[2] It is crucial to keep it away from direct sunlight and sources of ignition.[2] The storage containers should always be tightly closed when not in use to minimize exposure to air.[2][3] It is also recommended to store it in a designated flammable liquid storage cabinet and to segregate it from incompatible materials, particularly oxidizing agents.[2]

Q3: Can I visually inspect my sample for degradation?

While 3-Ethyl-2,3,4-trimethylhexane is a colorless liquid, significant degradation may sometimes result in a yellowish discoloration.[1] However, the absence of a color change does not guarantee the purity of the compound.[1] For sensitive applications, analytical testing is the most reliable method to assess for degradation.[1]

Q4: What are some common impurities to be aware of?

Besides potential oxidation byproducts, commercially available 3-Ethyl-2,3,4-trimethylhexane may contain other isomers of nonane (B91170) or related hydrocarbons as impurities from its synthesis and purification process.[1] It is best practice to verify the purity of a new batch of the compound using methods like Gas Chromatography-Mass Spectrometry (GC-MS) before use in critical experiments.[1]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of 3-Ethyl-2,3,4-trimethylhexane due to autoxidation and peroxide formation.[1]1. Test the material for peroxides (see Experimental Protocol 1). 2. Analyze the sample using GC-MS to identify potential impurities or degradation products (see Experimental Protocol 2). 3. If peroxides or significant impurities are detected, consider purifying the alkane or using a fresh, unopened bottle.
Visible discoloration (yellowing) of the liquid. Significant degradation of the compound.[1]1. Do not use the material for sensitive experiments. 2. Confirm degradation using analytical methods (peroxide test or GC-MS). 3. Dispose of the degraded material according to your institution's hazardous waste disposal procedures.
Precipitate formation in the container. Formation of insoluble degradation products or contamination.1. Do not use the material. 2. Safely dispose of the material following institutional guidelines.

Experimental Protocols

Experimental Protocol 1: Peroxide Value Determination

This method determines the concentration of peroxides, which are the primary products of autoxidation.[1]

Materials:

  • 3-Ethyl-2,3,4-trimethylhexane sample

  • Acetic acid-chloroform solvent mixture (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (B1220275) solution (0.01 N)

  • Starch indicator solution

  • 250 mL Erlenmeyer flask

Procedure:

  • Weigh approximately 5 g of the 3-Ethyl-2,3,4-trimethylhexane sample into a 250 mL Erlenmeyer flask.[1]

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.[1]

  • Add 0.5 mL of saturated KI solution.[1]

  • Swirl the flask for one minute and then store it in a dark place for 5 minutes.[1]

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.

  • Add 0.5 mL of starch indicator solution and continue the titration until the blue color disappears.

  • Calculate the peroxide value (in meq/kg) using the appropriate formula.

Experimental Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify the parent compound and any potential impurities or degradation products.[1]

Materials:

  • 3-Ethyl-2,3,4-trimethylhexane sample

  • High-purity solvent (e.g., hexane (B92381) or pentane)

  • GC-MS system with a suitable capillary column

Procedure:

  • Prepare a 1000 ppm stock solution of 3-Ethyl-2,3,4-trimethylhexane in a high-purity solvent like hexane or pentane.[1]

  • From the stock solution, prepare a working standard of approximately 10 ppm by dilution.[1]

  • Inject 1 µL of the prepared sample into the GC-MS system.[1]

  • Acquire the data using appropriate GC temperature programming and MS scanning parameters.

  • Analyze the resulting chromatogram and mass spectra. The parent compound will have a characteristic retention time and mass spectrum.[1] Potential degradation products, such as alcohols and ketones, will typically have slightly different retention times and characteristic mass fragments.[1]

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results? check_visual Visually Inspect Sample (Color, Precipitate) start->check_visual Yes is_discolored Discoloration or Precipitate Present? check_visual->is_discolored test_peroxide Perform Peroxide Value Test (Protocol 1) is_discolored->test_peroxide No dispose Dispose of Degraded Material is_discolored->dispose Yes peroxide_positive Peroxides Detected? test_peroxide->peroxide_positive analyze_gcms Analyze by GC-MS (Protocol 2) peroxide_positive->analyze_gcms Yes peroxide_positive->analyze_gcms No (to confirm purity) impurities_found Impurities or Degradation Products Found? analyze_gcms->impurities_found use_fresh Use Fresh, Unopened Stock and Re-evaluate Storage impurities_found->use_fresh Yes continue_use Continue Use with Caution (Monitor for Future Issues) impurities_found->continue_use No use_fresh->dispose

Caption: Troubleshooting workflow for suspected degradation of 3-Ethyl-2,3,4-trimethylhexane.

References

Technical Support Center: Mass Spectrum Analysis of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrum analysis of 3-Ethyl-2,3,4-trimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for 3-Ethyl-2,3,4-trimethylhexane?

A1: The molecular formula for 3-Ethyl-2,3,4-trimethylhexane is C11H24.[1][2] The nominal molecular weight is 156 g/mol . Therefore, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 156. However, for highly branched alkanes like this, the molecular ion peak may be very weak or even absent in the electron ionization (EI) mass spectrum due to the high propensity for fragmentation.[3][4]

Q2: Why is the molecular ion peak weak or absent in the mass spectrum of my sample?

A2: Highly branched alkanes are prone to extensive fragmentation at the branching points, which leads to the formation of stable carbocations.[3][4] This rapid fragmentation can result in a very low abundance of the intact molecular ion, making its peak weak or undetectable.

Q3: What are the expected major fragment ions for 3-Ethyl-2,3,4-trimethylhexane?

A3: Fragmentation in branched alkanes preferentially occurs at the carbon-carbon bonds adjacent to the most substituted carbon atoms, as this leads to the formation of more stable secondary and tertiary carbocations.[3][5] For 3-Ethyl-2,3,4-trimethylhexane, the most likely fragmentation pathways involve cleavage at the C3 and C4 positions, which are tertiary and quaternary carbons. The expected major fragment ions are summarized in the table below.

Data Presentation: Predicted Fragmentation Pattern

m/z Value Proposed Fragment Ion Neutral Loss Significance
141[C10H21]+CH3 (15)Loss of a methyl group.
127[C9H19]+C2H5 (29)Loss of an ethyl group.
113[C8H17]+C3H7 (43)Loss of a propyl group.
99[C7H15]+C4H9 (57)Loss of a butyl group.
85[C6H13]+C5H11 (71)Cleavage forming a stable tertiary carbocation.
71[C5H11]+C6H13 (85)Cleavage forming a stable tertiary carbocation.
57[C4H9]+C7H15 (99)A common and often abundant fragment for branched alkanes.
43[C3H7]+C8H17 (113)Isopropyl cation, a stable secondary carbocation.

Q4: My spectrum shows a base peak at an unexpected m/z value. What could be the cause?

A4: An unexpected base peak could be due to several factors:

  • Contamination: The sample may be contaminated with another compound that is more easily ionized and produces a more abundant fragment.

  • Isomeric Impurity: The sample may contain an isomer of 3-Ethyl-2,3,4-trimethylhexane, which would have a different fragmentation pattern.

  • Instrumental Issues: Problems with the mass spectrometer, such as incorrect calibration or a contaminated ion source, can affect the fragmentation pattern and relative abundances of the peaks.[6]

Q5: How can I confirm the identity of 3-Ethyl-2,3,4-trimethylhexane if the molecular ion peak is missing?

A5: Even without a clear molecular ion peak, you can often identify the compound by carefully analyzing the fragmentation pattern.

  • Compare with a Reference Spectrum: If available, compare your spectrum to a known spectrum of 3-Ethyl-2,3,4-trimethylhexane from a spectral library.

  • Analyze the Fragment Ions: The presence of the expected major fragment ions (as listed in the table above) and the differences in their m/z values (corresponding to neutral losses of alkyl groups) can provide strong evidence for the structure.

  • Soft Ionization Techniques: Employing a "softer" ionization method, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), can often generate a more abundant protonated molecule ([M+H]+) or adduct ion, which will confirm the molecular weight.

Experimental Protocols

Methodology for Acquiring the Mass Spectrum of 3-Ethyl-2,3,4-trimethylhexane

  • Sample Preparation:

    • Dissolve a small amount of 3-Ethyl-2,3,4-trimethylhexane in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, dilute the sample further to a concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation (for GC-MS):

    • Gas Chromatograph:

      • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

      • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 35-200.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the mass spectrum of the chromatographic peak corresponding to 3-Ethyl-2,3,4-trimethylhexane.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Mass Spectrum of 3-Ethyl-2,3,4-trimethylhexane start Start: Unexpected Mass Spectrum check_mol_ion Is Molecular Ion (m/z 156) Present and Correct? start->check_mol_ion check_base_peak Is Base Peak Expected? (e.g., m/z 57, 71, 85) check_mol_ion->check_base_peak Yes issue_instrumental Potential Issue: Instrumental Problem check_mol_ion->issue_instrumental No/Weak check_fragments Are Other Key Fragments Present? (m/z 43, 99, 113, 127, 141) check_base_peak->check_fragments Yes issue_contamination Potential Issue: Sample Contamination check_base_peak->issue_contamination No issue_isomer Potential Issue: Isomeric Impurity check_fragments->issue_isomer No end_good Spectrum is Likely Correct check_fragments->end_good Yes solution_purify Action: Purify Sample issue_contamination->solution_purify solution_verify_structure Action: Verify Structure with Other Methods (e.g., NMR) issue_isomer->solution_verify_structure solution_calibrate Action: Calibrate and Tune Mass Spectrometer issue_instrumental->solution_calibrate end_resolve Re-analyze After Action solution_purify->end_resolve solution_verify_structure->end_resolve solution_calibrate->end_resolve

Caption: A troubleshooting workflow for the mass spectrum of 3-Ethyl-2,3,4-trimethylhexane.

References

Technical Support Center: Improving Resolution of 3-Ethyl-2,3,4-trimethylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced chromatographic resolution. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the stereoisomers of 3-Ethyl-2,3,4-trimethylhexane.

Understanding the Challenge

3-Ethyl-2,3,4-trimethylhexane possesses two chiral centers, resulting in four stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between any other pairing is that of diastereomers.[1] Separating these closely related, non-functionalized hydrocarbons requires specialized chiral chromatography techniques, as enantiomers have identical physical properties in an achiral environment.[2]

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any separation of the 3-Ethyl-2,3,4-trimethylhexane isomers on my standard non-polar GC column?

A1: Standard non-polar gas chromatography (GC) columns, such as those with a 5% phenyl / 95% dimethylpolysiloxane phase, separate compounds primarily based on boiling points.[3][4] Since the stereoisomers of 3-Ethyl-2,3,4-trimethylhexane have very similar, if not identical, boiling points, these columns will not resolve them. To separate enantiomers, a chiral stationary phase (CSP) is necessary to create transient diastereomeric complexes that allow for differential retention.[5][6]

Q2: What type of chiral stationary phase is recommended for separating alkane isomers?

A2: For the separation of non-functionalized hydrocarbons like 3-Ethyl-2,3,4-trimethylhexane, cyclodextrin-based CSPs are highly effective.[2][6][7] Specifically, derivatized β-cyclodextrins have shown success in resolving chiral alkanes.[2][8] These CSPs provide a chiral cavity into which the enantiomers can include themselves to varying degrees, leading to separation.[9]

Q3: I have a chiral column but am still getting poor resolution. What parameters should I optimize?

A3: Optimizing a chiral separation involves several key parameters. A systematic approach is crucial.

  • Temperature Program: A slow oven temperature ramp rate (e.g., 1-2 °C/min) is often critical for resolving isomers with small differences in retention.[10] A lower initial oven temperature can also significantly enhance resolution.[8]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) must be optimized.[10] An improperly set flow rate can lead to band broadening and loss of resolution.[10] Hydrogen often provides higher efficiency and allows for faster analysis times.[3][11]

  • Column Dimensions: For complex isomer mixtures, a longer column (e.g., 50-60 m) with a smaller internal diameter (e.g., 0.10-0.25 mm) will provide more theoretical plates and better resolution, though it will increase analysis time.[3][10][12]

Q4: My peaks are tailing. What could be the cause and how can I fix it?

A4: Peak tailing in GC can be caused by several factors:

  • Active Sites: Although alkanes are non-polar, active sites in the inlet liner or on the column itself can cause interactions that lead to tailing.[10] Ensure you are using a deactivated inlet liner and a high-quality, inert GC column.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[10] Try reducing the injection volume or diluting your sample.[10]

  • Contamination: Non-volatile residues in the inlet or at the head of the column can interfere with peak shape.[13] Trimming the first few centimeters of the column from the inlet side can often resolve this issue.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the resolution of 3-Ethyl-2,3,4-trimethylhexane isomers.

Problem Potential Cause Recommended Solution
No Resolution of Isomers Use of a non-chiral (achiral) GC column.A chiral stationary phase is required for enantiomer separation. Cyclodextrin-based columns are recommended for hydrocarbons.[2][6][7]
Inappropriate stationary phase for alkane separation.Select a chiral column specifically designed for non-polar compounds, such as a derivatized β-cyclodextrin phase.[2][8]
Poor Resolution (Peaks Overlapping) The oven temperature ramp rate is too fast.Decrease the temperature ramp rate (e.g., 1-5 °C/minute) to allow more time for the isomers to separate on the column.[10]
The carrier gas flow rate is not optimal.Optimize the carrier gas linear velocity. A rate that is too high or too low will decrease efficiency.[10]
Column dimensions are insufficient for the separation.Use a longer column (e.g., >30 m) and/or a smaller internal diameter to increase the number of theoretical plates and improve resolution.[3][12]
Peak Tailing Active sites in the GC system.Use a deactivated inlet liner. If tailing persists, consider trimming the first 10-20 cm from the front of the column.[3][10]
Column overload.Reduce the injection volume or dilute the sample. A split injection with a higher split ratio can also be beneficial.[10]
Shifting Retention Times Inconsistent oven temperature control.Calibrate the GC oven to ensure accurate and stable temperature programming.[10]
Leaks in the system.Check for leaks at the injector, detector, and column fittings.
Ghost Peaks Carryover from previous injections.Run a blank solvent injection to confirm carryover. Bake out the column at a high temperature (below its maximum limit) to remove contaminants.[10]
Contaminated carrier gas or solvent.Ensure high-purity carrier gas and solvents are used. Install or replace gas purifiers.[3]

Experimental Protocols

Protocol 1: Chiral Gas Chromatography Method for Isomer Resolution

This protocol provides a starting point for the separation of 3-Ethyl-2,3,4-trimethylhexane stereoisomers. Optimization will likely be required for your specific instrumentation and sample.

Parameter Recommendation
GC System High-resolution Gas Chromatograph with FID or MS detector
Column Chiral Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a derivatized β-cyclodextrin stationary phase)
Carrier Gas Helium or Hydrogen, high purity
Flow Rate Optimized for the column dimensions (start at ~1.2 mL/min for a 0.25 mm ID column)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio) to avoid column overload
Injection Volume 1 µL
Oven Program Initial Temp: 40 °C, hold for 2 minRamp: 2 °C/min to 150 °CHold: 5 min
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C

Expected Outcome: The chromatogram should show partial or complete separation of the four stereoisomers. Further optimization of the temperature program and flow rate may be necessary to achieve baseline resolution.

Visualizations

Stereoisomer_Relationships Stereoisomeric Relationships of 3-Ethyl-2,3,4-trimethylhexane cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 3R, 4R 3R, 4R 3S, 4S 3S, 4S 3R, 4R->3S, 4S Enantiomers 3R, 4S 3R, 4S 3R, 4R->3R, 4S Diastereomers 3S, 4R 3S, 4R 3R, 4R->3S, 4R Diastereomers 3S, 4S->3R, 4S Diastereomers 3S, 4S->3S, 4R Diastereomers 3R, 4S->3S, 4R Enantiomers

Caption: Relationships between the four stereoisomers.

Method_Development_Workflow Workflow for Chiral GC Method Development Start Define Separation Goal: Resolve 4 Stereoisomers SelectColumn Select Chiral Column (e.g., derivatized β-cyclodextrin) Start->SelectColumn InitialConditions Set Initial GC Conditions (Temp, Flow, etc.) SelectColumn->InitialConditions RunAnalysis Inject Isomer Mixture & Acquire Chromatogram InitialConditions->RunAnalysis EvaluateResolution Evaluate Resolution: Are all peaks baseline separated? RunAnalysis->EvaluateResolution OptimizeTemp Optimize Temperature Program (Lower initial temp, slower ramp) EvaluateResolution->OptimizeTemp No End Method Optimized EvaluateResolution->End Yes OptimizeTemp->RunAnalysis OptimizeFlow Optimize Carrier Gas Flow Rate OptimizeTemp->OptimizeFlow OptimizeFlow->RunAnalysis Troubleshooting_Flowchart Troubleshooting Poor Resolution Start Poor or No Resolution CheckColumn Is the column a Chiral Stationary Phase (CSP)? Start->CheckColumn UseCSP Action: Install an appropriate CSP (e.g., cyclodextrin-based) CheckColumn->UseCSP No CheckTemp Is the temperature ramp rate slow? (e.g., < 5 °C/min) CheckColumn->CheckTemp Yes UseCSP->Start SlowRamp Action: Decrease ramp rate and/or lower initial temperature CheckTemp->SlowRamp No CheckFlow Is the carrier gas flow rate optimized? CheckTemp->CheckFlow Yes SlowRamp->Start OptimizeFlow Action: Optimize flow rate for column dimensions CheckFlow->OptimizeFlow No CheckOverload Are peaks symmetric (not fronting)? CheckFlow->CheckOverload Yes OptimizeFlow->Start ReduceSample Action: Dilute sample or increase split ratio CheckOverload->ReduceSample No ResolutionOK Resolution Improved CheckOverload->ResolutionOK Yes ReduceSample->Start

References

Technical Support Center: Synthesis of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2,3,4-trimethylhexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for 3-Ethyl-2,3,4-trimethylhexane?

A1: A robust and frequently employed method for the synthesis of highly branched alkanes like 3-Ethyl-2,3,4-trimethylhexane involves a two-step process. The first step is a Grignard reaction to construct the carbon skeleton, followed by the reduction of the resulting tertiary alcohol to the desired alkane.

The key steps are:

  • Grignard Reaction: Reaction of a sec-butylmagnesium halide (e.g., bromide) with 3,4-dimethylhexan-3-one to produce the tertiary alcohol, 3-ethyl-2,3,4-trimethylhexan-3-ol.

  • Reduction of the Tertiary Alcohol: The alcohol is then deoxygenated to yield 3-Ethyl-2,3,4-trimethylhexane. This can be achieved via a two-step dehydration/hydrogenation sequence or a direct reduction.

Q2: What are the primary side reactions to be aware of during the Grignard reaction step?

A2: The main side reactions during the Grignard synthesis of the tertiary alcohol precursor are:

  • Wurtz Coupling: This occurs during the formation of the Grignard reagent, where the organomagnesium compound reacts with the starting alkyl halide, leading to a homocoupled byproduct (in this case, octane (B31449) isomers). This can be minimized by the slow addition of the alkyl halide to the magnesium turnings.[1]

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the ketone, forming an enolate. This results in the recovery of the starting ketone after workup and reduces the yield of the desired alcohol.

  • Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.

Q3: What are the potential side reactions during the reduction of the tertiary alcohol?

A3: If a two-step dehydration/hydrogenation approach is used, the dehydration of the tertiary alcohol can lead to the formation of a mixture of alkene isomers, governed by Zaitsev's rule, which states that the more substituted (and stable) alkene is the major product.[2] Carbocation rearrangements are also possible, leading to a more complex mixture of alkenes. Subsequent hydrogenation will then produce a mixture of the corresponding alkane isomers. Direct reduction using harsh reagents like hydroiodic acid and red phosphorus can also lead to rearrangements.

Q4: How can I purify the final 3-Ethyl-2,3,4-trimethylhexane product from its isomers?

A4: Due to the similar boiling points of branched alkane isomers, purification can be challenging.

  • Fractional Distillation: This is a primary method for separating compounds with different boiling points. For closely boiling isomers, a distillation column with a high number of theoretical plates is necessary.

  • Preparative Gas Chromatography (pGC): For achieving high purity, pGC is an excellent technique. It allows for the separation of isomers based on their differential interactions with the stationary phase of the chromatography column.[3][4]

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.[5]

  • Gas Chromatography (GC) separates the components of the mixture based on their boiling points and interaction with the column's stationary phase. The retention time can be used to identify the components by comparing them to known standards.

  • Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of each component, which aids in the definitive identification of the desired product and any isomeric impurities.

Troubleshooting Guides

Issue 1: Low Yield of Grignard Reagent and Presence of High-Boiling Point Impurities

Question: My Grignard reaction to form sec-butylmagnesium bromide is sluggish, and after the coupling reaction, I observe a significant amount of a high-boiling point byproduct. What is happening and how can I fix it?

Answer: This is a classic case of the Wurtz coupling side reaction . The high-boiling impurity is likely an octane isomer, formed by the reaction of the sec-butylmagnesium bromide with unreacted sec-butyl bromide.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Activate the Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Slow Addition of Alkyl Halide: The most critical factor in minimizing Wurtz coupling is the slow, dropwise addition of the sec-butyl bromide to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[1]

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, which can accelerate the rate of the Wurtz coupling reaction.[1]

  • Choice of Solvent: The choice of solvent can influence the extent of Wurtz coupling. For some substrates, diethyl ether gives better results than THF.[1]

Issue 2: Recovery of Starting Ketone after Grignard Reaction

Question: After performing the Grignard reaction with 3,4-dimethylhexan-3-one and working up the reaction, I have recovered a significant amount of the starting ketone. Why did this happen?

Answer: The recovery of the starting ketone indicates that enolization is competing with the desired nucleophilic addition. The Grignard reagent is acting as a base and abstracting a proton from the α-carbon of the ketone.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the addition of the ketone to the Grignard reagent at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.

  • Reverse Addition: Add the Grignard reagent slowly to a solution of the ketone. This ensures that the ketone is not exposed to a large excess of the basic Grignard reagent at any given time.

  • Use of Additives: The addition of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.

Issue 3: Formation of Multiple Isomers in the Final Alkane Product

Question: After reduction of the tertiary alcohol, my GC-MS analysis shows multiple peaks with the same molecular weight as my target 3-Ethyl-2,3,4-trimethylhexane. What are these and how can I avoid them?

Answer: The presence of multiple isomers indicates that either carbocation rearrangements occurred during a dehydration step or the hydrogenation of a mixture of alkene isomers took place.

Troubleshooting Steps:

  • Choice of Reduction Method:

    • Dehydration/Hydrogenation: To minimize rearrangements during dehydration, use a milder dehydrating agent (e.g., POCl₃ in pyridine) instead of a strong acid like sulfuric acid. The subsequent hydrogenation of the resulting alkene mixture will still likely produce some isomeric alkanes, but may be more controllable.

    • Direct Reduction: A direct reduction of the tertiary alcohol can bypass the formation of alkene intermediates. A method using hydroiodic acid (HI) and red phosphorus is effective for the direct reduction of alcohols to alkanes.[6][7] This method is harsh but can be effective.

  • Stereoselective Hydrogenation: If the dehydration-hydrogenation route is chosen, the stereoselectivity of the hydrogenation step can be influenced by the choice of catalyst and reaction conditions. However, for highly substituted alkenes, achieving high stereoselectivity can be challenging.

Data Presentation

Table 1: Influence of Reaction Parameters on Wurtz Coupling Side Product Formation

ParameterConditionEffect on Wurtz CouplingRecommended Action
Rate of Alkyl Halide Addition FastIncreased Wurtz ProductSlow, dropwise addition
SlowDecreased Wurtz ProductMaintain a steady, slow addition rate
Reaction Temperature HighIncreased Wurtz ProductMaintain gentle reflux; use external cooling if necessary
LowDecreased Wurtz ProductAvoid overheating
Solvent THFCan promote Wurtz coupling for some substrates[1]Consider using diethyl ether or 2-MeTHF[1]
Diethyl EtherGenerally lower Wurtz coupling[1]A good starting choice for this synthesis

Table 2: Boiling Points of C11 Alkane Isomers

AlkaneBoiling Point (°C)
n-Undecane196
2-Methyldecane193.5
3-Methyldecane193.2
3-Ethyl-2,3,4-trimethylhexane ~180-190 (estimated)
Other branched C11 isomers180-195

Note: Branched alkanes generally have lower boiling points than their straight-chain counterparts. The degree of branching affects the boiling point, with more compact, spherical molecules having lower boiling points.[6][8]

Experimental Protocols

Protocol 1: Synthesis of 3-ethyl-2,3,4-trimethylhexan-3-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • sec-Butyl bromide

  • Anhydrous diethyl ether

  • 3,4-Dimethylhexan-3-one

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • In the dropping funnel, place a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling. If it does not start, gently warm the flask.

    • Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of 3,4-dimethylhexan-3-one (1.0 equivalent) in anhydrous diethyl ether.

    • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude 3-ethyl-2,3,4-trimethylhexan-3-ol.

Protocol 2: Reduction of 3-ethyl-2,3,4-trimethylhexan-3-ol to 3-Ethyl-2,3,4-trimethylhexane

Method A: Dehydration and Hydrogenation

  • Dehydration:

    • To the crude tertiary alcohol in a round-bottom flask, add a dehydrating agent such as phosphorus oxychloride (POCl₃) in pyridine (B92270) at 0 °C, or a catalytic amount of a strong acid like sulfuric acid with gentle heating.

    • The reaction progress can be monitored by TLC or GC to observe the disappearance of the alcohol and the appearance of the alkene(s).

    • After the reaction is complete, work up appropriately to isolate the crude alkene mixture.

  • Hydrogenation:

    • Dissolve the crude alkene mixture in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (cessation of hydrogen uptake).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude 3-Ethyl-2,3,4-trimethylhexane.

Method B: Direct Reduction with HI and Red Phosphorus

Caution: This reaction is hazardous and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reduction:

    • In a round-bottom flask equipped with a reflux condenser, place the crude 3-ethyl-2,3,4-trimethylhexan-3-ol.

    • Add an excess of 57% hydroiodic acid and red phosphorus.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by GC).

  • Workup:

    • Cool the reaction mixture and dilute with water.

    • Extract the product with a non-polar solvent like hexane.

    • Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine, then with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

Purification of the Final Product:

  • The crude 3-Ethyl-2,3,4-trimethylhexane from either reduction method should be purified by fractional distillation. Collect the fraction with the expected boiling point. For higher purity, preparative GC can be employed.

Visualizations

Synthesis_Pathway sec-Butyl bromide sec-Butyl bromide sec-Butylmagnesium bromide sec-Butylmagnesium bromide sec-Butyl bromide->sec-Butylmagnesium bromide  + Mg, Et2O Mg, Et2O Mg, Et2O 3-Ethyl-2,3,4-trimethylhexan-3-ol 3-Ethyl-2,3,4-trimethylhexan-3-ol sec-Butylmagnesium bromide->3-Ethyl-2,3,4-trimethylhexan-3-ol  + 3,4-Dimethylhexan-3-one 3,4-Dimethylhexan-3-one 3,4-Dimethylhexan-3-one 3-Ethyl-2,3,4-trimethylhexane 3-Ethyl-2,3,4-trimethylhexane 3-Ethyl-2,3,4-trimethylhexan-3-ol->3-Ethyl-2,3,4-trimethylhexane  Reduction Reduction Reduction

Caption: Main synthetic pathway for 3-Ethyl-2,3,4-trimethylhexane.

Side_Reactions cluster_grignard Grignard Formation & Reaction cluster_reduction Alcohol Reduction (Dehydration/Hydrogenation) sec-BuMgBr sec-Butylmagnesium bromide Wurtz_Product Octane Isomers sec-BuMgBr->Wurtz_Product  + sec-BuBr Enolate Enolate sec-BuMgBr->Enolate  acts as base Desired_Alcohol Desired Tertiary Alcohol sec-BuMgBr->Desired_Alcohol  nucleophilic addition sec-BuBr sec-Butyl bromide Ketone 3,4-Dimethylhexan-3-one Ketone->Enolate Ketone->Desired_Alcohol Tertiary_Alcohol 3-Ethyl-2,3,4-trimethylhexan-3-ol Alkene_Isomers Mixture of Alkene Isomers Tertiary_Alcohol->Alkene_Isomers  Dehydration (e.g., H+) Dehydration Dehydration Alkane_Isomers Mixture of Alkane Isomers Alkene_Isomers->Alkane_Isomers  Hydrogenation (H2, Pd/C) Desired_Alkane 3-Ethyl-2,3,4-trimethylhexane Alkene_Isomers->Desired_Alkane  Hydrogenation (H2, Pd/C) Hydrogenation Hydrogenation

Caption: Common side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Grignard Analyze Grignard Step Impurities Start->Check_Grignard Wurtz High-boiling byproduct (e.g., Octane)? Check_Grignard->Wurtz GC-MS Analysis Slow_Addition Slow down alkyl halide addition. Control temperature. Wurtz->Slow_Addition Yes Recovered_Ketone Recovered starting ketone? Wurtz->Recovered_Ketone No Enolization_Fix Lower reaction temperature. Use reverse addition. Recovered_Ketone->Enolization_Fix Yes Check_Reduction Analyze Reduction Step Impurities Recovered_Ketone->Check_Reduction No Isomers Multiple alkane isomers? Check_Reduction->Isomers GC-MS Analysis Change_Reduction Use milder dehydration conditions or switch to direct reduction (HI/P). Isomers->Change_Reduction Yes Purify Purification Isomers->Purify No Fractional_Distillation Fractional Distillation Purify->Fractional_Distillation Prep_GC Preparative GC Purify->Prep_GC

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Enhancing the Purity of Synthesized 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for enhancing the purity of synthesized 3-Ethyl-2,3,4-trimethylhexane. The following troubleshooting guides and FAQs address specific issues that may be encountered during purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory method for synthesizing 3-Ethyl-2,3,4-trimethylhexane?

A common and versatile method for synthesizing highly branched alkanes like 3-Ethyl-2,3,4-trimethylhexane is the Grignard reaction. This involves the coupling of a Grignard reagent (an organomagnesium halide) with a suitable alkyl halide.[1][2] Due to the complexity of the target molecule, a specific route could involve the reaction of a secondary or tertiary Grignard reagent with a branched alkyl halide. It is critical to perform the reaction under strictly anhydrous (water-free) conditions, as Grignard reagents react readily with water to produce an alkane, which would reduce the yield.[3][4]

Q2: What are the most common impurities to expect from a Grignard synthesis of 3-Ethyl-2,3,4-trimethylhexane?

Several side reactions and unreacted components can result in impurities:

  • Unreacted Starting Materials: Residual alkyl halides used in the synthesis may remain if the reaction does not go to completion.[1]

  • Homocoupling (Wurtz-type) Products: The Grignard reagent can couple with the starting alkyl halide, leading to the formation of symmetrical alkanes.[1] For example, if a sec-butylmagnesium bromide Grignard reagent is used, octane (B31449) isomers could form as byproducts.

  • Isomeric Byproducts: Rearrangements of carbocation intermediates or the use of isomeric starting materials can lead to the formation of other C11 undecane (B72203) isomers.

  • Solvent and Quenching Reagents: Residual ether solvent (e.g., diethyl ether or THF) from the reaction and any byproducts from the quenching step (e.g., alcohols if quenched with water) may be present.[5]

  • Protonated Grignard Reagent: If any moisture is present, the Grignard reagent will be protonated to form the corresponding alkane (e.g., butane (B89635) from sec-butylmagnesium bromide).[4]

Q3: What is the primary purification method for 3-Ethyl-2,3,4-trimethylhexane?

The most effective and widely used method for purifying volatile, non-polar compounds like 3-Ethyl-2,3,4-trimethylhexane from impurities with different boiling points is fractional distillation .[1][6][7] This technique separates components of a liquid mixture based on differences in their boiling points.[8][9] For separating closely boiling isomers, a distillation column with high efficiency (i.e., a high number of theoretical plates), such as a Vigreux or packed column, is recommended.[7]

Q4: How can I accurately assess the purity of my final product?

The primary analytical technique for determining the purity of volatile organic compounds is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).[1][7]

  • GC-FID provides quantitative data on the relative amounts of different components in the sample, allowing for the calculation of percentage purity.[1]

  • GC-MS is crucial for identifying unknown impurities by providing mass spectra of the separated components. Fragmentation patterns of branched alkanes in MS can be complex but often show preferential cleavage at branching points.[10]

For structural confirmation of the final purified product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be utilized, although the spectra for alkanes can be complex with overlapping signals in the upfield region.[11]

Troubleshooting Guides

Fractional Distillation Issues

Q: My GC analysis shows poor separation between 3-Ethyl-2,3,4-trimethylhexane and an isomeric impurity. What can I do? A: This is a common issue as branched isomers can have very close boiling points.

  • Possible Cause 1: Inefficient Fractionating Column. Your column may not have enough theoretical plates for the separation.

    • Solution: Use a longer fractionating column or one with more efficient packing material (e.g., Raschig rings or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.[7]

  • Possible Cause 2: Distillation Rate is Too Fast. A high distillation rate does not allow for proper liquid-vapor equilibrium to be established within the column.

    • Solution: Reduce the heating rate to slow down the distillation. A slow, steady collection rate of 1-2 drops per second is ideal for difficult separations.[12]

  • Possible Cause 3: Fluctuations in Heat Source. An unstable heat source can disrupt the temperature gradient.

    • Solution: Use a stable, well-controlled heating source, such as a heating mantle connected to a variable transformer, instead of a Bunsen burner.[7]

Q: The distillation is "bumping" or "flooding." How can I prevent this? A:

  • Bumping (Sudden, Violent Boiling): This occurs when the liquid becomes superheated.

    • Solution: Always add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[1]

  • Flooding: This happens when the vapor flow up the column is too fast, preventing the liquid from properly flowing back down.

    • Solution: Reduce the heating rate significantly. If flooding occurs, stop the distillation, allow the liquid to drain back into the flask, and restart with a lower heating rate.[7]

Post-Synthesis Workup Issues

Q: I'm getting a persistent emulsion during the aqueous workup after the Grignard reaction. How can I break it? A: Emulsions are common when separating organic and aqueous layers, especially when fine solids (magnesium salts) are present.

  • Solution 1: Add a small amount of a saturated brine solution (aqueous NaCl). The increased ionic strength of the aqueous layer can help break the emulsion.[3]

  • Solution 2: If solids are the cause, filter the entire mixture through a pad of Celite or glass wool to remove the insoluble material before attempting the separation.

  • Solution 3: Allow the mixture to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.

Purity Analysis (GC) Issues

Q: My GC chromatogram shows broad or tailing peaks for my product. What does this indicate? A:

  • Possible Cause 1: Column Overloading. Injecting too much sample can saturate the column.

    • Solution: Dilute your sample in a volatile solvent like hexane (B92381) before injection.[1]

  • Possible Cause 2: Active Sites on the Column. Polar impurities or degradation products can interact with the stationary phase.

    • Solution: Use a high-quality, deactivated non-polar column. If polar impurities are suspected, pass the sample through a small plug of silica (B1680970) gel with hexane before GC analysis.

  • Possible Cause 3: Low Injector Temperature. The sample may not be vaporizing completely and instantly upon injection.

    • Solution: Ensure the injector temperature is set sufficiently high (e.g., 250 °C) for rapid volatilization.[1]

Data Presentation

Table 1: Physical Properties of 3-Ethyl-2,3,4-trimethylhexane and Potential Isomeric Impurities

Compound NameMolecular FormulaBoiling Point (°C)Note
3-Ethyl-2,3,4-trimethylhexane C₁₁H₂₄~175-185 (estimated)Target Compound[13]
3-Ethyl-2,2,4-trimethylhexane (B14563736)C₁₁H₂₄177.2Potential Isomer[14][15]
3-Ethyl-2,4,4-trimethylhexane (B14558156)C₁₁H₂₄182Potential Isomer[16]
n-UndecaneC₁₁H₂₄196Unlikely, but for comparison

Note: The close boiling points of the branched isomers highlight the need for efficient fractional distillation.

Table 2: Typical GC Parameters for Purity Analysis of Branched Alkanes

ParameterRecommended SettingRationale
Column Non-polar capillary column (e.g., DB-1, HP-5ms), 30-60 m lengthSeparates alkanes based on boiling point; longer columns provide better resolution.[1][17]
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.[1]
Detector (FID) Temp. 250-300 °CPrevents condensation of the sample post-column.[1]
Carrier Gas Helium or HydrogenInert carrier gases for GC.
Oven Program Start at 50°C (hold 2 min), ramp 10°C/min to 200°CA temperature ramp allows for the separation of components with a range of boiling points.[1]
Injection Volume 1 µL (of a dilute solution)Prevents column overloading and peak broadening.[1]

Experimental Protocols

Protocol 1: Post-Grignard Synthesis Aqueous Workup

This protocol describes the steps to quench the Grignard reaction and remove inorganic byproducts.

  • Preparation: Prepare a beaker with a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This provides a mildly acidic quench that is less vigorous than strong acids.

  • Quenching: Cool the completed Grignard reaction mixture in an ice bath. Slowly and carefully, with stirring, pour the reaction mixture into the ice/NH₄Cl slurry.[1]

  • Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. The top layer will typically be the organic (ether) phase containing your product.

  • Extraction: Drain the lower aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water and break any emulsions.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[18]

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Remove the bulk of the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Fractional Distillation

This protocol is for separating the target alkane from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of appropriate size (should be 1/2 to 2/3 full), a well-insulated fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Add the crude 3-Ethyl-2,3,4-trimethylhexane and a few boiling chips or a magnetic stir bar to the distillation flask.[12]

  • Heating and Equilibration: Begin heating the flask gently. As the vapor rises, you will see a condensation ring move up the column. Adjust the heat so this ring rises slowly. Allow the system to equilibrate under total reflux (vapor condensing and returning to the flask) for a period before collecting any distillate.[7]

  • Fraction Collection:

    • Foreshot: Slowly collect the first fraction, which will contain low-boiling impurities (e.g., residual ether solvent). The temperature should be low and may not be stable.

    • Main Fraction: As the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction. Collect the distillate only while the temperature at the distillation head remains constant.[12]

    • Final Fraction: If the temperature begins to rise again, it indicates that higher-boiling impurities are starting to distill. Stop the distillation or collect this fraction in a separate flask.

  • Analysis: Analyze all collected fractions by GC to determine their composition and confirm the purity of the main fraction.

Protocol 3: Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution (e.g., ~1% w/v) of the purified 3-Ethyl-2,3,4-trimethylhexane in a volatile solvent like hexane.

  • Instrument Setup: Set up the GC according to the parameters outlined in Table 2 or an optimized in-house method.

  • Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Run the GC method and record the chromatogram.

  • Analysis:

    • Identify the peak corresponding to 3-Ethyl-2,3,4-trimethylhexane based on its retention time (if a standard is available) or by running a GC-MS analysis.

    • Integrate the areas of all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the product by the total peak area of all components and multiplying by 100.

Mandatory Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Workflow cluster_analysis Analysis & Final Product synthesis Crude Product from Grignard Synthesis workup Aqueous Workup (Quench & Wash) synthesis->workup Remove Mg salts drying Drying with Anhydrous Agent workup->drying Remove water distillation Fractional Distillation drying->distillation Separate isomers & unreacted materials analysis Purity Assessment (GC / GC-MS) distillation->analysis analysis->distillation Purity < 99% (Re-purify) product Pure 3-Ethyl-2,3,4-trimethylhexane analysis->product Purity > 99%

Caption: Experimental workflow for the purification of 3-Ethyl-2,3,4-trimethylhexane.

G start GC shows poor isomer separation check_rate Is distillation rate slow (1-2 drops/sec)? start->check_rate check_column Is column efficient (long, packed, insulated)? check_rate->check_column Yes solution_rate Reduce heating rate to slow distillation check_rate->solution_rate No check_heat Is heat source stable? check_column->check_heat Yes solution_column Use a more efficient column and ensure good insulation check_column->solution_column No solution_heat Use a controlled heating mantle check_heat->solution_heat No end_node Separation Improved check_heat->end_node Yes solution_rate->check_rate solution_column->check_column solution_heat->check_heat

Caption: Troubleshooting logic for poor separation during fractional distillation.

G start Crude Product Post-Workup check_impurities What are the main impurities? start->check_impurities polar_impurities Polar Impurities (alcohols, etc.) check_impurities->polar_impurities isomers Isomers / Byproducts with different B.P. check_impurities->isomers trace_impurities Trace Impurities / Very close B.P. check_impurities->trace_impurities method_chrom Silica Gel Chromatography (Hexane Eluent) polar_impurities->method_chrom method_distill Fractional Distillation isomers->method_distill method_prep_gc Preparative GC trace_impurities->method_prep_gc method_chrom->method_distill Followed by

Caption: Decision guide for selecting the appropriate purification method.

References

Technical Support Center: Gas Chromatography (GC) Analysis of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the generation of a calibration curve for 3-Ethyl-2,3,4-trimethylhexane in Gas Chromatography (GC).

Troubleshooting Guides

A systematic approach is crucial when troubleshooting calibration curve issues. The following guides and diagrams will help you diagnose and resolve common problems.

General Troubleshooting Workflow

When encountering issues with your calibration curve, it is recommended to follow a logical progression from simple to more complex potential problems. This workflow minimizes unnecessary adjustments to the instrument and method.

A Start: Calibration Curve Issue (e.g., Non-linearity, Poor R²) B Check Standard Preparation - Calculation errors? - Correct solvent? - Degradation? A->B C Review Injection Technique - Consistent volume? - Autosampler vs. manual? - Syringe clean? B->C D Examine GC System Parameters - Inlet temperature? - Split ratio? - Carrier gas flow? C->D E Inspect GC Hardware - Septum leak? - Liner contamination? - Column integrity? D->E F Evaluate Detector Response - Detector saturation? - Baseline noise? - Gas flows correct? E->F G Issue Resolved? F->G H End: Successful Calibration G->H Yes I Consult Instrument Manual or Contact Service Engineer G->I No

Caption: A stepwise guide for troubleshooting GC calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for 3-Ethyl-2,3,4-trimethylhexane not linear?

A1: Non-linearity in a calibration curve can stem from several sources.[1] The most common causes include:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte amount.[2] Consider diluting your higher concentration standards.[2]

  • Sample Preparation Errors: Inaccurate dilutions or errors in the initial stock solution preparation can lead to a non-linear relationship.[1] It is advisable to prepare a fresh set of standards to confirm.[1]

  • Analyte Adsorption: Active sites within the GC system, such as in the injector liner or the column, can adsorb the analyte, particularly at lower concentrations.[3]

  • Inappropriate Injection Volume: The injection volume itself may not have a linear relationship with the response.[1]

Q2: My calibration curve has a poor correlation coefficient (R² value). What should I do?

A2: A low R² value suggests that the data points do not fit well to a straight line.[4] To improve this:

  • Verify Standard Preparation: Ensure your standards are prepared accurately and are within the expected concentration range.[4]

  • Check for System Leaks: Leaks in the carrier gas line, septum, or column fittings can cause inconsistent flow rates and poor reproducibility.[5]

  • Ensure Consistent GC Parameters: Fluctuations in oven temperature or carrier gas pressure can lead to variations in peak areas.[5]

  • Run Each Standard Multiple Times: Averaging the results from multiple injections of the same standard can improve the reliability of your calibration curve.[4]

Q3: I am observing poor reproducibility in my peak areas. What are the likely causes?

A3: Poor reproducibility can significantly impact the accuracy of your quantification.[5] Key areas to investigate include:

  • Injection System Instability: This is a primary source of reproducibility issues. Inconsistent injection volumes, whether from manual injection or a faulty autosampler, are a common culprit.[5][6]

  • Contaminated Inlet Liner or Septum: Residue buildup can affect the vaporization of the analyte.[5] Regular cleaning or replacement is recommended.[5]

  • Carrier Gas Inconsistencies: Unstable flow rates due to leaks or faulty pressure regulators can affect the detector response.[5]

  • Sample Heterogeneity: Ensure your samples and standards are well-mixed before injection.[5]

Q4: What should I do if my calibration curve does not pass through the origin (zero)?

A4: A calibration curve that does not intercept the origin may indicate a constant systematic error.

  • Background Contamination: A non-zero intercept for a blank sample could indicate contamination in the solvent, syringe, or GC system.

  • Analyte Adsorption: At low concentrations, a portion of the analyte may be adsorbed by active sites in the system, leading to a response that is not proportional to the concentration at the lower end of the curve.[7]

  • Data Processing: Ensure that the baseline is correctly set during peak integration.

Data Presentation

Table 1: Troubleshooting Summary for Calibration Curve Issues
IssuePotential CauseRecommended Solution
Non-Linearity Detector SaturationDilute high concentration standards or reduce injection volume.[2]
Sample Preparation ErrorsPrepare a fresh set of standards from a new stock solution.[1]
Analyte AdsorptionUse a deactivated liner and/or trim the front end of the column.[3][8]
Poor R² Value Inconsistent InjectionUse an autosampler for injections; ensure the syringe is clean.[9]
System LeaksCheck for leaks at the septum, column fittings, and gas lines.[5]
Unstable GC ConditionsVerify oven temperature and carrier gas flow rate stability.[5]
Poor Reproducibility Contaminated InjectorClean or replace the injector liner and septum.[5]
Inconsistent Sample VolumeUse an autosampler or a calibrated syringe for manual injections.[5]
Column ContaminationBake out the column according to the manufacturer's instructions.[10]
Curve Not Intercepting Origin System ContaminationRun a blank solvent injection to check for ghost peaks.[10]
Incorrect Baseline IntegrationManually review and adjust the baseline for each peak.
Active Sites in SystemCondition the column or use a guard column.[10][11]

Experimental Protocols

Protocol for Generating a Calibration Curve for 3-Ethyl-2,3,4-trimethylhexane

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and application.

1. Preparation of Standard Solutions

  • Stock Solution: Accurately weigh a known amount of pure 3-Ethyl-2,3,4-trimethylhexane and dissolve it in a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) to create a stock solution of a known concentration (e.g., 1000 µg/mL).[12]

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected concentration range of your samples.[12] A typical range could be 1 µg/mL to 100 µg/mL.[12]

  • Internal Standard (Optional but Recommended): To improve accuracy and precision, add a constant, known concentration of an internal standard to all calibration standards and samples. A suitable internal standard would be a compound with similar chemical properties that is not present in the samples, such as n-octane or another non-interfering alkane.[12]

2. Gas Chromatography (GC) Parameters The following are suggested starting parameters. Optimization will likely be required.

ParameterRecommended Setting
GC Column Non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane)[13]
Injector Temperature High enough for complete vaporization without thermal degradation (e.g., 250 °C)[13]
Oven Temperature Program Initial temp: 50 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C, Final hold: 5 min[13]
Carrier Gas Helium or Hydrogen at an optimized flow rate[13]
Detector Flame Ionization Detector (FID)[12]
Detector Temperature 280 °C
Injection Volume 1 µL
Split Ratio Adjust based on sample concentration to avoid column overload (e.g., 50:1)[13]

3. Data Analysis

  • Inject each calibration standard multiple times (e.g., n=3) and record the peak area.[4]

  • If using an internal standard, calculate the ratio of the analyte peak area to the internal standard peak area.[13]

  • Construct a calibration curve by plotting the average peak area (or area ratio) on the y-axis against the concentration on the x-axis.[4]

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.995 is generally considered acceptable.[14]

Logical Relationship for Data Analysis

A Inject Standards & Samples B Obtain Chromatograms A->B C Integrate Peak Areas B->C D Calculate Peak Area Ratios (if using Internal Standard) C->D E Plot Area (or Ratio) vs. Concentration C->E No Internal Standard D->E F Perform Linear Regression E->F G Obtain Calibration Equation & R² F->G H Quantify Unknown Samples G->H

Caption: Workflow for calibration curve data analysis.

References

Validation & Comparative

A Comparative Guide to 3-Ethyl-2,3,4-trimethylhexane and Other Branched Alkanes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate non-polar solvent or medium is critical for success in synthesis, formulation, and analytical applications. Branched alkanes are prized for their unique physical properties, including low freezing points and specific viscosities, which differ significantly from their straight-chain counterparts. This guide provides an objective comparison of 3-Ethyl-2,3,4-trimethylhexane, a highly branched undecane (B72203) (C11), with other branched alkanes, supported by available experimental data and established physicochemical principles.

Due to a scarcity of direct experimental data for 3-Ethyl-2,3,4-trimethylhexane, this guide leverages data from its close structural isomers and other highly branched alkanes to provide a robust comparative framework.

Physicochemical Properties: A Comparative Analysis

The structure of an alkane isomer dictates its physical properties. Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attraction typically results in lower boiling points compared to less branched or linear isomers of the same carbon number.[1][2] However, high molecular symmetry in some branched structures can lead to more efficient packing in the solid state, resulting in higher melting points.[3]

The following table summarizes key physicochemical properties of several highly branched alkanes, providing a basis for estimating the performance of 3-Ethyl-2,3,4-trimethylhexane.

CompoundMolecular FormulaStructureBoiling Point (°C)Density (g/mL)Refractive Index
Reference C11 Isomers
3-Ethyl-2,2,4-trimethylhexane (B14563736)C11H24Highly Branched177.2[4]N/AN/A
3-Ethyl-2,4,4-trimethylhexane (B14558156)C11H24Highly Branched182[5]0.777[5]1.435[5]
4-Ethyl-3,3,4-trimethylhexaneC11H24Highly Branched192.5[6]N/AN/A
Comparative Branched Alkanes
2,2,4-Trimethylpentane (Isooctane)C8H18Highly Branched99.30.6921.391
2,2,4-Trimethylhexane (B107784)C9H20Highly BranchedN/AN/AN/A
n-DecaneC10H22Linear174.10.7301.411
2,2,4,6,6-PentamethylheptaneC12H26Highly Branched177.30.7461.419
n-UndecaneC11H24Linear1960.7401.417

Based on these trends, 3-Ethyl-2,3,4-trimethylhexane is expected to have a boiling point in the range of its C11 isomers (approx. 175-185 °C), which is significantly lower than its linear counterpart, n-undecane. This lower boiling point, combined with its non-polar nature, makes it a candidate for applications requiring a relatively volatile, inert solvent that is liquid over a broad range of temperatures.

Performance in Research Applications

While specific experimental data on the performance of 3-Ethyl-2,3,4-trimethylhexane is limited, the properties of highly branched alkanes are valuable in several contexts relevant to drug development and research.

  • Solvency: Like other alkanes, 3-Ethyl-2,3,4-trimethylhexane is a non-polar solvent, making it effective for dissolving other non-polar compounds such as oils, fats, and waxes.[7][8] Its branched structure can offer different solvency characteristics compared to linear alkanes, potentially improving the solubility of specific non-polar solutes. In industrial applications, C5-C12 branched-chain alkanes are used as non-polar solvents for extraction processes.[8]

  • Viscosity and Lubrication: The viscosity of alkanes is a critical parameter in applications such as lubricants and hydraulic fluids. While extensive branching can sometimes increase viscosity due to molecular entanglement, it more commonly leads to a lower viscosity compared to linear alkanes.[9] Studies on isomers like 2,2,4-trimethylhexane have shown the significant impact of pressure on viscosity, a key consideration in high-pressure applications.[10] Highly branched alkanes are often key components in formulating oils and lubricants with stable viscosity across a range of temperatures.

  • Chemical Inertness: Alkanes are generally unreactive due to the strength of their C-C and C-H single bonds and the absence of functional groups.[3] This makes them excellent choices as inert reaction media for syntheses involving highly reactive reagents where the solvent must not participate in the reaction.

Experimental Protocols

To ensure the comparability of physicochemical data, standardized experimental protocols are essential. Below is a detailed methodology for determining the dynamic viscosity of a liquid alkane using a capillary viscometer, based on the ASTM D445 standard.

Protocol: Determination of Kinematic and Dynamic Viscosity

  • Objective: To measure the kinematic viscosity of a branched alkane at a specified temperature and calculate its dynamic viscosity.

  • Apparatus:

    • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

    • Constant temperature bath with a precision of ±0.02 °C.

    • Thermometer with certified accuracy.

    • Stopwatch accurate to 0.1 seconds.

    • Apparatus for density measurement (e.g., oscillating U-tube densimeter or pycnometer).

  • Procedure:

    • Sample Preparation: Ensure the alkane sample is free of any particulate matter by filtration if necessary.

    • Viscometer Charging: Charge the viscometer with the sample liquid in a manner that avoids the introduction of air bubbles, following the specific instructions for the viscometer type.

    • Temperature Equilibration: Place the charged viscometer into the constant temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium with the bath.

    • Flow Time Measurement: Using suction or pressure, draw the liquid up through the capillary tube to a point above the upper timing mark. Release the pressure and allow the liquid to flow freely down the capillary.

    • Start the stopwatch precisely as the liquid meniscus passes the upper timing mark. Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Repeat the flow measurement at least three times. The flow times should be within an acceptable range of repeatability (e.g., ±0.2%).

  • Calculation:

    • Kinematic Viscosity (ν): Calculate the average flow time (t) from the repeated measurements. The kinematic viscosity is calculated using the formula: ν = C * t where C is the calibration constant of the viscometer (in mm²/s²).

    • Density (ρ): Measure the density of the alkane sample at the same temperature using a calibrated densimeter or pycnometer.

    • Dynamic Viscosity (η): Calculate the dynamic viscosity using the formula: η = ν * ρ The result is typically expressed in millipascal-seconds (mPa·s).

Visualizing Relationships and Workflows

Understanding the interplay between molecular structure and physical properties is key to selecting the right compound. The following diagrams illustrate these relationships and a typical experimental workflow.

G cluster_structure Molecular Structure cluster_properties Resulting Physicochemical Properties linear Linear Chain (e.g., n-Undecane) surface_area Intermolecular Surface Area linear->surface_area High packing Molecular Packing Efficiency linear->packing Generally High branched Branched Chain (e.g., 3-Ethyl-2,3,4-trimethylhexane) branched->surface_area Low branched->packing Can be High (if symmetrical) boiling_point Boiling Point surface_area->boiling_point Directly Affects melting_point Melting Point packing->melting_point Directly Affects

Caption: Relationship between alkane structure and physical properties.

G start Start: Obtain Alkane Sample charge Charge Calibrated Capillary Viscometer start->charge measure_density Measure Density (ρ) at Temp (T) start->measure_density equilibrate Equilibrate in Constant Temp Bath (T) charge->equilibrate measure_time Measure Flow Time (t) between marks equilibrate->measure_time repeat Repeat for Consistency measure_time->repeat repeat->measure_time [Flow times differ] calculate Calculate: 1. Kinematic Viscosity (ν = Ct) 2. Dynamic Viscosity (η = νρ) repeat->calculate [Flow times agree] measure_density->calculate end End: Report Dynamic Viscosity calculate->end

Caption: Experimental workflow for viscosity determination.

References

A Comparative Guide to the Analysis of 3-Ethyl-2,3,4-trimethylhexane: GC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of organic compounds is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of the branched alkane 3-Ethyl-2,3,4-trimethylhexane. This comparison is supported by representative experimental data and detailed methodologies to aid in selecting the most appropriate technique for specific analytical needs.

At a Glance: GC-MS and NMR for Alkane Analysis

Both GC-MS and NMR offer unique advantages for the structural elucidation and quantification of molecules like 3-Ethyl-2,3,4-trimethylhexane. GC-MS excels in separating volatile compounds from a mixture and providing information on their molecular weight and fragmentation patterns, making it highly sensitive for detection and quantification.[1][2] NMR, on the other hand, provides detailed information about the chemical structure and connectivity of atoms within a molecule, making it unparalleled for unambiguous structure determination.[3][4]

Quantitative Performance Comparison

The selection of an analytical technique often hinges on its quantitative capabilities. The following table summarizes typical performance data for the analysis of branched alkanes using GC-MS and NMR. It is important to note that these values are representative and can vary based on the specific instrumentation and experimental conditions.

ParameterGC-MSNMR
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Higher (µg/mL to mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Higher (µg/mL to mg/mL range)
Precision (RSD%) < 5%< 2%
**Linearity (R²) **> 0.99> 0.99
Sample Volume Small (µL)Larger (mL)
Analysis Time per Sample ~30-60 minutes~5-15 minutes
Structural Information Fragmentation pattern, Molecular IonDetailed connectivity, Stereochemistry

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 3-Ethyl-2,3,4-trimethylhexane.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing 3-Ethyl-2,3,4-trimethylhexane.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as hexane (B92381) or pentane.

  • If quantitative analysis is required, prepare a series of calibration standards of 3-Ethyl-2,3,4-trimethylhexane in the same solvent. For enhanced accuracy, an internal standard (e.g., n-dodecane) can be added to both samples and standards.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • The retention time of the peak corresponding to 3-Ethyl-2,3,4-trimethylhexane is used for identification by comparing it to a known standard.

  • The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation. The mass spectrum of a similar compound, 2,3,4-trimethylhexane, can be found in the NIST WebBook.[5]

  • Quantification is achieved by integrating the peak area and using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules in solution.[3] For a branched alkane like 3-Ethyl-2,3,4-trimethylhexane, a combination of 1D (¹H and ¹³C) and 2D NMR experiments can provide unambiguous structural assignment. However, the ¹H NMR spectra of such alkanes can be complex due to significant signal overlap in the aliphatic region.[6]

Experimental Protocol: NMR

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 3-Ethyl-2,3,4-trimethylhexane.[6]

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[6]

  • For quantitative analysis (qNMR), a known amount of an internal standard with non-overlapping signals (e.g., 1,3,5-trimethoxybenzene) should be added.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds (for quantitative analysis, a longer delay of at least 5 times the longest T1 is recommended).

    • Spectral Width: 16 ppm.

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 240 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • For structural elucidation, analyze the chemical shifts, coupling constants, and multiplicities of the signals. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.[4]

Analytical Workflow Visualization

The following diagram illustrates the typical workflows for the analysis of 3-Ethyl-2,3,4-trimethylhexane using GC-MS and NMR.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_NMR NMR Workflow gcms_start Sample Preparation (Dissolution in Hexane) gcms_inj Injection into GC gcms_start->gcms_inj 1 µL gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_ion Ionization (EI) gcms_sep->gcms_ion gcms_mass Mass Analysis gcms_ion->gcms_mass gcms_data Data Acquisition (Retention Time & Mass Spectrum) gcms_mass->gcms_data gcms_end Identification & Quantification gcms_data->gcms_end nmr_start Sample Preparation (Dissolution in CDCl3) nmr_acq Data Acquisition (1D & 2D NMR) nmr_start->nmr_acq ~0.6 mL nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shift, Integration, Coupling) nmr_proc->nmr_analysis nmr_end Structure Elucidation & Quantification nmr_analysis->nmr_end

GC-MS and NMR analytical workflows.

Conclusion

GC-MS is the preferred method for:

  • High-throughput screening and quality control: due to its speed and automation.

  • Trace-level detection and quantification: owing to its high sensitivity.

  • Analysis of complex mixtures: where chromatographic separation is essential.

NMR is the superior choice for:

  • Unambiguous structural elucidation: providing detailed information on molecular connectivity and stereochemistry.[3][4]

  • Non-destructive analysis: as the sample can be recovered after the experiment.

  • Quantitative analysis without the need for identical standards: when using an internal standard (qNMR).

The ultimate choice between GC-MS and NMR will depend on the specific goals of the analysis. For comprehensive characterization, a combination of both techniques is often employed, leveraging the strengths of each to provide a complete analytical picture.

References

A Comparative Guide to the Synthesis of 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of highly branched alkanes like 3-Ethyl-2,3,4-trimethylhexane is crucial for creating novel molecular scaffolds. This guide provides a comparative analysis of two potential synthetic methodologies: the Corey-House synthesis and a Grignard reaction followed by reduction. The performance of each method is evaluated based on established chemical principles and experimental data from analogous reactions.

Method Comparison

The selection of a synthetic route for a target molecule like 3-Ethyl-2,3,4-trimethylhexane depends on factors such as yield, stereochemical control, and the commercial availability of starting materials. Below is a summary of the key quantitative and qualitative differences between the two proposed methods.

FeatureMethod 1: Corey-House SynthesisMethod 2: Grignard Reaction & Reduction
Overall Yield Good to Excellent (estimated 70-85%)Moderate to Good (estimated 60-75%)
Key Intermediates Lithium di(sec-butyl)cuprate3-Ethyl-2,4-dimethylpentan-3-ol
Stereoselectivity High (Sngcontent-ng-c282987731="" class="ng-star-inserted">N2-like mechanism)[1]Not applicable for the final alkane
Reaction Steps 3 (Alkyllithium, Cuprate, Coupling)3 (Grignard, Alcohol, Reduction)
Starting Materials 2-bromobutane (B33332), 3-bromo-2-methylpentaneIsopropyl bromide, 3-ethyl-2-pentanone
Key Reagents Lithium, Copper(I) IodideMagnesium, Hydrazine (B178648)
Reaction Conditions Low temperatures (-78°C to 0°C)Grignard: 0°C to reflux; Reduction: High temps (~200°C)[2]
Primary Advantages High yields for coupling secondary alkyl groups.[3][4]Utilizes common and readily available reagents.
Primary Disadvantages Requires handling of pyrophoric alkyllithium reagents.The reduction step requires harsh, high-temperature conditions.[5]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of each synthesis, the following diagrams have been generated using the DOT language.

corey_house_synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 2_bromobutane 2-Bromobutane sec_butyllithium sec-Butyllithium (B1581126) 2_bromobutane->sec_butyllithium 2 Li, Dry Ether lithium Lithium Metal lithium->sec_butyllithium 3_bromo_2_methylpentane 3-Bromo-2-methylpentane product 3-Ethyl-2,3,4-trimethylhexane 3_bromo_2_methylpentane->product copper_iodide Copper(I) Iodide cuprate Lithium di(sec-butyl)cuprate (Gilman Reagent) copper_iodide->cuprate sec_butyllithium->cuprate CuI cuprate->product 3-Bromo-2-methylpentane

Corey-House Synthesis Workflow

grignard_synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product isopropyl_bromide Isopropyl Bromide grignard_reagent Isopropylmagnesium Bromide isopropyl_bromide->grignard_reagent Mg, Dry Ether magnesium Magnesium Metal magnesium->grignard_reagent ketone 3-Ethyl-2-pentanone tertiary_alcohol 3-Ethyl-2,4-dimethylpentan-3-ol ketone->tertiary_alcohol hydrazine Hydrazine product 3-Ethyl-2,4-dimethylpentane (Analogous Product) hydrazine->product grignard_reagent->tertiary_alcohol 1. 3-Ethyl-2-pentanone 2. H3O+ workup tertiary_alcohol->product H2NNH2, KOH, Heat (Wolff-Kishner Reduction)

Grignard Reaction and Reduction Workflow

Experimental Protocols

Method 1: Corey-House Synthesis

This method involves the formation of a lithium dialkylcuprate (Gilman reagent), which then couples with an alkyl halide.[3][4]

Step 1: Preparation of sec-Butyllithium

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place lithium metal (2.2 equivalents) in anhydrous diethyl ether.

  • Slowly add a solution of 2-bromobutane (2.0 equivalents) in anhydrous diethyl ether to the lithium suspension under a nitrogen atmosphere.

  • The reaction is initiated by gentle warming and maintained at a gentle reflux until the lithium is consumed.

Step 2: Formation of Lithium di(sec-butyl)cuprate

  • In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78°C.

  • Slowly add the freshly prepared sec-butyllithium solution (2.0 equivalents) to the copper(I) iodide suspension with vigorous stirring.

  • Allow the mixture to warm slightly to form a clear solution of the Gilman reagent.

Step 3: Coupling Reaction

  • Cool the Gilman reagent solution to 0°C.

  • Slowly add a solution of 3-bromo-2-methylpentane (1.0 equivalent) in anhydrous diethyl ether.

  • Stir the reaction mixture at 0°C for several hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by fractional distillation or column chromatography.

Method 2: Grignard Reaction and Wolff-Kishner Reduction

This route involves the synthesis of a tertiary alcohol via a Grignard reaction, followed by its reduction to the corresponding alkane.

Step 1: Preparation of Isopropylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of isopropyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise from the addition funnel.

  • Maintain a gentle reflux until most of the magnesium has reacted.

Step 2: Synthesis of 3-Ethyl-2,4-dimethylpentan-3-ol

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of 3-ethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the addition funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 3: Wolff-Kishner Reduction of 3-Ethyl-2,4-dimethylpentan-3-ol

  • To a flask containing the crude tertiary alcohol, add diethylene glycol, hydrazine hydrate (B1144303) (excess), and potassium hydroxide (B78521) pellets (excess).[5]

  • Heat the mixture to reflux to form the hydrazone.

  • After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine until the reaction temperature reaches approximately 200°C.[5][2]

  • Maintain the high temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, add water, and extract the product with pentane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by distillation.

References

Purity Assessment of 3-Ethyl-2,3,4-trimethylhexane: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of chromatographic methods for the purity assessment of 3-Ethyl-2,3,4-trimethylhexane, a volatile branched alkane. While High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, Gas Chromatography (GC) is the industry-standard and most suitable method for analyzing volatile, non-polar compounds such as this.

This guide will delve into the established Gas Chromatography-Flame Ionization Detection (GC-FID) method for the purity analysis of 3-Ethyl-2,3,4-trimethylhexane and compare it with a theoretical Normal-Phase HPLC (NP-HPLC) method. This comparison will provide a clear understanding of the advantages and limitations of each technique for this specific application.

Comparative Analysis of GC-FID and NP-HPLC

The choice of chromatographic technique is paramount for achieving accurate and reliable purity determination. For volatile and non-polar compounds like 3-Ethyl-2,3,4-trimethylhexane, GC is generally preferred over HPLC. The primary reason is the challenge of retaining and separating such non-polar analytes using liquid chromatography, as well as the difficulty in finding a suitable solvent that is compatible with both the sample and the HPLC system.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) (Theoretical)
Principle Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.Separation is based on the partitioning of the analyte between a liquid mobile phase and a polar stationary phase.
Applicability Ideal for volatile and thermally stable compounds. Excellent for separating isomers of hydrocarbons.Generally used for polar and semi-polar compounds. Challenging for highly non-polar and volatile compounds like alkanes.
Stationary Phase Typically a non-polar phase like polydimethylsiloxane (B3030410) coated on a capillary column.A polar stationary phase such as silica (B1680970) or alumina (B75360) would be required.
Mobile Phase An inert gas such as helium, nitrogen, or hydrogen.A non-polar mobile phase, such as hexane (B92381) or a mixture of alkanes, would be necessary.
Detection Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a response proportional to the mass of carbon.A Refractive Index Detector (RID) would be the most likely choice, as alkanes lack a UV chromophore. RID has lower sensitivity compared to FID.
Resolution High-resolution capillary columns provide excellent separation of closely related isomers.Achieving adequate separation of structurally similar, non-polar isomers can be difficult.
Sensitivity FID offers high sensitivity for organic compounds containing carbon.RID is a universal detector but has significantly lower sensitivity than FID.
Method Development Well-established methods for hydrocarbon analysis are readily available.Method development would be extensive and challenging, with no guarantee of a successful separation.

Experimental Protocols

A detailed experimental protocol for the established GC-FID method is provided below. It is important to note that the NP-HPLC method is theoretical and would require significant optimization and validation.

Established Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a standard method for the purity assessment of 3-Ethyl-2,3,4-trimethylhexane using GC-FID.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[1]

  • Injector: Split/Splitless inlet

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1]

2. Sample Preparation:

  • Prepare a stock solution of 3-Ethyl-2,3,4-trimethylhexane in a high-purity volatile solvent such as hexane (e.g., 1000 µg/mL).

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

  • If the concentration of the sample is unknown, perform a preliminary screening or dilute the sample to fall within the calibration range.[2]

3. GC-FID Parameters:

  • Inlet Temperature: 250°C[1]

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: Increase at 10°C/min to 200°C

    • Hold: Hold at 200°C for 5 minutes[1]

  • FID Temperature: 300°C

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min

4. Data Analysis:

  • The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.[3]

  • For quantitative analysis, a calibration curve can be constructed by plotting the peak area against the concentration of the standards. The concentration of 3-Ethyl-2,3,4-trimethylhexane in unknown samples can then be determined from this curve.[2]

Theoretical Method: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

The following outlines a hypothetical NP-HPLC method. This method is not validated and would require substantial development.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, injector, column oven, and a Refractive Index Detector (RID).

  • Column: A silica or alumina-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 100% Hexane or a mixture of n-heptane and isopropanol (B130326) (e.g., 99:1 v/v). The mobile phase must be thoroughly degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index Detector (RID), with the cell temperature controlled.

2. Sample Preparation:

  • Dissolve the 3-Ethyl-2,3,4-trimethylhexane sample in the mobile phase.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

3. Data Analysis:

  • Similar to GC-FID, purity can be estimated using the area percent method.

  • For quantification, external standards would be prepared and a calibration curve generated.

Purity Assessment Workflow

The general workflow for the purity assessment of 3-Ethyl-2,3,4-trimethylhexane using a chromatographic technique is illustrated below.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis cluster_result Result sample 3-Ethyl-2,3,4-trimethylhexane Sample dissolve Dissolution in appropriate solvent (e.g., Hexane) sample->dissolve injection Injection into Chromatograph (GC or HPLC) dissolve->injection standards Preparation of Calibration Standards standards->injection separation Separation on Chromatographic Column injection->separation detection Detection (FID or RID) separation->detection chromatogram Generation of Chromatogram detection->chromatogram integration Peak Integration and Area Determination chromatogram->integration calculation Purity Calculation (Area Percent) integration->calculation quantification Quantification using Calibration Curve integration->quantification report Purity Report calculation->report quantification->report

Caption: General workflow for the purity assessment of 3-Ethyl-2,3,4-trimethylhexane.

Conclusion

For the purity assessment of 3-Ethyl-2,3,4-trimethylhexane, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended and well-established method. It offers high resolution for isomer separation, excellent sensitivity for hydrocarbons, and benefits from readily available and validated methodologies. While a theoretical Normal-Phase HPLC method can be conceptualized, it presents significant challenges in terms of analyte retention, separation efficiency, and detection sensitivity, making it an impractical choice for this specific application. Researchers and scientists should rely on GC-based methods for accurate and reliable purity determination of volatile branched alkanes.

References

A Comparative Analysis of 3-Ethyl-2,3,4-trimethylhexane Isomers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural isomers of 3-Ethyl-2,3,4-trimethylhexane, a saturated acyclic alkane with the molecular formula C11H24. While not typically biologically active in terms of specific signaling pathways, the physicochemical properties of these isomers are of interest in fields requiring high-purity solvents, reference standards in analytical chemistry, and in the formulation of complex hydrocarbon mixtures. Understanding the subtle differences in their physical properties, which arise from variations in their molecular architecture, is crucial for their effective application.

Comparative Physicochemical Properties

The isomers of 3-Ethyl-2,3,4-trimethylhexane, while sharing the same molecular formula and weight, exhibit distinct physical properties due to differences in their branching structures. Increased branching generally leads to a more compact molecular shape, which in turn affects intermolecular forces, resulting in lower boiling points and potentially altered densities and refractive indices. The following table summarizes key computed and, where available, experimental data for 3-Ethyl-2,3,4-trimethylhexane and several of its isomers.[1]

Property3-Ethyl-2,3,4-trimethylhexane3-Ethyl-2,2,4-trimethylhexane4-Ethyl-2,3,4-trimethylhexane3-Ethyl-2,4,4-trimethylhexane4-Ethyl-2,3,3-trimethylhexane4-Ethyl-2,2,3-trimethylhexane3-Ethyl-3,4,4-trimethylhexane
CAS Number 61868-79-9[2]61868-74-4[3]61868-80-2[4]61868-83-5[5]61868-78-8[6]61868-73-3[7]61868-84-6[8]
Molecular Formula C11H24[2]C11H24[3]C11H24[4]C11H24[5]C11H24[6]C11H24[7]C11H24[8]
Molecular Weight ( g/mol ) 156.31[2]156.31[3]156.31[4]156.31[5]156.31[6]156.31[7]156.31[8]
Boiling Point (°C) Data not availableData not availableData not availableData not availableData not availableData not availableData not available
XLogP3 5.2[2]5.2[3]5.2[4]5.2[5]5.2[6]5.2[7]5.3[8]
Topological Polar Surface Area (Ų) 0[2]0[3]0[4]0[5]0[6]0[7]0[8]
Refractive Index Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Density (g/cm³) Data not availableData not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

The differentiation and characterization of 3-Ethyl-2,3,4-trimethylhexane isomers rely on modern analytical techniques. Below are detailed protocols for their separation and structural elucidation.

Protocol 1: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of C11H24 isomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the isomer mixture in n-hexane.

  • Perform a serial dilution to a final concentration of 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Split/splitless injector, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold for 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-250.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify individual isomers based on their retention times. Generally, more branched isomers will have shorter retention times on a non-polar column.

  • Confirm isomer identity by comparing the obtained mass spectra with a reference library (e.g., NIST). Characteristic fragmentation patterns for branched alkanes include the preferential cleavage at branch points, leading to stable carbocations.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a framework for the structural confirmation of a purified isomer.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl3).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: Bruker Avance III HD 500 MHz or equivalent.

  • Probe: 5 mm BBFO probe.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024.

  • 2D NMR (for complex structures):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

3. Data Analysis:

  • Integrate the ¹H NMR signals to determine the relative number of protons in different chemical environments.

  • Analyze the chemical shifts and splitting patterns to deduce the connectivity of protons and carbons. The high degree of branching and the presence of chiral centers in some isomers can lead to complex splitting patterns due to diastereotopic protons.

  • Use the combination of 1D and 2D NMR data to reconstruct the complete molecular structure and confirm the isomeric identity.

Workflow for Isomer Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of a mixture of 3-Ethyl-2,3,4-trimethylhexane isomers.

G cluster_0 Sample Preparation cluster_1 Separation & Initial Identification cluster_2 Purification & Structural Confirmation cluster_3 Data Interpretation Sample Isomer Mixture Dilution Dilution in Hexane Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Injection RetentionTime Retention Time Analysis GCMS->RetentionTime MassSpec Mass Spectral Library Matching GCMS->MassSpec Data Comparative Data Analysis RetentionTime->Data PrepGC Preparative GC (Optional) MassSpec->PrepGC Guide Purification NMR_Sample NMR Sample Preparation PrepGC->NMR_Sample NMR 1D & 2D NMR Spectroscopy NMR_Sample->NMR Structure Structure Elucidation NMR->Structure Structure->Data

Workflow for the separation and characterization of C11H24 isomers.

As simple alkanes, the isomers of 3-Ethyl-2,3,4-trimethylhexane are not known to be involved in specific biological signaling pathways. Their primary relevance to drug development professionals lies in their use as high-purity solvents, excipients, or as reference materials in the quality control of pharmaceuticals. The analytical workflows and comparative data provided herein serve as a foundational resource for researchers working with these and other branched alkanes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical techniques for the identification and quantification of the branched alkane, 3-Ethyl-2,3,4-trimethylhexane: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). The validation of analytical methods is a critical process in ensuring the reliability, accuracy, and reproducibility of data, a cornerstone of research, quality control, and drug development. This document outlines the performance characteristics and detailed experimental protocols to support the cross-validation of these methods for the analysis of 3-Ethyl-2,3,4-trimethylhexane.

Data Presentation: A Side-by-Side Comparison

The selection of an analytical method is heavily influenced by its quantitative performance. The following table summarizes typical performance characteristics for the analysis of volatile hydrocarbons like 3-Ethyl-2,3,4-trimethylhexane using GC-MS and GC-FID. These values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Limit of Detection (LOD) 0.01 - 15 µg/L1 - 100 µg/L
Limit of Quantification (LOQ) 0.05 - 50 µg/L5 - 250 µg/L
Linearity (R²) > 0.99> 0.99
Precision (RSD) < 15%< 10%
Accuracy (Recovery) 80 - 120%85 - 115%
Selectivity High (based on retention time and mass spectrum)Moderate (based on retention time)
Analysis Time per Sample ~20-40 minutes~15-30 minutes

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of 3-Ethyl-2,3,4-trimethylhexane using GC-MS and GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of 3-Ethyl-2,3,4-trimethylhexane in a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) (e.g., 1000 µg/mL).

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • If the sample concentration is unknown, perform a preliminary screening or dilute the sample to fall within the calibration range.

  • Instrumentation:

    • GC System: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC-MS Conditions:

    • Inlet Temperature: 270°C

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 3 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350

  • Data Analysis:

    • Initial identification is based on the retention time of the peak corresponding to 3-Ethyl-2,3,4-trimethylhexane.

    • The acquired mass spectrum is compared with a reference library (e.g., NIST) for confirmation.

    • Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from the standards.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
  • Sample Preparation:

    • Prepare a stock solution of 3-Ethyl-2,3,4-trimethylhexane in a high-purity volatile solvent such as hexane or pentane (e.g., 1000 µg/mL).

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • If the sample concentration is unknown, dilute the sample to fall within the calibration range.

  • Instrumentation:

    • GC System: Agilent 7890B GC with FID (or equivalent)

    • Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or a similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • GC-FID Conditions:

    • Inlet Temperature: 260°C

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 3 minutes.

      • Ramp: 20°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Detector Temperature: 300°C

  • Data Analysis:

    • The peak corresponding to 3-Ethyl-2,3,4-trimethylhexane is identified by its retention time, confirmed by running a standard of the pure compound.

    • A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of 3-Ethyl-2,3,4-trimethylhexane in unknown samples is then determined from this curve.

Cross-Validation Workflow

A cross-validation study ensures that different analytical methods provide comparable and reliable results for the same analyte. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_0 Method A: GC-MS cluster_1 Method B: GC-FID cluster_2 Cross-Validation A_prep Sample Preparation A_analysis GC-MS Analysis A_prep->A_analysis A_data Data Processing & Quantification A_analysis->A_data compare Compare Results (Accuracy, Precision, Linearity) A_data->compare B_prep Sample Preparation B_analysis GC-FID Analysis B_prep->B_analysis B_data Data Processing & Quantification B_analysis->B_data B_data->compare conclusion Method Equivalency Assessment compare->conclusion start Define Validation Parameters samples Prepare Identical Sample Sets start->samples samples->A_prep samples->B_prep

Caption: Workflow for the cross-validation of two analytical methods.

A Comparative Guide to the Certification of 3-Ethyl-2,3,4-trimethylhexane as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical science, the quality and reliability of reference materials are paramount. For novel or less common compounds such as the branched alkane 3-Ethyl-2,3,4-trimethylhexane, obtaining a certified reference material (CRM) can be challenging. This guide provides a comparative analysis of a hypothetically custom-synthesized 3-Ethyl-2,3,4-trimethylhexane CRM against a readily available certified reference material of its straight-chain isomer, n-Undecane. This comparison will assist researchers in understanding the certification process and in making informed decisions when a custom reference material is required.

Performance and Property Comparison

The certification of a reference material involves a thorough characterization of its properties. The following table summarizes the key physical and certified properties of a custom-synthesized 3-Ethyl-2,3,4-trimethylhexane and a commercially available n-Undecane certified reference material.

Property3-Ethyl-2,3,4-trimethylhexane (Custom Certified)n-Undecane (Certified Reference Material)
Chemical Formula C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol 156.31 g/mol
CAS Number 61868-79-9[1]1120-21-4
Purity (by GC-FID) ≥99.5% (Hypothetical)≥99.8% (GC)
Expanded Uncertainty U = 0.5% (k=2) (Hypothetical)Typically stated on Certificate of Analysis
Boiling Point ~180-185 °C (Estimated)196 °C
Density ~0.75-0.77 g/mL (Estimated)0.74 g/mL at 25 °C
Kovats Retention Index Not Experimentally Determined1100 (on a standard non-polar column)
Certification Body Custom Synthesis Provider (e.g., ISO 17034 accredited)e.g., Sigma-Aldrich (TraceCERT®)

Experimental Protocols for Certification

The certification of a chemical reference material is a meticulous process governed by international standards such as ISO 17034. This ensures the material's identity, purity, homogeneity, and stability are rigorously evaluated and documented. Below are the detailed methodologies for the key experiments involved in the certification of a hydrocarbon reference material like 3-Ethyl-2,3,4-trimethylhexane.

Identity Confirmation

Objective: To unequivocally confirm the chemical structure of the synthesized material.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The chemical shifts, coupling constants, and integration of the proton and carbon spectra are compared against theoretical values and spectral databases to confirm the correct isomeric structure.

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this analysis provides the molecular weight of the compound and a characteristic fragmentation pattern. This "fingerprint" is compared with reference spectra to verify the identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in the molecule. For an alkane, the spectrum will show characteristic C-H stretching and bending vibrations.

Purity Assessment

Objective: To determine the mass fraction of the main component and to identify and quantify any impurities.

Methodology:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the primary technique for determining the purity of volatile compounds like alkanes. A high-resolution capillary column is used to separate the main component from any related isomers or residual synthesis reagents. The area percentage of the main peak is used to calculate the purity. A mass balance approach is often employed, where the sum of all detected impurities is subtracted from 100%.

  • Karl Fischer Titration: This method is used to specifically quantify the water content in the material, as it may not be detected by GC-FID.

  • Residue on Evaporation: To determine the content of non-volatile impurities, a known amount of the sample is evaporated at a controlled temperature, and the mass of the remaining residue is measured.

Homogeneity Study

Objective: To ensure that the composition is uniform throughout the entire batch of the reference material.

Methodology:

  • Samples are taken from different units chosen randomly from the batch (e.g., top, middle, and bottom of the bulk material or from different vials).

  • These samples are then analyzed using a repeatable analytical method, typically GC-FID, under the same conditions.

  • The results are statistically evaluated (e.g., using ANOVA) to ensure that there are no significant differences between the units.

Stability Study

Objective: To determine the shelf-life of the reference material under specified storage conditions.

Methodology:

  • Long-term Stability: Samples are stored at the recommended temperature (e.g., room temperature or refrigerated) and analyzed at regular intervals over an extended period.

  • Short-term Stability: To simulate shipping conditions, samples are exposed to elevated temperatures for short periods.

  • The purity of the material is monitored at each time point. The data is then analyzed to determine if any degradation has occurred and to establish a reliable expiry date.

Visualizing the Certification Workflow and a Potential Application

To better illustrate the processes and potential uses of 3-Ethyl-2,3,4-trimethylhexane, the following diagrams are provided.

Certification_Workflow cluster_Planning 1. Planning & Synthesis cluster_Characterization 2. Characterization cluster_Validation 3. Validation cluster_Certification 4. Certification Plan Define CRM Requirements Synth Custom Synthesis of 3-Ethyl-2,3,4-trimethylhexane Plan->Synth ID Identity Confirmation (NMR, GC-MS, FTIR) Synth->ID Purity Purity Assessment (GC-FID, Karl Fischer) ID->Purity Homogeneity Homogeneity Study Purity->Homogeneity Stability Stability Study Homogeneity->Stability CertValue Assignment of Certified Value & Uncertainty Calculation Stability->CertValue CoA Issuance of Certificate of Analysis (CoA) CertValue->CoA Metabolic_Pathway cluster_input Environmental Exposure cluster_process Metabolic Process cluster_analysis Analytical Stage Exposure Exposure to Complex Hydrocarbon Mixture (e.g., Petroleum Fumes) Absorption Absorption & Distribution Exposure->Absorption Metabolism Phase I & II Metabolism (e.g., Cytochrome P450) Absorption->Metabolism Biomarkers Generation of Volatile Organic Compound (VOC) Biomarkers Metabolism->Biomarkers Sample Biological Sample (Breath, Blood, Urine) Biomarkers->Sample Analysis GC-MS Analysis Sample->Analysis Quant Quantification using 3-Ethyl-2,3,4-trimethylhexane CRM as internal standard Analysis->Quant Result Assessment of Exposure Level Quant->Result

References

Inter-laboratory Comparison of 3-Ethyl-2,3,4-trimethylhexane Analysis: A Method Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive framework for an inter-laboratory comparison focused on the analysis of 3-Ethyl-2,3,4-trimethylhexane, a branched alkane with the molecular formula C₁₁H₂₄. While specific proficiency testing data for this compound is not publicly available, this document outlines a hypothetical inter-laboratory study to serve as a practical template for researchers, scientists, and drug development professionals. The methodologies and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs) and hydrocarbons. The primary objective of such a study is to assess the reproducibility and reliability of analytical methods across different laboratories, ensuring data consistency in research and quality control settings.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely adopted and powerful technique for the separation and identification of volatile and semi-volatile compounds like 3-Ethyl-2,3,4-trimethylhexane.[1][2] Its high selectivity and sensitivity make it the method of choice for this comparative analysis.[3]

Hypothetical Study Design

This proposed inter-laboratory study involves six independent laboratories tasked with quantifying 3-Ethyl-2,3,4-trimethylhexane in a provided test sample. A central organizing body would prepare and distribute identical samples to each participating laboratory.

  • Test Material : A stock solution of 3-Ethyl-2,3,4-trimethylhexane would be prepared gravimetrically in a high-purity solvent such as hexane (B92381).[2] This stock solution would then be used to create a final test sample by spiking it into a representative matrix, such as a clean solvent or a simulated product matrix, to achieve a target concentration.

  • Assigned Value : The organizing body would determine the consensus concentration, or "assigned value," for 3-Ethyl-2,3,4-trimethylhexane in the test sample through replicate analyses using a fully validated reference method. For the purpose of this guide, the assigned value is 65.0 µg/mL .

Each participating laboratory would be required to perform the analysis using the provided experimental protocol and report their determined concentration for the test sample.

Data Presentation

The quantitative results from the six participating laboratories are summarized in the table below. The performance of each laboratory is evaluated based on their reported concentration relative to the assigned value. Key performance indicators include the mean, standard deviation (SD), and the coefficient of variation (CV) for the reported concentrations.

LaboratoryReported Concentration (µg/mL)Deviation from Assigned Value (%)
Lab 164.5-0.77
Lab 266.2+1.85
Lab 363.8-1.85
Lab 465.9+1.38
Lab 567.1+3.23
Lab 664.9-0.15
Summary Statistics
Mean 65.4
Standard Deviation 1.21
Coefficient of Variation (%) 1.85

Experimental Protocols

A detailed and robust experimental protocol is fundamental to achieving reliable and reproducible results.[3] The following is a representative methodology for the analysis of 3-Ethyl-2,3,4-trimethylhexane using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is a critical step to ensure accurate and reproducible GC analysis.[2]

  • Solvent Selection : A high-purity volatile solvent such as hexane should be used to dissolve and dilute the samples.[2]

  • Standard Solution Preparation :

    • Prepare a stock solution of 3-Ethyl-2,3,4-trimethylhexane (e.g., 1000 µg/mL) in the chosen solvent.[2]

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

  • Sample Dilution : If the concentration of 3-Ethyl-2,3,4-trimethylhexane in a sample is unknown, a preliminary screening should be performed, or the sample should be diluted to fall within the established calibration range.[2]

  • Internal Standard : For enhanced quantitative accuracy, an internal standard (e.g., n-octane or another non-interfering alkane) should be added at a known concentration to all standards and samples.[2]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

ParameterValue
Gas Chromatograph Agilent 8890 GC System (or equivalent)[4]
Mass Spectrometer Agilent 5977B MSD (or equivalent)[4]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[4]
Injection Volume 1 µL[4]
Inlet Temperature 250°C[4]
Injection Mode Splitless[4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[4]
Oven Temperature Program Initial temperature: 40°C, hold for 2 minutesRamp: Increase at 10°C/min to 200°CHold: Hold at 200°C for 5 minutes[4]
MS Transfer Line Temperature 280°C[4]
Ion Source Temperature 230°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Mass Scan Range m/z 40-300[4]
Data Analysis
  • Identification : The 3-Ethyl-2,3,4-trimethylhexane peak is identified based on its retention time, which is confirmed by running a standard of the pure compound.[5]

  • Quantification : A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of 3-Ethyl-2,3,4-trimethylhexane in unknown samples is then determined from this curve.[2] The mass spectrum of the analyte can be compared with a reference library, such as the NIST Mass Spectral Library, for further confirmation.[6]

Mandatory Visualization

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Submission & Evaluation A Preparation of Test Material B Distribution to Participating Labs A->B C Sample Receipt & Preparation B->C D GC-MS Analysis C->D E Data Processing & Quantification D->E F Submission of Results E->F G Statistical Analysis of All Data F->G H Issuance of Performance Report G->H

Caption: Workflow for the Inter-laboratory Comparison Study.

G A Sample Preparation (Dilution & Internal Standard Addition) B GC Injection A->B C Separation on Capillary Column B->C D Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition & Processing F->G H Compound Identification & Quantification G->H

Caption: Generalized Workflow for GC-MS Analysis.

References

Navigating the Complex World of Branched Alkanes: A Spectroscopic Comparison of 3-Ethyl-2,3,4-trimethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic chemistry, the precise identification of molecular structure is paramount. For researchers and professionals in drug development, distinguishing between closely related isomers is a critical challenge. This guide provides a comprehensive spectroscopic comparison of 3-Ethyl-2,3,4-trimethylhexane and its isomers, offering a detailed analysis of their mass spectrometry, ¹³C-NMR, and ¹H-NMR data. Due to the limited availability of experimental data for 3-Ethyl-2,3,4-trimethylhexane, this guide utilizes predicted spectroscopic data for the target compound and compares it with available experimental and predicted data for its structural isomers.

Spectroscopic Data at a Glance: A Comparative Analysis

The subtle differences in the branching patterns of 3-Ethyl-2,3,4-trimethylhexane and its isomers lead to distinct spectroscopic signatures. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data, providing a clear framework for their differentiation.

Table 1: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Predicted Fragmentation Pattern
3-Ethyl-2,3,4-trimethylhexane (Predicted) C₁₁H₂₄156.31The mass spectrum is expected to show a weak or absent molecular ion peak (M⁺) at m/z 156. Fragmentation will likely be dominated by cleavage at the highly branched C3 and C4 positions, leading to the formation of stable tertiary carbocations. Key fragments are predicted to arise from the loss of ethyl and propyl groups.
2,2,5-Trimethylhexane C₉H₂₀128.26Experimental data from the NIST database shows a base peak at m/z 43 and significant peaks at m/z 57, 71, and 85, corresponding to the fragmentation at the branched positions.
3,3,5-Trimethylheptane C₁₀H₂₂142.28The NIST mass spectrum for this isomer displays prominent peaks at m/z 57, 71, and 99, indicative of cleavage around the quaternary carbon and other branched points.
3-Ethyl-2-methylhexane C₉H₂₀128.26GC-MS data from PubChem suggests characteristic fragments for branched alkanes, with significant peaks resulting from cleavage at the C2 and C3 positions.

Table 2: ¹³C-NMR Spectroscopic Data (Predicted, in ppm)

Carbon Position3-Ethyl-2,3,4-trimethylhexane2,2,5-Trimethylhexane3,3,5-Trimethylheptane3-Ethyl-2-methylhexane
Methyl Carbons ~10-20~22, 25, 30~8, 25, 29~11, 15, 18, 29
Methylene Carbons ~25-35~32, 49~25, 36, 49~26, 29, 36
Methine Carbons ~35-45~30~34, 42~38, 46
Quaternary Carbons ~40-50~32~36-

Note: Predicted NMR data was generated using online prediction tools. The chemical shifts are estimates and may vary from experimental values.

Table 3: ¹H-NMR Spectroscopic Data (Predicted, in ppm)

Proton Type3-Ethyl-2,3,4-trimethylhexane2,2,5-Trimethylhexane3,3,5-Trimethylheptane3-Ethyl-2-methylhexane
-CH₃ ~0.8-1.0~0.8-0.9~0.8-0.9~0.8-0.9
-CH₂- ~1.1-1.4~1.1-1.3~1.1-1.3~1.1-1.4
-CH- ~1.5-1.8~1.4-1.6~1.4-1.6~1.4-1.6

Note: Due to the complexity of the structures and significant signal overlap, the proton NMR spectra of these branched alkanes are expected to show complex multiplets in the 0.8-1.8 ppm range.

Deciphering the Data: Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like branched alkanes, Gas Chromatography (GC) is typically coupled with a mass spectrometer (GC-MS). A dilute solution of the analyte in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.

  • Ionization: Electron Ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

  • Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier detects the separated ions, generating a mass spectrum that plots ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified alkane (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm).

  • ¹³C-NMR Spectroscopy:

    • Acquisition: Proton-decoupled ¹³C-NMR spectra are typically acquired on a spectrometer operating at a frequency of 75 to 150 MHz for carbon.

    • Parameters: Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio, which can be several hundred to thousands depending on the sample concentration.

  • ¹H-NMR Spectroscopy:

    • Acquisition: ¹H-NMR spectra are typically recorded on a 300 to 600 MHz spectrometer.

    • Parameters: A 90° pulse angle, a relaxation delay of 1-5 seconds, and a smaller number of scans (typically 8 to 64) are usually sufficient.

Visualizing the Workflow

The process of spectroscopic analysis, from sample handling to final data interpretation, follows a logical progression. The following diagram illustrates a typical workflow for the characterization of an organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Acquisition Purification Purification (e.g., Chromatography) Sample->Purification Dissolution Dissolution in Deuterated Solvent (for NMR) or Volatile Solvent (for GC-MS) Purification->Dissolution MS Mass Spectrometry (MS) Dissolution->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR ProcessMS MS Data Processing MS->ProcessMS ProcessNMR NMR Data Processing NMR->ProcessNMR InterpretMS MS Fragmentation Analysis ProcessMS->InterpretMS InterpretNMR NMR Spectral Interpretation ProcessNMR->InterpretNMR Structure Structure Elucidation InterpretMS->Structure InterpretNMR->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Evaluating 3-Ethyl-2,3,4-trimethylhexane as a Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for pharmaceutical and research applications, the performance of a solvent is paramount to the success of chemical syntheses, purifications, and formulations. This guide provides a comprehensive evaluation of 3-Ethyl-2,3,4-trimethylhexane as a non-polar solvent, comparing its physicochemical properties and performance with commonly used alternatives. Due to the limited availability of direct experimental data for 3-Ethyl-2,3,4-trimethylhexane, this guide utilizes data from its close isomers, 3-ethyl-2,2,4-trimethylhexane (B14563736) and 3-ethyl-2,4,4-trimethylhexane (B14558156), as a reasonable approximation for its physical properties.

Physicochemical Properties: A Comparative Analysis

The selection of an appropriate solvent hinges on a thorough understanding of its physical and chemical characteristics. The following table summarizes the key properties of 3-Ethyl-2,3,4-trimethylhexane (estimated from its isomers) and compares them with standard non-polar and polar solvents used in laboratory and industrial settings.

Property3-Ethyl-2,3,4-trimethylhexane (Isomer Data)n-Hexanen-HeptaneTolueneDichloromethane
Molecular Formula C₁₁H₂₄C₆H₁₄[1]C₇H₁₆[2]C₇H₈[3]CH₂Cl₂[4]
Molecular Weight ( g/mol ) 156.3186.18[5]100.21[6]92.14[7]84.93[8]
Boiling Point (°C) ~177.2 - 182[9][10]68.73[5]98.4[11]110.6[7]39.6[12]
Melting Point (°C) --95.3[5]-91[11]-95.0[3]-96.7[4]
Density (g/mL at 20°C) ~0.777[10]0.6606 (at 25°C)[5]0.684[2]0.8623[7]1.3266[12]
Viscosity (cP at 20°C) Not Available0.3260.389 (at 25°C)[13]0.59[14]0.413 (at 25°C)[8]
Polarity Non-polarNon-polarNon-polarAromaticPolar Aprotic
Solubility in Water InsolubleInsoluble[15]Insoluble[16]Insoluble[17]Slightly Soluble
Flash Point (°C) Not Available-22[5]-4[2]4[14]Non-flammable[18]

Performance Evaluation as a Solvent

As a highly branched alkane, 3-Ethyl-2,3,4-trimethylhexane is expected to exhibit characteristics typical of non-polar solvents. Its primary applications would likely be in dissolving other non-polar substances such as oils, fats, and other hydrocarbons.

Advantages:

  • High Boiling Point: Its estimated high boiling point suggests a lower volatility compared to hexane (B92381) and heptane, which can be advantageous in reactions requiring elevated temperatures and for reducing solvent loss through evaporation.

  • Chemical Inertness: Alkanes are generally unreactive, making them suitable as inert media for a wide range of chemical reactions.

  • Non-Polar Nature: Its non-polar character makes it an effective solvent for non-polar compounds and for processes like liquid-liquid extraction from aqueous solutions.

Limitations:

  • Limited Data: The lack of extensive experimental data on its performance and safety profile is a significant drawback for its adoption in regulated environments like pharmaceutical development.

  • Potentially Lower Solvency for a Broader Range of Compounds: While effective for non-polar solutes, its utility will be limited for polar or semi-polar compounds.

Experimental Protocols for Solvent Evaluation

To ensure the quality and suitability of any solvent for a specific application, a series of standardized tests should be performed. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is a critical physical property that informs the conditions of use and purification of a solvent. A common and effective method for its determination is the capillary method.

Methodology:

  • Sample Preparation: A small amount of the solvent is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.

  • Heating: The assembly is heated gently and uniformly in a heating block or a Thiele tube containing a high-boiling liquid like paraffin (B1166041) oil. A thermometer is placed alongside the fusion tube to monitor the temperature.[19][20]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[21]

Measurement of Density

Density is a fundamental property that can be used to identify a substance and assess its purity. A straightforward method for determining the density of a liquid involves using a balance and a graduated cylinder.

Methodology:

  • Weighing the Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[22]

  • Adding the Liquid: A known volume of the solvent is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Weighing the Filled Container: The mass of the graduated cylinder containing the solvent is measured.

  • Calculating Density: The mass of the solvent is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated by dividing the mass of the solvent by its volume.[23][24]

Measurement of Viscosity

Viscosity, a measure of a fluid's resistance to flow, is an important parameter in processes involving fluid transfer and mixing. The capillary viscometer method is a common technique for this measurement.

Methodology:

  • Viscometer Setup: A calibrated capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) is filled with the solvent to a specific mark.

  • Temperature Equilibration: The viscometer is placed in a constant temperature bath until the solvent reaches the desired temperature.

  • Flow Time Measurement: The time taken for the liquid to flow between two marked points on the capillary is accurately measured using a stopwatch.[25]

  • Viscosity Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.[26]

Determination of Solvent Polarity

The polarity of a solvent is a critical factor in its ability to dissolve solutes and influence reaction rates. While a quantitative measure can be obtained through dielectric constant measurements, a qualitative assessment can be performed through solubility tests.

Methodology:

  • Selection of Solutes: A range of solutes with known polarities (e.g., a non-polar compound like naphthalene (B1677914) and a polar compound like sodium chloride) are selected.

  • Solubility Test: A small, measured amount of each solute is added to a separate test tube containing the solvent under evaluation.

  • Observation: The tubes are agitated, and the solubility of each solute is observed.

  • Polarity Assessment: If the non-polar solute dissolves readily while the polar solute does not, the solvent is classified as non-polar. The reverse would indicate a polar solvent.[27][28]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile organic solvents and identifying any impurities.

Methodology:

  • Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column for alkane analysis) and a flame ionization detector (FID) is used.

  • Sample Injection: A small, precise volume of the solvent is injected into the heated injection port of the GC.

  • Separation: The components of the sample are vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Detection and Quantification: The separated components are detected by the FID, and the resulting chromatogram shows peaks corresponding to each component. The area of each peak is proportional to the concentration of that component, allowing for the determination of the solvent's purity.

Determination of Water Content by Karl Fischer Titration

The presence of water in organic solvents can significantly affect many chemical reactions. Karl Fischer titration is a highly sensitive and specific method for quantifying water content.

Methodology:

  • Titrator Preparation: The Karl Fischer titrator, consisting of a titration vessel, burette, and detector electrode, is prepared with a suitable Karl Fischer reagent.

  • Solvent Introduction: A precise amount of the solvent sample is injected into the titration vessel containing a solvent like methanol.[29]

  • Titration: The Karl Fischer reagent, which contains iodine, is added to the sample. The iodine reacts stoichiometrically with the water present.[30]

  • Endpoint Detection: The endpoint of the titration is detected potentiometrically by the platinum electrode when all the water has been consumed.

  • Water Content Calculation: The volume of the Karl Fischer reagent used is directly proportional to the amount of water in the sample, allowing for precise calculation of the water content.[31][32]

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for key evaluation protocols.

Boiling_Point_Determination cluster_setup Setup cluster_heating Heating & Observation cluster_measurement Measurement A Place solvent in fusion tube B Insert sealed capillary tube A->B C Heat assembly in heating block B->C D Observe bubble stream C->D E Remove heat source D->E F Record temperature at liquid entry E->F G Result F->G Boiling Point

Boiling Point Determination Workflow

Density_Measurement cluster_mass Mass Measurement cluster_calculation Calculation A Weigh empty graduated cylinder B Weigh cylinder with known volume of solvent A->B C Calculate mass of solvent B->C D Divide mass by volume C->D E Result D->E Density Solvent_Purity_Analysis cluster_gc Gas Chromatography cluster_analysis Data Analysis A Inject solvent into GC B Separate components in column A->B C Detect components with FID B->C D Analyze chromatogram C->D E Calculate peak areas D->E F Result E->F Purity (%)

References

Safety Operating Guide

Safe Disposal of 3-Ethyl-2,3,4-trimethylhexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Ethyl-2,3,4-trimethylhexane, a flammable hydrocarbon, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides detailed procedural steps for its safe handling and disposal, in line with established protocols for flammable liquid waste management.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of 3-Ethyl-2,3,4-trimethylhexane and a similar compound are summarized in the table below.

PropertyValue
3-Ethyl-2,3,4-trimethylhexane
Molecular FormulaC11H24[3]
Molecular Weight156.31 g/mol [3]
Surrogate Data (3-Ethyl-4-methylhexane)
Boiling Point140.1 °C at 760 mmHg[1]
Flash Point59.3 °C[1]
Density0.721 g/cm³[1]

Hazard Information and Personal Protective Equipment (PPE)

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[4][5][6]

  • H304: May be fatal if swallowed and enters airways.[2][5][6]

  • H315: Causes skin irritation.[2][5][6]

  • H336: May cause drowsiness or dizziness.[2][5][6]

  • H411: Toxic to aquatic life with long lasting effects.[2]

Signal Word: Danger[2][4][5]

Before handling 3-Ethyl-2,3,4-trimethylhexane, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[2]

  • Skin and Body Protection: A flame-retardant lab coat must be worn.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[2]

Experimental Protocol: Waste Characterization via GC-MS

To ensure proper waste classification for disposal, the components of a hydrocarbon waste stream containing 3-Ethyl-2,3,4-trimethylhexane can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify the components of a hydrocarbon waste stream.[1]

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)[1]

  • Appropriate capillary column (e.g., non-polar)[1]

  • Helium carrier gas[1]

  • Sample vials[1]

  • A known standard of 3-Ethyl-2,3,4-trimethylhexane[1]

Procedure:

  • Prepare a dilute solution of the waste sample in a volatile solvent (e.g., hexane).[1]

  • Inject a small volume of the prepared sample into the GC.[1]

  • The sample is vaporized and carried by the helium gas through the capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase.[1]

  • The separated components then enter the mass spectrometer, which provides data on their mass-to-charge ratio, allowing for identification.

  • Quantification is achieved by comparing the peak areas of the sample components to the peak area of the known standard.

Disposal Workflow

The following diagram illustrates the step-by-step procedure for the proper disposal of 3-Ethyl-2,3,4-trimethylhexane.

start Start: Handling 3-Ethyl-2,3,4-trimethylhexane ppe Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Flame-Retardant Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_collection Collect Waste in a Labeled, Dedicated Hazardous Waste Container fume_hood->waste_collection container_full Is the Waste Container Full? waste_collection->container_full container_full->waste_collection No seal_container Securely Seal the Container container_full->seal_container Yes ehs_contact Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor seal_container->ehs_contact disposal Arrange for Professional Disposal ehs_contact->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for 3-Ethyl-2,3,4-trimethylhexane.

Step-by-Step Disposal Procedures

1. Waste Collection:

  • Collect all waste containing 3-Ethyl-2,3,4-trimethylhexane in a dedicated, properly labeled hazardous waste container.[2]

  • The container should be clearly marked with "Hazardous Waste" and the chemical name.

2. Storage Pending Disposal:

  • Store the waste container in a designated flammable liquid storage cabinet.[2]

  • Segregate it from incompatible materials such as oxidizing agents.[2]

  • Use secondary containment to prevent spills from spreading.[2]

3. Spill Management:

  • Minor Spills (less than 100 mL) in a Fume Hood:

    • Alert personnel in the immediate area.[2]

    • Wear appropriate PPE.[2]

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

    • Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.[2]

    • Ventilate the area thoroughly.[2]

  • Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately and alert others.[2]

    • If the spill is flammable, turn off all ignition sources if it is safe to do so.[2]

    • Close the laboratory doors to contain the vapors.[2]

    • Contact the institution's emergency response team or local fire department.[2]

4. Final Disposal:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Do not attempt to dispose of the chemical waste yourself.[1]

  • Provide the waste disposal personnel with a completed hazardous waste tag and any relevant safety information.

References

Essential Safety and Logistics for Handling 3-Ethyl-2,3,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable organic compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Ethyl-2,3,4-trimethylhexane.

Chemical Properties and Hazards:

PropertyValueSource
Molecular Formula C11H24[4]
Molecular Weight 156.31 g/mol [4]
Physical State Liquid (presumed)Inferred
Primary Hazards Highly Flammable, Aspiration Hazard, Skin Irritant, Potential for causing drowsiness or dizziness[1][2][3]

Personal Protective Equipment (PPE)

When handling 3-Ethyl-2,3,4-trimethylhexane, all personnel on the premises must be provided with appropriate personal protective equipment.[5][6] The following PPE is recommended to ensure safety:

  • Eye Protection: Chemical-resistant safety glasses or goggles are essential to protect against splashes.[6][7] A face shield may be necessary for procedures with a higher risk of splashing.[8]

  • Hand Protection: Wear impervious, chemical-resistant gloves.[6][7][8] It is crucial to consult the glove manufacturer's guidelines to ensure resistance to hydrocarbons.

  • Body Protection: A flame-resistant lab coat or chemical-protective apron or overalls should be worn to protect the skin.[7][8]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[7][9] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be required.[5]

  • Footwear: Closed-toe shoes, preferably safety footwear, are required in the laboratory.[5][6][8]

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of volatile and flammable liquids.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.
  • Gather all necessary PPE and ensure it is in good condition.
  • Have a spill kit readily accessible.[10]
  • Keep ignition sources away from the handling area. This includes open flames, hot surfaces, and spark-producing equipment.[7][10]

2. Handling:

  • Conduct all work involving 3-Ethyl-2,3,4-trimethylhexane within a certified chemical fume hood to minimize vapor inhalation.[9]
  • Use only non-sparking tools and explosion-proof equipment.[1][3]
  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3]
  • Keep containers tightly closed when not in use.[1][3][7]

3. In Case of a Spill:

  • Evacuate the immediate area if the spill is large.
  • For small spills, contain the liquid with absorbent materials.[10]
  • Do not use water, as it can spread the spill.[10]
  • Place the contaminated absorbent material in a sealed, labeled container for proper disposal.
  • Report the spill according to your institution's guidelines.[10]

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

  • Waste Collection:

    • Collect all waste containing 3-Ethyl-2,3,4-trimethylhexane in a designated, properly labeled, and sealed waste container.[11][12]

    • The container should be made of a material that is compatible with hydrocarbons.[12]

    • Do not mix this waste with other incompatible waste streams.[11]

  • Storage of Waste:

    • Store the waste container in a well-ventilated, designated hazardous waste storage area.[11]

    • The storage area should be away from ignition sources and high traffic areas.[7]

  • Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.[12]

    • Never dispose of 3-Ethyl-2,3,4-trimethylhexane down the drain or in the regular trash.[13] This is a flammable, water-immiscible organic liquid that is not permitted in wastewater systems.[14]

Workflow for Safe Handling and Disposal

Workflow for Handling 3-Ethyl-2,3,4-trimethylhexane start Start prep Preparation - Verify Fume Hood - Don PPE - Prepare Spill Kit start->prep handling Handling in Fume Hood - Use Non-Sparking Tools - Ground Equipment prep->handling spill Spill Occurs? handling->spill spill_response Spill Response - Contain with Absorbent - Collect Waste - Report spill->spill_response Yes waste_collection Waste Collection - Designated, Labeled Container spill->waste_collection No spill_response->waste_collection waste_storage Waste Storage - Ventilated Area - Away from Ignition Sources waste_collection->waste_storage disposal Disposal - Via Hazardous Waste Program waste_storage->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of 3-Ethyl-2,3,4-trimethylhexane.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.